molecular formula C6H5O3P-2 B1237145 Phenylphosphonate

Phenylphosphonate

Cat. No.: B1237145
M. Wt: 156.08 g/mol
InChI Key: QLZHNIAADXEJJP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylphosphonate, with the molecular formula C6H5O3P and an average mass of 156.077 Da, is the ion(2-) of phenylphosphonic acid . This organophosphorus compound is characterized by a direct carbon-phosphorus (C-P) bond, which defines its stability and reactivity . In biochemical research, this compound is recognized for its role in studying bacterial phosphorus metabolism. Specific bacterial strains possess pathways, such as the broad-substrate C-P lyase pathway, dedicated to cleaving the C-P bond in phosphonates like this compound for use as a phosphorus source . This makes it a valuable compound for investigating microbial degradation of environmental phosphonates. A significant area of application for this compound is in materials science, where it serves as a foundational building block for advanced hybrid organic-inorganic materials. For instance, layered calcium this compound (CaC6H5PO3·2H2O) can be synthesized and exfoliated to create nanoscale fillers for polymer composites . When incorporated into polymers like epoxy resin, these exfoliated this compound-based nanosheets can significantly enhance composite properties, including improving stiffness and influencing flammability behavior . Similarly, research demonstrates the synthesis of complex structures like yolk-shell aluminum this compound microspheres, which exhibit amphoteric properties and show promise as versatile adsorbents for environmental remediation, capable of capturing both cationic and anionic contaminants from water . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5O3P-2

Molecular Weight

156.08 g/mol

IUPAC Name

dioxido-oxo-phenyl-λ5-phosphane

InChI

InChI=1S/C6H7O3P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)/p-2

InChI Key

QLZHNIAADXEJJP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])[O-]

Synonyms

enzenephosphonic acid
phenylphosphonate
phenylphosphonic acid
phenylphosphonic acid, aluminum salt
phenylphosphonic acid, calcium salt
phenylphosphonic acid, cerium (3+) salt (3:2)
phenylphosphonic acid, copper salt
phenylphosphonic acid, dipotassium salt
phenylphosphonic acid, disodium salt
phenylphosphonic acid, dysposium (3+) salt
phenylphosphonic acid, dysposium (3+) salt (3:2), dihydrate
phenylphosphonic acid, erbium (3+) salt (3:2)
phenylphosphonic acid, erbium (3+) salt (3:2), dihydrate
phenylphosphonic acid, europium (3+) salt (3:2)
phenylphosphonic acid, gadolinium (3+) salt (3:2)
phenylphosphonic acid, holmium (3+) salt (3:2)
phenylphosphonic acid, lanthanum (3+) salt (3:2)
phenylphosphonic acid, lutetium (3+) salt (3:2)
phenylphosphonic acid, magnesium salt
phenylphosphonic acid, monocalcium salt
phenylphosphonic acid, monolead (2+) salt
phenylphosphonic acid, monomagnesium salt
phenylphosphonic acid, monosodium salt
phenylphosphonic acid, neodymium (3+) salt (3:2)
phenylphosphonic acid, neodymium (3+) salt (3:2), monohydrate
phenylphosphonic acid, potassium salt
phenylphosphonic acid, praseodymium (3+) salt (3:2)
phenylphosphonic acid, praseodymium (3+) salt (3:2), dihydrate
phenylphosphonic acid, samarium (3+) salt (3:2)
phenylphosphonic acid, samarium (3+) salt (3:2), dihydrate
phenylphosphonic acid, sodium salt
phenylphosphonic acid, terbium (3+) salt (3:2)
phenylphosphonic acid, thulium (3+) salt (3:2)
phenylphosphonic acid, ytterbium (3+) salt (3:2)
phenylphosphonic acid, yttrium (3+) salt (3:2)
phenylphosphonic acid, zinc salt
phenylphosphonic acid, zirconium (1+) salt (2:1)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenylphosphonic Acid for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal synthetic routes to phenylphosphonic acid, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The methodologies detailed herein are selected for their reliability and accessibility, making them suitable for researchers with a foundational understanding of synthetic chemistry. This document outlines detailed experimental protocols, presents comparative quantitative data, and includes visualizations of the synthetic workflows to facilitate a thorough understanding of each approach.

Core Synthetic Methodologies

The synthesis of phenylphosphonic acid can be achieved through several established methods. The most common and practical approaches for laboratory-scale preparation include the oxidation of phenylphosphinic acid, the hydrolysis of phenylphosphonic dichloride, and a two-step sequence involving a Michaelis-Arbuzov reaction followed by ester hydrolysis.

Oxidation of Phenylphosphinic Acid

This direct method involves the oxidation of the phosphorus center in phenylphosphinic acid from the +3 to the +5 oxidation state. Various oxidizing agents can be employed, with nitric acid and potassium permanganate (B83412) being common choices.

Experimental Protocol: Oxidation with Nitric Acid [1][2][3][4]

  • In a round-bottom flask equipped with a thermometer, 10.0 g (69.7 mmol) of phenylphosphinic acid is melted by heating to 100 °C.[1][3][4]

  • Concentrated nitric acid (3.5 mL, 54.4 mmol) is added carefully and dropwise to the molten reactant.[1][3][4]

  • After the addition is complete, the reaction mixture is allowed to cool to room temperature, during which a yellow solid should form.[2][3]

  • The resulting solid is then poured into 100 mL of water.[1][3]

  • The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).[1][2][3]

  • The combined organic extracts are dried over anhydrous magnesium sulfate.[2][3]

  • The solvent is removed under reduced pressure, and the resulting solid is recrystallized from diethyl ether to yield phenylphosphonic acid as a colorless solid.[2][3]

Experimental Protocol: Oxidation with Potassium Permanganate [4][5]

  • A solution of phenylphosphonous acid (1 g, 0.007 mole) is prepared in a mixture of acetone (B3395972) (10 mL) and water (10 mL).[4][5]

  • A solution of sodium hydroxide (B78521) (0.281 g, 0.007 mole) in water (10 mL) is added to the phosphonous acid solution until a pH of approximately 7 is reached.[4][5]

  • A solution of potassium permanganate (0.663 g, 0.007 mole) in water (10 mL) is added slowly to the vigorously stirred reaction mixture, maintaining a temperature of 20-25°C.[4][5]

  • After the addition is complete (approximately 5 minutes), the mixture is stirred for an additional 5 minutes at ambient temperature.[4][5]

  • The reaction is then acidified with concentrated hydrochloric acid to a pH of 1.[4][5]

  • A saturated sodium bisulfite solution is added to the reaction mixture to quench any excess permanganate, resulting in the formation of a precipitate.

  • The crude phenylphosphonic acid is isolated by filtration and purified by recrystallization.

Hydrolysis of Phenylphosphonic Dichloride

This method is a straightforward and often high-yielding route to phenylphosphonic acid, starting from its corresponding dichloride. The reaction is typically exothermic and requires careful control of the addition rate.

Experimental Protocol [2]

  • In a flask equipped with a stirrer and a dropping funnel, place a measured amount of water. To control the exothermic nature of the reaction, the flask can be cooled in an ice bath.[2]

  • Slowly add phenylphosphonic dichloride to the water with vigorous stirring. The reaction will produce HCl gas and should be performed in a well-ventilated fume hood.[2]

  • After the addition is complete, the mixture can be stirred at room temperature or gently heated under reflux for several hours to ensure complete hydrolysis.[2]

  • Upon cooling, the phenylphosphonic acid may crystallize out of the solution. If not, the water can be removed under reduced pressure to obtain the crude product.[2]

  • The crude product should be purified by recrystallization from water.[2]

Michaelis-Arbuzov Reaction and Subsequent Hydrolysis

This two-step approach first involves the formation of a dialkyl phenylphosphonate, which is then hydrolyzed to the desired phosphonic acid. This method is versatile for creating a carbon-phosphorus bond.

Step 1: Synthesis of Diethyl this compound (Michaelis-Arbuzov Reaction) [1]

  • Combine iodobenzene, triethyl phosphite, and a catalytic amount of a suitable metal salt (e.g., NiCl₂) in a reaction vessel under an inert atmosphere.[1]

  • Heat the mixture to drive the reaction to completion, monitoring its progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • After the reaction is complete, the crude diethyl this compound is purified, typically by vacuum distillation.[1]

Step 2: Hydrolysis of Diethyl this compound [1][6]

  • Reflux the purified diethyl this compound with concentrated hydrochloric acid for several hours.[1][6]

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled, and the phenylphosphonic acid is isolated, often by crystallization, and then purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis MethodKey ReactantsTemperature (°C)Time (h)Yield (%)Reference
Oxidation Phenylphosphinic Acid, Nitric Acid100Not specified40[3]
Oxidation Phenylphosphonous Acid, KMnO₄20-25~0.2Not specified[4][5]
Hydrolysis Phenylphosphonic Dichloride, WaterRoom Temp to RefluxSeveralHigh (not specified)[2]
Michaelis-Arbuzov Iodobenzene, Triethyl PhosphiteElevated (not specified)Not specifiedNot specified[1]
Hydrolysis of Ester Diethyl this compound, Conc. HClReflux1085[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described in this guide.

Synthesis_Workflows Synthesis of Phenylphosphonic Acid: Core Workflows cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_MA Michaelis-Arbuzov Pathway PPA_acid Phenylphosphinic Acid reaction_ox Oxidation Reaction PPA_acid->reaction_ox oxidant Oxidizing Agent (e.g., HNO₃, KMnO₄) oxidant->reaction_ox product_ox Phenylphosphonic Acid reaction_ox->product_ox PPD Phenylphosphonic Dichloride reaction_hyd Hydrolysis PPD->reaction_hyd water Water water->reaction_hyd product_hyd Phenylphosphonic Acid reaction_hyd->product_hyd aryl_halide Aryl Halide (e.g., Iodobenzene) MA_reaction Michaelis-Arbuzov Reaction aryl_halide->MA_reaction trialkyl_phosphite Trialkyl Phosphite (e.g., Triethyl Phosphite) trialkyl_phosphite->MA_reaction phosphonate_ester Dialkyl this compound MA_reaction->phosphonate_ester hydrolysis_step Ester Hydrolysis (e.g., with HCl) phosphonate_ester->hydrolysis_step product_MA Phenylphosphonic Acid hydrolysis_step->product_MA

Caption: Core synthetic workflows for phenylphosphonic acid.

Experimental_Workflow_Oxidation Experimental Workflow: Oxidation of Phenylphosphinic Acid start Start melt Melt Phenylphosphinic Acid (100 °C) start->melt add_oxidant Add Concentrated HNO₃ dropwise melt->add_oxidant cool Cool to Room Temperature add_oxidant->cool dissolve Dissolve Solid in Water cool->dissolve extract Extract with Diethyl Ether dissolve->extract dry Dry Organic Phase (anhydrous MgSO₄) extract->dry evaporate Remove Solvent dry->evaporate recrystallize Recrystallize from Diethyl Ether evaporate->recrystallize end End: Pure Phenylphosphonic Acid recrystallize->end

Caption: Step-by-step workflow for the oxidation method.

Logical_Relationship_MA_Hydrolysis Logical Relationship: Michaelis-Arbuzov & Hydrolysis ArylHalide Aryl Halide Reaction1 Michaelis-Arbuzov Reaction (C-P Bond Formation) ArylHalide->Reaction1 Phosphite Trialkyl Phosphite Phosphite->Reaction1 Intermediate Dialkyl this compound (Ester Intermediate) Reaction2 Acid Hydrolysis (Ester Cleavage) Intermediate->Reaction2 is hydrolyzed by Acid Phenylphosphonic Acid (Final Product) Reaction1->Intermediate produces Reaction2->Acid yields

Caption: Logical flow of the two-step Michaelis-Arbuzov route.

References

Phenylphosphonate Derivatives: A Technical Guide to Functional Groups and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of phenylphosphonate derivatives, a class of organophosphorus compounds with significant and expanding applications in medicinal chemistry and materials science. This document details their core functional groups, synthesis methodologies, and their role as modulators of biological processes. Particular emphasis is placed on their therapeutic potential, with quantitative data on their biological activities, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Core Concepts: The this compound Scaffold

This compound derivatives are characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two other oxygen atoms (often as esters or a phosphonic acid), and single-bonded to a phenyl group.[1][2] This core structure, particularly the carbon-phosphorus (C-P) bond, imparts significant chemical stability compared to the phosphate (B84403) esters found in many biological molecules.[1] This stability makes them excellent candidates for enzyme inhibitors and therapeutic agents, as they can mimic natural phosphates while resisting enzymatic cleavage.[3]

The versatility of this compound derivatives arises from the ability to modify both the phenyl ring and the phosphonate (B1237965) group, leading to a vast library of compounds with diverse functional properties. Common derivatives include α-aminophosphonates, hydroxymethylene-(phosphinyl)phosphonates, and polyphosphonates.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods, with the Kabachnik-Fields reaction being a prominent route for the preparation of α-aminophosphonates.

The Kabachnik-Fields Reaction: A Three-Component Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602).[4] This reaction is a cornerstone for the synthesis of α-aminophosphonates, which are structural analogs of α-amino acids and exhibit a wide range of biological activities.[5]

A general experimental workflow for the Kabachnik-Fields reaction is depicted below:

Kabachnik_Fields_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde/ Ketone Mixing Mixing of Reactants & Catalyst Aldehyde->Mixing Amine Amine Amine->Mixing Phosphite Dialkyl Phosphite Phosphite->Mixing Reaction_Heating Heating/ Stirring Mixing->Reaction_Heating Initiation Quenching Reaction Quenching Reaction_Heating->Quenching Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Aminophosphonate α-Amino- phosphonate Purification->Aminophosphonate

Kabachnik-Fields Reaction Workflow

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. The quantitative data for these activities are summarized in the tables below.

Anticancer Activity

The cytotoxic effects of various this compound derivatives against different cancer cell lines have been evaluated, with IC50 values indicating their potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Polyhydroxyalkylphosphonate(1S,2S)-16lL1210 (Murine Leukemia)4[6]
Polyhydroxyalkylphosphonate(1R,2S)-16lL1210 (Murine Leukemia)7[6]
Polyhydroxyalkylphosphonate(1S,2S)-16lCEM (Human T-Lymphocyte)5[6]
Polyhydroxyalkylphosphonate(1R,2S)-16lCEM (Human T-Lymphocyte)6[6]
Polyhydroxyalkylphosphonate(1S,2S)-16lHeLa (Human Cervix Carcinoma)4[6]
Polyhydroxyalkylphosphonate(1R,2S)-16lHeLa (Human Cervix Carcinoma)5[6]
Antiviral Activity

Acyclic nucleoside phosphonates, a class of compounds that can include a this compound moiety, are potent antiviral agents. Their efficacy is often enhanced through prodrug strategies to improve cell permeability.

CompoundVirusEC50 (µM)Cell LineReference
(1S,2S)-16bInfluenza A H3N218MDCK[6]
(1S,2S)-16kVesicular Stomatitis Virus9HeLa[6]
(1S,2S)-16kRespiratory Syncytial Virus12HeLa[6]
(1R,2S)-16lHerpes Simplex Virus-1 (HSV-1)2.9HEL[6]
(1R,2S)-16lHerpes Simplex Virus-2 (HSV-2)4HEL[6]
(1R,2S)-16lFeline Herpes Virus4CRFK[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

This protocol describes a typical Kabachnik-Fields reaction for the synthesis of an α-aminophosphonate.

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 mmol) and aniline (1 mmol) in ethanol.

  • Add diethyl phosphite (1.2 mmol) and the catalyst to the mixture.[5]

  • Reflux the reaction mixture for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain the desired diethyl (phenyl(phenylamino)methyl)phosphonate.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[6][7][8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

A generalized workflow for the MTT assay is presented below:

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Addition Add this compound Derivatives Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

MTT Assay for Cytotoxicity Workflow

This compound Derivatives in Cellular Signaling

Organophosphorus compounds, including this compound derivatives, have been shown to modulate various cellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) pathway being a notable target.[10] The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[11] Dysregulation of this pathway is frequently implicated in cancer.[12]

The diagram below illustrates a simplified overview of the MAPK/ERK signaling pathway and potential points of inhibition by small molecules, a mechanism that can be targeted by this compound derivatives.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Phosphorylates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Regulates Gene Expression Inhibitor This compound Derivative (Inhibitor) Inhibitor->Raf Inhibitor->MEK

MAPK/ERK Signaling Pathway Inhibition

Conclusion

This compound derivatives represent a highly versatile and valuable class of compounds for drug discovery and development. Their inherent stability and ability to mimic natural phosphates make them potent enzyme inhibitors with demonstrated anticancer and antiviral activities. The synthetic accessibility, particularly through methods like the Kabachnik-Fields reaction, allows for the generation of diverse chemical libraries for screening. Future research in this area will likely focus on the development of more targeted derivatives with improved efficacy and reduced off-target effects, as well as further elucidation of their mechanisms of action in complex cellular signaling networks.

References

The Core Mechanism of Action of Phenylphosphonate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonate compounds, characterized by a phenyl group directly attached to a phosphorus atom, represent a versatile class of molecules with significant applications in medicinal chemistry and drug development. Their inherent stability, owing to the strong carbon-phosphorus bond, and their ability to mimic natural phosphates make them compelling candidates for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound compounds, detailing their molecular targets, impact on signaling pathways, and the experimental methodologies employed to elucidate their function.

The primary mechanism by which phenylphosphonates exert their biological effects is through enzyme inhibition. The tetrahedral geometry of the phosphonate (B1237965) group allows these compounds to act as transition-state analogues, mimicking the high-energy intermediate state of enzymatic reactions, particularly those involving phosphate (B84403) or carboxylate substrates.[1][2] This mimicry enables them to bind with high affinity to the active sites of various enzymes, leading to potent and often competitive inhibition.

Quantitative Data on this compound Inhibitory Activity

The inhibitory potency of this compound derivatives has been quantified against several key enzyme targets. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for evaluating their efficacy.

Compound ClassTarget EnzymeCompound Name/StructureIC50KiInhibition TypeReference(s)
ArylphosphonatesProtein-Tyrosine Phosphatase 1B (PTP1B)(Naphth-2-yl)difluoromethylphosphonic acid40-50 µM-Competitive[3][4]
ArylphosphonatesProtein-Tyrosine Phosphatase 1B (PTP1B)(Napthy-1-yl)difluoromethylphosphonic acid40-50 µM--[3][4]
PhenylphosphonatesSerine/Threonine Phosphatase PP-2A(Naphth-2-yl)difluoromethylphosphonic acid45-50 µM--[3][4]
PhenylphosphonatesSerine/Threonine Phosphatase PP-2A(Napthy-1-yl)difluoromethylphosphonic acid45-50 µM--[3][4]
PhosphonatesEctonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1)Compound 27 (quinazoline derivative)1.2 nM (pH 7.5)--[5][6]
Phenylalanine AnaloguesPhenylalanine Ammonia-Lyase (PAL)2-Aminoindan-2-phosphonic acid (AIP)-7 ± 2 nMCompetitive, Slow-binding[7]
BisphosphonatesFarnesyl Pyrophosphate Synthase (FPPS)Zoledronate---[8]
BisphosphonatesFarnesyl Pyrophosphate Synthase (FPPS)Risedronate300 nM--[8]

Signaling Pathways Modulated by this compound Compounds

By inhibiting key enzymes, this compound compounds can significantly modulate intracellular signaling pathways, making them attractive therapeutic agents for a variety of diseases, including metabolic disorders and cancer.

Insulin (B600854) Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway.[9] By dephosphorylating the insulin receptor (IR) and its downstream substrates, PTP1B attenuates the insulin signal. This compound-based inhibitors of PTP1B can block this dephosphorylation, thereby enhancing and prolonging insulin signaling, which is a key therapeutic strategy for type 2 diabetes.[9][10]

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds PTP1B PTP1B IR->PTP1B dephosphorylates IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound Inhibitor This compound->PTP1B inhibits

PTP1B-mediated negative regulation of the insulin signaling pathway and its inhibition by phenylphosphonates.
Leptin Signaling Pathway

Similar to its role in insulin signaling, PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor complex.[9][11] Inhibition of PTP1B by this compound compounds can therefore enhance leptin sensitivity, which has therapeutic implications for obesity.[12]

Leptin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_R Leptin Receptor (LepR) Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates PTP1B PTP1B JAK2->PTP1B dephosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (e.g., POMC, AgRP) STAT3->Gene_Expression Appetite_Regulation Appetite Regulation Gene_Expression->Appetite_Regulation This compound This compound Inhibitor This compound->PTP1B inhibits

Negative regulation of the leptin signaling pathway by PTP1B and its inhibition by phenylphosphonates.

Experimental Protocols

The characterization of this compound compounds requires robust and well-defined experimental protocols. The following sections detail common assays used to assess their biological activity.

PTP1B Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B using a chromogenic substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • This compound test compound

  • Control inhibitor (e.g., Suramin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute recombinant human PTP1B to the desired concentration (e.g., 0.5 µg/mL) in ice-cold Assay Buffer.

    • Prepare a stock solution of pNPP (e.g., 100 mM) in Assay Buffer and dilute to the final working concentration (e.g., 2 mM) just before use.

    • Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.

  • Assay:

    • Add 10 µL of the serially diluted test compound or control inhibitor to the wells of a 96-well microplate. Include wells with buffer/solvent for the no-inhibitor control.

    • Add 80 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.[9]

  • Data Analysis:

    • Correct for background absorbance by subtracting the reading of a blank well (Assay Buffer and pNPP, no enzyme).

    • Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the effect of a compound on cell viability and proliferation.[13][14]

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight in the incubator.[13]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the culture medium background.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Experimental and Synthetic Workflows

The discovery and development of this compound inhibitors involve a systematic workflow, from initial screening to synthesis and characterization.

General Workflow for Enzyme Inhibitor Screening

A typical workflow for identifying and characterizing enzyme inhibitors from a library of compounds, including phenylphosphonates, is depicted below.

Inhibitor_Screening_Workflow Start Compound Library (including Phenylphosphonates) HTS High-Throughput Screening (HTS) Primary Assay Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->HTS Inactive Compounds Dose_Response Dose-Response & IC50 Determination Secondary Assay Hit_ID->Dose_Response Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Dose_Response New Analogs In_Vivo In Vivo Studies Lead_Opt->In_Vivo Aminophosphonate_Synthesis Aldehyde Aldehyde (e.g., 2-phenylethanal derivative) Intermediate Schiff Base Intermediate Aldehyde->Intermediate Amine Amine (e.g., Aniline derivative) Amine->Intermediate Solvent Toluene (reflux) Product Diethyl α-Aminothis compound Intermediate->Product Phosphite Diethyl Phosphite (HP(O)(OEt)2) Phosphite->Product Base NaH Base->Product

References

An In-depth Technical Guide to Phenylphosphonate Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenylphosphonate Metal-Organic Frameworks

This compound metal-organic frameworks (MOFs) are a subclass of coordination polymers constructed from metal ions or clusters linked together by phenylphosphonic acid or its derivatives. These materials have garnered significant attention due to their exceptional thermal and chemical stability, which often surpasses that of their carboxylate-based counterparts. The enhanced stability arises from the stronger coordination bonds formed between the phosphonate (B1237965) groups and the metal centers.[1][2] This robustness, combined with the inherent porosity and tunable nature of MOFs, makes this compound MOFs highly promising for a wide range of applications, including catalysis, gas storage and separation, and particularly in the field of drug delivery.[3][4]

The structure of this compound MOFs can be systematically modified through the principles of isoreticular chemistry, allowing for the precise tuning of pore size, surface area, and functionality to suit specific applications.[5] The inherent proton conductivity of some phosphonate-based MOFs, facilitated by the phosphonic acid groups and guest water molecules, also opens up possibilities for their use in electrochemical devices.[6][7][8] For drug development professionals, the high loading capacities, potential for controlled and targeted drug release, and the biocompatibility of certain this compound MOFs present a versatile platform for advanced therapeutic systems.[9][10][11]

Synthesis and Characterization

The synthesis of this compound MOFs is most commonly achieved through solvothermal or hydrothermal methods.[5][12][13] These techniques involve heating a mixture of the metal precursor and the phenylphosphonic acid linker in a suitable solvent within a sealed vessel. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the resulting crystal structure, morphology, and porosity of the MOF.[12]

Experimental Protocols

Solvothermal Synthesis of a Zirconium-Phenylphosphonate MOF (UiO-66 analogue)

This protocol describes a general method for the synthesis of a zirconium-based this compound MOF, analogous to the well-known UiO-66 structure.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Phenylphosphonic acid

  • N,N-Dimethylformamide (DMF)

  • Formic acid (modulator)

  • Ethanol (B145695)

  • Chloroform

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Analytical balance

  • Sonicator

  • Oven

  • Centrifuge

Procedure:

  • In a 20 mL scintillation vial, dissolve zirconium(IV) chloride and phenylphosphonic acid in N,N-dimethylformamide (DMF).

  • Add a modulator, such as formic acid, to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

  • Sonicate the mixture for approximately 20-30 minutes until a homogeneous solution is obtained.[12]

  • Seal the vial tightly and place it in a preheated oven at 120-140°C for 24-48 hours.[5][12]

  • After the reaction is complete, allow the vial to cool down to room temperature. A white crystalline powder should be visible.

  • Collect the solid product by centrifugation.

  • Wash the product repeatedly with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activate the MOF by solvent exchange with a low-boiling-point solvent like chloroform, followed by heating under vacuum to remove the solvent and open up the porous framework.

Characterization Techniques

The synthesized this compound MOFs are typically characterized using a suite of analytical techniques to determine their structure, porosity, thermal stability, and morphology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or known structures.[8][14]

  • Thermogravimetric Analysis (TGA): This technique is employed to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[15][16] TGA can also provide information about the removal of solvent molecules during the activation process.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the crystal morphology and particle size of the MOF.

  • Gas Sorption Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are measured to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the MOF.[17][18][19][20]

Quantitative Data of this compound MOFs

The following tables summarize key quantitative data for several representative this compound MOFs, allowing for a comparative analysis of their properties.

MOF Name/CompositionMetal IonLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
Zr-PPA MOF Zr⁴⁺Phenylphosphonic acid~1000-[6]
GTUB-4 Ni²⁺/Cu²⁺5,10,15,20-tetrakis[p-phenylphosphonic acid] porphyrin1102-[7]
[Co₂(H₄-MTPPA)] Co²⁺Tetraphenylmethane tetrakis-4-phosphonic acid1034-[2]
ICR-12 Fe³⁺4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid--[5]
ICR-13 Fe³⁺1,4-benzenediphosphonic acid--[5]
Ti(O₃PC₆H₅)₂ Ti⁴⁺Phenylphosphonic acid264-[21]
MOF Name/CompositionThermal Decomposition Temperature (°C)Ref.
GTUB-4 Stable up to 400[7]
[Co₂(H₄-MTPPA)] Stable up to 500[2]
General this compound MOFs Often > 350[22]

Applications in Drug Development

This compound MOFs offer a promising platform for drug delivery due to their high porosity, tunable functionality, and enhanced stability. Their ability to encapsulate therapeutic agents and release them in a controlled manner is of significant interest to drug development professionals.

Drug Loading and Release

Drugs can be loaded into this compound MOFs through various methods, including simple immersion in a drug solution, where the drug molecules diffuse into the pores of the MOF. The loading capacity is influenced by the pore volume and the interactions between the drug and the framework.

The release of the encapsulated drug can be triggered by changes in the physiological environment, such as pH. For instance, the acidic environment of tumor tissues can lead to the degradation of the MOF structure and the subsequent release of the anticancer drug.[23]

Quantitative Data for Drug Delivery Applications

MOF SystemDrugDrug Loading CapacityRelease ProfileRef.
UiO-66 (Carboxylate Analogue) Doxorubicin450 mg/gpH-responsive[24]
UiO-66 (Carboxylate Analogue) Ibuprofen67 mg/gSustained release[24]
MIL-101(Cr) (Carboxylate Analogue) Ibuprofen1.4 g/g-[10]
MIL-88B (Fe) (Carboxylate Analogue) Ibuprofen194.6 mg/gControlled release[24]
ZIF-8 (Imidazole Analogue) Doxorubicin-pH-responsive[10]

Note: While extensive quantitative data for drug loading in this compound MOFs is still emerging, the data from analogous carboxylate and imidazolate-based MOFs demonstrate the high loading capacities achievable with these porous materials.

Biocompatibility

The biocompatibility of MOFs is a critical factor for their application in drug delivery. The toxicity of a MOF is influenced by the nature of both the metal ions and the organic linkers.[9][25] Zirconium-based MOFs, for example, are generally considered to have low toxicity.[26] In vitro and in vivo studies are essential to evaluate the biocompatibility and biodegradability of any new this compound MOF intended for biomedical applications.[9][27]

Visualizations of Key Concepts

To better illustrate the fundamental principles and processes associated with this compound MOFs, the following diagrams are provided in the DOT language for use with Graphviz.

Isoreticular Synthesis Workflow

Isoreticular_Synthesis cluster_start Starting Materials cluster_modification Isoreticular Modification Metal_Source Metal Source Synthesis_1 Solvothermal Synthesis Metal_Source->Synthesis_1 Synthesis_2 Solvothermal Synthesis Metal_Source->Synthesis_2 Linker_1 This compound Linker 1 Linker_1->Synthesis_1 MOF_1 This compound MOF 1 Synthesis_1->MOF_1 Linker_2 Longer/Functionalized This compound Linker 2 Linker_2->Synthesis_2 MOF_2 Isoreticular this compound MOF 2 (Same Topology, Different Pore Size/Functionality) Synthesis_2->MOF_2

Caption: Workflow of isoreticular synthesis for tuning MOF properties.

Proton Conduction Mechanism

Proton_Conduction P1 P-OH W1 H₂O P1->W1 H-bond P2 P-O⁻ P1->P2 Proton Hopping W1->P2 H-bond W2 H₂O P2->W2 H-bond P3 P-OH P2->P3 W2->P3 H-bond Proton

Caption: Grotthuss-like proton hopping mechanism in a phosphonate MOF.

Drug Delivery and Release Mechanism

Drug_Delivery cluster_loading Drug Loading cluster_delivery Targeted Delivery cluster_release Drug Release MOF This compound MOF Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Drug Drug Molecule Drug->Loaded_MOF Systemic_Circulation Systemic Circulation Loaded_MOF->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Acidic pH) Systemic_Circulation->Tumor_Microenvironment Degraded_MOF Degraded MOF Tumor_Microenvironment->Degraded_MOF pH-triggered degradation Released_Drug Released Drug Degraded_MOF->Released_Drug

Caption: pH-responsive drug delivery mechanism of a this compound MOF.

References

Phenylphosphonates: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylphosphonates and their derivatives have emerged as indispensable tools in organic synthesis, offering a gateway to a diverse array of molecular architectures. Their unique chemical properties, characterized by the stable carbon-phosphorus bond, make them valuable precursors in the construction of complex molecules, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis and application of phenylphosphonates, with a focus on key reactions, detailed experimental protocols, and quantitative data to aid researchers in their practical applications.

The Synthetic Utility of Phenylphosphonates

Phenylphosphonates serve as key building blocks in several cornerstone reactions of organic synthesis, enabling the formation of carbon-carbon and carbon-phosphorus bonds with high efficiency and stereocontrol. Their applications are particularly prominent in the synthesis of olefins, bioactive molecules, and functionalized materials.

Key Synthetic Transformations Involving Phenylphosphonates

This section details the mechanisms and practical execution of the most important reactions utilizing phenylphosphonate precursors.

The Michaelis-Arbuzov Reaction: A Gateway to Phenylphosphonates

The Michaelis-Arbuzov reaction is a fundamental method for the formation of the C-P bond, and it is the most common route for the synthesis of dialkyl phenylphosphonates. The reaction involves the treatment of a trialkyl phosphite (B83602) with an aryl halide, typically in the presence of a nickel or palladium catalyst, or under thermal conditions.[1][2]

Reaction Workflow:

Michaelis_Arbuzov_Workflow Trialkyl_phosphite Trialkyl Phosphite Reaction_Vessel Reaction Vessel Trialkyl_phosphite->Reaction_Vessel Aryl_halide Aryl Halide Aryl_halide->Reaction_Vessel Catalyst Catalyst (e.g., Ni(II) or Pd(0)) or Heat Catalyst->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Dialkyl_this compound Dialkyl this compound Workup->Dialkyl_this compound

A generalized workflow for the synthesis of dialkyl phenylphosphonates.

Experimental Protocol: Synthesis of Diethyl this compound

  • Materials: Phenyl bromide (1.0 equiv), triethyl phosphite (1.2 equiv), nickel(II) chloride (0.1 equiv), acetonitrile (B52724) (solvent).

  • Procedure: To a solution of phenyl bromide in acetonitrile, add triethyl phosphite and nickel(II) chloride. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by vacuum distillation or column chromatography to yield diethyl this compound.[1]

ReactantsCatalyst/ConditionsProductYield (%)Reference
Phenyl bromide, Triethyl phosphiteNiCl2, refluxDiethyl this compound70-85[1]
Iodobenzene (B50100), Triethyl phosphitePd(OAc)2/dppf, 110 °CDiethyl this compound92[3]
Benzyl bromide, Triethyl phosphiteNeat, 150-160 °CDiethyl benzylphosphonateHigh[3]
Benzyl bromide, Triethyl phosphiteZnBr2, room temperatureDiethyl benzylphosphonate95[3]
The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions.[4] It is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes with high stereoselectivity.[4] The phosphonate carbanion is generated by treating the this compound precursor with a base.

Reaction Mechanism:

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene (E/Z) Oxaphosphetane->Alkene Elimination Phosphate_byproduct Phosphate (B84403) Byproduct Oxaphosphetane->Phosphate_byproduct

The mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of (E)-Stilbene

  • Materials: Diethyl benzylphosphonate (1.0 equiv), benzaldehyde (B42025) (1.0 equiv), sodium hydride (1.1 equiv), anhydrous THF.

  • Procedure: To a suspension of sodium hydride in anhydrous THF at 0 °C, a solution of diethyl benzylphosphonate in THF is added dropwise. The mixture is stirred for 30 minutes, after which a solution of benzaldehyde in THF is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (E)-stilbene.[4]

PhosphonateCarbonyl CompoundBase/ConditionsProductE/Z RatioYield (%)Reference
Diethyl benzylphosphonateBenzaldehydeNaH, THF, rt(E)-Stilbene>95:585-95[4]
Triethyl phosphonoacetateCyclohexanoneNaH, DME, refluxEthyl cyclohexylideneacetate-88[5]
Still-Gennari ReagentBenzaldehydeKHMDS, 18-crown-6, THF, -78 °C(Z)-Methyl cinnamate>98:295[4]
Masamune-Roush ConditionsBenzaldehydeLiCl, DBU, CH3CN, rt(E)-Methyl cinnamate>95:590[6]
The Hirao Reaction: Palladium-Catalyzed C-P Cross-Coupling

The Hirao reaction provides a direct method for the synthesis of arylphosphonates through the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides.[6] This reaction has a broad substrate scope and is tolerant of various functional groups.

Reaction Mechanism:

Hirao_Mechanism Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd0->Oxidative_Addition Oxidative Addition Aryl_halide Aryl Halide Aryl_halide->Oxidative_Addition Transmetalation Transmetalation Complex Oxidative_Addition->Transmetalation Ligand Exchange Dialkyl_phosphite Dialkyl Phosphite Dialkyl_phosphite->Transmetalation Transmetalation->Pd0 Aryl_phosphonate Aryl Phosphonate Transmetalation->Aryl_phosphonate Reductive Elimination Base Base Base->Transmetalation

The catalytic cycle of the Hirao reaction.

Experimental Protocol: Synthesis of Diethyl this compound

  • Materials: Iodobenzene (1.0 equiv), diethyl phosphite (1.2 equiv), Pd(OAc)2 (0.02 equiv), dppf (0.04 equiv), triethylamine (B128534) (2.0 equiv), anhydrous DMF.

  • Procedure: To a solution of iodobenzene and diethyl phosphite in anhydrous DMF are added Pd(OAc)2, dppf, and triethylamine. The mixture is heated to 110 °C under an inert atmosphere and stirred until the reaction is complete (monitored by GC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.[3]

Aryl HalidePhosphiteCatalyst/Ligand/BaseProductYield (%)Reference
IodobenzeneDiethyl phosphitePd(OAc)2/dppf/Et3NDiethyl this compound92[3]
4-BromoanisoleDiethyl phosphitePd(PPh3)4/Et3NDiethyl (4-methoxyphenyl)phosphonate85[6]
2-ChloropyridineDiethyl phosphitePd(OAc)2/dppf/Et3NDiethyl pyridin-2-ylphosphonate75[3]
The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite to afford α-aminophosphonates.[7] These products are important as they are structural analogs of α-amino acids and often exhibit interesting biological activities.

Reaction Workflow:

Kabachnik_Fields_Workflow Aldehyde Aldehyde/Ketone Reaction_Vessel One-Pot Reaction Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Dialkyl_phosphite Dialkyl Phosphite Dialkyl_phosphite->Reaction_Vessel Purification Purification Reaction_Vessel->Purification alpha_Aminophosphonate α-Aminophosphonate Purification->alpha_Aminophosphonate

A simplified workflow for the Kabachnik-Fields reaction.

Experimental Protocol: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate

  • Materials: Benzaldehyde (1.0 equiv), aniline (B41778) (1.0 equiv), diethyl phosphite (1.0 equiv), catalyst (e.g., Lewis acid, optional), solvent (e.g., toluene (B28343) or solvent-free).

  • Procedure: A mixture of benzaldehyde, aniline, and diethyl phosphite is stirred at room temperature or heated, with or without a catalyst. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.[7]

CarbonylAminePhosphiteConditionsProductYield (%)Reference
BenzaldehydeAnilineDiethyl phosphiteNeat, 50 °CDiethyl (phenyl(phenylamino)methyl)phosphonate92[7]
4-Cl-BenzaldehydeAnilineDiethyl phosphiteMontmorillonite K-10, solvent-free, 80 °CDiethyl ((4-chlorophenyl)(phenylamino)methyl)phosphonate95[8]
CyclohexanoneAnilineDiethyl phosphiteTiCl4, CH2Cl2, rtDiethyl (1-phenylaminocyclohexyl)phosphonate85[9]

Phenylphosphonates in Drug Discovery and Development

The phosphonate group is a well-established phosphate mimic in medicinal chemistry.[10] Its tetrahedral geometry and negative charge at physiological pH allow it to interact with the active sites of enzymes that process phosphate-containing substrates. The key advantage of the phosphonate group is its resistance to enzymatic hydrolysis due to the stable P-C bond, leading to inhibitors with improved metabolic stability.[10]

Enzyme Inhibition by this compound Analogs:

This compound-containing molecules often act as competitive inhibitors, binding to the enzyme's active site and preventing the natural substrate from binding.[10]

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Catalysis Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inhibited_Complex Substrate Natural Substrate (Phosphate) Substrate->Enzyme Binds to Inhibitor This compound Analog Inhibitor->Inhibited_Complex Binds to Active Site

General mechanism of enzyme inhibition by this compound analogs.

Spectroscopic Data of a Key this compound Precursor

Diethyl this compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.78-7.71 (m, 2H, Ar-H), 7.52-7.40 (m, 3H, Ar-H), 4.15-4.05 (m, 4H, OCH₂CH₃), 1.32 (t, J = 7.1 Hz, 6H, OCH₂CH₃).[11]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 132.3 (d, J=10.2 Hz), 131.8 (d, J=2.8 Hz), 128.5 (d, J=15.1 Hz), 128.4 (d, J=188.9 Hz), 62.1 (d, J=5.5 Hz), 16.3 (d, J=6.4 Hz).

  • ³¹P NMR (CDCl₃, 162 MHz): δ 19.2.[11]

  • IR (neat, cm⁻¹): 3059, 2984, 1440, 1255 (P=O), 1163, 1025 (P-O-C), 965, 745, 692.[12]

  • MS (EI): m/z (%) 214 (M⁺, 100), 186, 158, 141, 115, 77.[12]

Conclusion

Phenylphosphonates are remarkably versatile precursors in organic synthesis, providing access to a wide range of valuable compounds. The Michaelis-Arbuzov, Horner-Wadsworth-Emmons, Hirao, and Kabachnik-Fields reactions represent a powerful toolkit for the synthetic chemist, enabling the construction of complex molecules with applications spanning from pharmaceuticals to materials science. A thorough understanding of the reaction mechanisms, experimental conditions, and scope of these transformations is crucial for the successful design and execution of synthetic strategies involving this compound building blocks. This guide provides a foundational resource for researchers to explore and exploit the rich chemistry of these important organophosphorus compounds.

References

The Carbon-Phosphorus Bond: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbon-phosphorus (C-P) bond is a cornerstone of modern organophosphorus chemistry, underpinning the synthesis of a vast array of compounds with significant applications in medicinal chemistry, materials science, and catalysis.[1] Organophosphorus compounds are integral to the development of pharmaceuticals, including antiviral agents and anticancer drugs.[2][3] This technical guide provides an in-depth exploration of the reactivity of the C-P bond, focusing on key synthetic methodologies, quantitative data analysis, and the influence of these compounds on biological signaling pathways.

Fundamental Properties of the Carbon-Phosphorus Bond

The reactivity of the C-P bond is governed by the unique electronic properties of the phosphorus atom, including its ability to exist in multiple oxidation states and to form stable pentavalent structures. The bond dissociation energy (BDE) of a C-P bond is a key determinant of its stability and reactivity. While a comprehensive experimental database is still evolving, computational studies provide valuable insights into these energies.

Bond TypeCompound ExampleBond Dissociation Energy (kcal/mol)
H₃C-P H₂Methylphosphine~70
(CH₃)₃C-P (CH₃)₂tert-Butyl(dimethyl)phosphine~67
Ph-P H₂Phenylphosphine~79
H₃C-P (O)(OH)₂Methylphosphonic acidNot readily available
Ph-P (O)(OEt)₂Diethyl phenylphosphonateNot readily available
Note: Bond dissociation energies can vary significantly based on the molecular structure and the computational method used. The values presented are approximate and intended for comparative purposes.[1][4]

Key Synthetic Reactions for C-P Bond Formation

Several seminal reactions form the foundation of C-P bond synthesis. This section details the experimental protocols for three of the most powerful and widely utilized methods: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Michaelis-Arbuzov reaction.

The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5] The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.[6]

1. Preparation of the Phosphonium (B103445) Salt (Benzyltriphenylphosphonium chloride):

  • Combine triphenylphosphine (B44618) and benzyl (B1604629) chloride in a suitable solvent such as toluene.[7]

  • Reflux the mixture for several hours to facilitate the SN2 reaction, leading to the formation of the phosphonium salt.[8][9]

  • Cool the reaction mixture and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent like ether to remove any unreacted starting materials.[7]

  • Dry the salt under vacuum.

2. Generation of the Ylide and Reaction with an Aldehyde:

  • In a large test tube, dissolve approximately 0.300 g of 9-anthraldehyde (B167246) in dichloromethane.[10]

  • Add 0.480 g of benzyltriphenylphosphonium (B107652) chloride to the solution.[10]

  • To this mixture, add a strong base such as sodium hydroxide (B78521) solution and stir vigorously to form the ylide.[10]

  • The reaction mixture will typically change color upon formation of the ylide. Continue stirring until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[11]

3. Work-up and Purification:

  • Quench the reaction by adding water and extract the product with dichloromethane.[10]

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over an anhydrous salt like magnesium sulfate, filter, and evaporate the solvent.

  • The crude product contains the desired alkene and triphenylphosphine oxide as a byproduct.[11]

  • Purify the alkene by recrystallization from a suitable solvent, such as 1-propanol.[10]

Table 2: Representative Yields and Stereoselectivity in the Wittig Reaction

Aldehyde/KetoneYlideConditionsYield (%)E:Z Ratio
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneAqueous NaHCO₃, 1 hr46.5-87.095.5:4.5
4-Methoxybenzaldehyde(Carbethoxymethylene)triphenylphosphoraneAqueous NaHCO₃, 1 hr54.9-87.099.8:0.2
2-Thiophenecarboxaldehyde(Carbethoxymethylene)triphenylphosphoraneAqueous NaHCO₃, 1 hr55.8-90.593.1:6.9
Benzaldehyde(Cyanomethylene)triphenylphosphoraneAqueous NaHCO₃, 1 hr56.9-86.158.8:41.2
2-Methoxyisoindoline-1,3-dioneResonance-stabilized alkylidenephosphoranesToluene, reflux, ~25 hr58-63E-isomer sole product
2-Methoxyisoindoline-1,3-dioneResonance-stabilized alkylidenephosphoranesDMSO, microwave, 8-12 min>82E-isomer sole product

[12][13]

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. This method offers several advantages, including the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct.[14][15] The HWE reaction generally favors the formation of (E)-alkenes.[3][15]

1. Preparation of the Phosphonate (B1237965) Reagent:

  • Phosphonates are typically prepared via the Michaelis-Arbuzov reaction (see section 2.3) by reacting a trialkylphosphite with an appropriate alkyl halide.[14]

2. Generation of the Phosphonate Carbanion and Olefination:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phosphonate reagent.

  • Dissolve the phosphonate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), dropwise to generate the phosphonate carbanion.[3]

  • After stirring for a short period, add the aldehyde or ketone substrate dropwise.

  • Allow the reaction to proceed at the low temperature or warm to room temperature, monitoring its progress by TLC.

3. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 3: Influence of Base and Substrate on HWE Reaction Yield and Stereoselectivity

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)Yield (%)Z:E Ratio
Ethyl (diarylphosphono)acetateBenzaldehydeNaHTHF0-97:3
Ethyl 2-(diarylphosphono)propionateVarious aldehydes----95:5 - 99:1
Ethyl 2-(diarylphosphono)-3-methylbutanoateOctyl aldehydeNaHTHF09194:6
Dimethyl phosphonate derivative(-)-Bafilomycin A1 intermediate----(Z,E:E,E) 2:1
Diisopropyl phosphonate derivative(-)-Bafilomycin A1 intermediate----(Z,E:E,E) 95:5

Note: This table presents a selection of data to illustrate trends. Yields and selectivities are highly substrate and condition dependent.[14]

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of a C-P bond, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a phosphonate.[16][17] This reaction is crucial for preparing the phosphonate reagents used in the HWE reaction.[18]

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, combine the trialkyl phosphite and the alkyl halide. The reaction can often be performed neat.[16]

  • The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[19]

2. Reaction Execution:

  • Heat the reaction mixture. The required temperature can vary significantly depending on the reactivity of the substrates.[16]

  • The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide to form a phosphonium salt intermediate, which then undergoes a second SN2 reaction where the displaced halide attacks an alkyl group on the phosphorus, yielding the final phosphonate and a new alkyl halide.[16][17]

3. Work-up and Purification:

  • After the reaction is complete (monitored by techniques such as ³¹P NMR), the product can be purified by distillation under reduced pressure to remove the volatile alkyl halide byproduct and any unreacted starting materials.[14]

Table 4: Reactivity and Conditions in the Michaelis-Arbuzov Reaction

Phosphorus ReactantAlkyl Halide ReactivityGeneral ConditionsNotes
Trialkyl PhosphitesPrimary > Secondary > TertiaryHeating, often neatElectron-donating groups on the phosphite accelerate the reaction.[16][19]
PhosphonitesPrimary > Secondary > TertiaryHeating, often neatMore reactive than phosphites.[16]
PhosphinitesPrimary > Secondary > TertiaryHeating, often neatMost reactive of the common phosphorus(III) esters.[16]
Silyl PhosphitesRCl > RBr > RIMilder conditions than alkyl phosphitesReactivity order of alkyl halides is reversed.[20]

Visualization of Key Pathways and Workflows

Signaling Pathway: Organophosphorus Compound-Induced MAPK/ERK Activation

Organophosphorus compounds can induce cellular responses, including apoptosis and oxidative stress, through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as the ERK pathway.[21][22]

MAPK_ERK_Pathway OPC Organophosphorus Compound (OPC) Receptor Cell Surface Receptor OPC->Receptor binds ROS Reactive Oxygen Species (ROS) OPC->ROS induces Ras Ras Receptor->Ras activates ROS->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Oxidative Stress) TranscriptionFactors->CellularResponse leads to CP_Bond_Workflow Start Start: Select Phosphorus and Carbon Precursors Reaction Reaction Setup: - Inert atmosphere - Anhydrous solvent Start->Reaction Reagent_Add Reagent Addition: - Controlled temperature - Dropwise addition Reaction->Reagent_Add Monitoring Reaction Monitoring: - TLC, GC, or NMR Reagent_Add->Monitoring Workup Aqueous Work-up: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography - Recrystallization - Distillation Workup->Purification Characterization Characterization: - NMR, IR, Mass Spec Purification->Characterization End End: Pure Organophosphorus Compound Characterization->End Stereoselectivity_Factors Factors Factors Influencing Stereoselectivity Ylide/Phosphonate Structure Reaction Conditions Ylide_Type Ylide/Phosphonate Type Stabilized Non-stabilized Semi-stabilized Factors:e->Ylide_Type:w Conditions Reaction Conditions Base Solvent Temperature Additives (e.g., Li salts) Factors:e->Conditions:w Outcome {Alkene Product | {E-isomer | Z-isomer}} Ylide_Type:e->Outcome:w determines Conditions:e->Outcome:w influences

References

The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and History of Phenylphosphonate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonate compounds, characterized by a phenyl group directly attached to a phosphorus atom, represent a cornerstone in the field of organophosphorus chemistry. Their unique physicochemical properties, including the hydrolytic stability of the carbon-phosphorus (C-P) bond and the ability of the phosphonate (B1237965) group to act as a phosphate (B84403) mimic, have positioned them as indispensable tools in medicinal chemistry, materials science, and organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of this compound compounds, detailing seminal synthetic methodologies, key experimental protocols, and their evolution into critical components of modern drug discovery.

Early Discovery and the Dawn of Phosphonate Chemistry

The journey into the world of phosphonates began in the late 19th century. While the synthesis of bisphosphonates can be traced back to 1897 by Von Baeyer and Hofmann, the foundational reaction for the creation of the C-P bond in many phosphonates, the Michaelis-Arbuzov reaction, was discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov.[1][2][3][4] This reaction, involving the treatment of a trialkyl phosphite (B83602) with an alkyl halide, laid the groundwork for the synthesis of a vast array of phosphonate esters.[1][3][4][5] Early work by Michaelis and his student, Adolph Schall, in 1898, also led to the synthesis of organophosphonate inhibitors of cholinesterase, highlighting the early recognition of the biological potential of this class of compounds.[6]

Foundational Synthetic Methodologies

The synthesis of this compound compounds has evolved significantly since its inception. Several key methodologies have been developed, each with its own advantages and applications.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction remains a fundamental and widely used method for the formation of the C-P bond in phenylphosphonates. The reaction typically involves the reaction of a trialkyl phosphite with a phenyl halide, often catalyzed by a metal salt like nickel chloride, to produce a dialkyl this compound.[1][3][4]

Logical Relationship of the Michaelis-Arbuzov Reaction:

Michaelis_Arbuzov Trialkyl_Phosphite Trialkyl Phosphite Reaction Michaelis-Arbuzov Reaction Trialkyl_Phosphite->Reaction Phenyl_Halide Phenyl Halide Phenyl_Halide->Reaction Dialkyl_this compound Dialkyl this compound Reaction->Dialkyl_this compound Alkyl_Halide_Byproduct Alkyl Halide (byproduct) Reaction->Alkyl_Halide_Byproduct

Caption: Logical flow of the Michaelis-Arbuzov reaction for this compound synthesis.

Hydrolysis of Phenylphosphonic Dichloride

Another common route to phenylphosphonic acid involves the hydrolysis of phenylphosphonic dichloride. This method is often a final step in a multi-step synthesis where the dichloride is prepared first.

Oxidation of Phenylphosphinic Acid

Phenylphosphonic acid can also be synthesized through the oxidation of phenylphosphinic acid using various oxidizing agents.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound compounds.

Synthesis of Diethyl this compound via Michaelis-Arbuzov Reaction

Objective: To synthesize diethyl this compound from triethyl phosphite and benzoyl chloride.[7]

Materials:

Procedure:

  • Charge a dried 25 mL flask with triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Purify the crude product by column chromatography over silica gel (300-400 mesh) using dichloromethane as the eluent to obtain analytically pure diethyl this compound.[7]

Synthesis of Calcium this compound

Objective: To prepare layered calcium this compound.[8]

Materials:

  • Phenylphosphonic acid

  • Concentrated aqueous ammonia (B1221849) solution

  • Calcium chloride (CaCl₂) solution

  • Distilled water

Procedure:

  • Dissolve phenylphosphonic acid (7.9 g, 5 x 10⁻² mol) in 100 mL of distilled water.

  • Adjust the pH of the solution to 9 by adding concentrated aqueous ammonia solution.

  • Add 50 mL of CaCl₂ solution (5.5 g, 5 x 10⁻² mol) to the phenylphosphonic acid solution. The addition can be done at once, drop-wise, or in portions to control particle size.

  • A white precipitate of calcium this compound will form immediately.

  • Dilute the reaction mixture with 50 mL of distilled water and stir for 30 minutes.

  • Collect the precipitate by filtration, wash with distilled water, and dry.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various this compound compounds.

Table 1: Synthesis of Dialkyl Phenylphosphonates by Alkylation of Phenylphosphonic Monoesters [9]

EntryMonoesterAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1MonobutylBuBrTriethylamineNone850.5 (MW)80
2MonobutylBuBrK₂CO₃/TEBACAcetonitrile850.5 (MW)58-76
3MonoethylEtITriethylamineNone850.5 (MW)92
4MonoethylEtIK₂CO₃/TEBACAcetonitrile850.5 (MW)58-76
5MonooctylOctBrTriethylamineNone850.5 (MW)72
6MonooctylOctBrK₂CO₃/TEBACAcetonitrile850.5 (MW)58-76

Table 2: Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B) by Aryl-Containing Phosphonates [10][11]

CompoundStructureIC₅₀ (µM)
(Naphth-2-yl)difluoromethylphosphonic acidN/A40-50
(Naphth-1-yl)difluoromethylphosphonic acidN/A40-50

Phenylphosphonates in Drug Development: Targeting Signaling Pathways

The stability of the C-P bond and the ability of the phosphonate group to mimic the transition state of phosphate hydrolysis make phenylphosphonates and their derivatives potent enzyme inhibitors.[12] This has led to their extensive investigation in drug development, particularly in targeting key signaling pathways implicated in various diseases.

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Nitrogen-containing bisphosphonates, which can be considered derivatives of phosphonic acids, are potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[13][14] This pathway is crucial for the synthesis of cholesterol and isoprenoids necessary for post-translational modification of small GTPases involved in cell signaling. Inhibition of FPPS disrupts these processes, leading to the therapeutic effects of these drugs in bone resorption disorders and their potential as anticancer agents.[13][14]

Signaling Pathway of FPPS Inhibition:

FPPS_Pathway cluster_mevalonate Mevalonate Pathway cluster_downstream Downstream Signaling HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPPS GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Protein_Prenylation Protein Prenylation (e.g., Ras, Rho, Rac) FPP->Protein_Prenylation FPPS->GPP FPPS->Protein_Prenylation Phenylphosphonate_Inhibitor Nitrogen-containing Bisphosphonates (this compound derivatives) Phenylphosphonate_Inhibitor->FPPS Inhibition Cell_Signaling Cell Signaling & Survival Protein_Prenylation->Cell_Signaling

Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by this compound derivatives disrupts the mevalonate pathway and downstream signaling.

Targeting Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways, and their dysregulation is implicated in diseases such as cancer and diabetes. Aryl-containing phosphonates have been identified as potent inhibitors of PTPs, such as PTP-1B.[10][11] These compounds act as phosphotyrosine mimics, binding to the active site of the phosphatase and preventing the dephosphorylation of its substrates.

Modulation of MAPK and PI3K/Akt/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathways are central to cell proliferation, survival, and differentiation, and are frequently dysregulated in cancer.[15][16][17][18] While direct targeting of these pathways by simple phenylphosphonates is less documented, the development of more complex phosphonate-containing molecules as inhibitors of kinases within these cascades is an active area of research. The ability of the phosphonate group to interact with ATP-binding sites makes it a valuable pharmacophore in the design of kinase inhibitors.

Experimental Workflows

General Workflow for Synthesis and Purification of this compound Esters

Synthesis_Workflow Start Start: Phenylphosphonic Acid or Trialkyl Phosphite Reaction Synthesis Reaction (e.g., Michaelis-Arbuzov, Esterification) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying of Organic Phase (e.g., MgSO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Column Chromatography, Distillation, Recrystallization) Solvent_Removal->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final_Product Pure this compound Ester Analysis->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of this compound esters.

Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow Start Start: Purified Enzyme and This compound Inhibitor Incubation Incubate Enzyme with Varying Inhibitor Concentrations Start->Incubation Initiate_Reaction Initiate Reaction by Adding Substrate Incubation->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Progress Data_Analysis Data Analysis: Determine Initial Velocities Monitor_Progress->Data_Analysis IC50_Determination Calculate IC₅₀ Value Data_Analysis->IC50_Determination Kinetic_Analysis Further Kinetic Analysis (e.g., Michaelis-Menten, Lineweaver-Burk) IC50_Determination->Kinetic_Analysis End Determine Mechanism of Inhibition Kinetic_Analysis->End

Caption: A generalized workflow for determining the inhibitory activity of a this compound compound against a target enzyme.

Conclusion

From their initial discovery in the late 19th century to their current prominence in diverse scientific fields, this compound compounds have demonstrated remarkable versatility. The foundational synthetic methods, particularly the Michaelis-Arbuzov reaction, have provided chemists with a robust toolkit for the creation of a vast library of these molecules. For researchers and professionals in drug development, the ability of phenylphosphonates to act as stable mimics of phosphates has unlocked numerous opportunities for the design of potent and selective enzyme inhibitors. As our understanding of cellular signaling pathways continues to deepen, the rational design of novel this compound-based therapeutics holds immense promise for addressing a wide range of human diseases.

References

Theoretical Deep Dive into the Electronic Structure of Phenylphosphonates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the theoretical methods used to study the electronic structure of phenylphosphonates, a class of organophosphorus compounds with significant applications in medicinal chemistry and materials science. Targeting researchers, scientists, and drug development professionals, this document details the computational protocols, presents key electronic property data, and visualizes the theoretical workflows. The electronic properties of phenylphosphonates are primarily governed by the interaction between the phenyl ring's π-system and the phosphonate (B1237965) group. Understanding these properties through computational chemistry is crucial for designing molecules with tailored reactivity, stability, and biological activity. This guide focuses on the application of Density Functional Theory (DFT) to elucidate these characteristics.

Introduction

Phenylphosphonates are analogues of naturally occurring α-amino acids and are known to exhibit a wide range of biological activities, including as enzyme inhibitors, antibacterial agents, and anticancer therapeutics.[1] Their function is intrinsically linked to their electronic structure—the arrangement and energies of their frontier molecular orbitals, charge distribution, and electrostatic potential. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting and understanding these properties.[1][2]

This guide will detail the standard computational methodologies for analyzing phenylphosphonates, present illustrative data on how substituents on the phenyl ring modulate electronic properties, and provide clear visualizations of the analytical workflow.

Computational Methodology: A Detailed Protocol

The primary tool for investigating the electronic structure of phenylphosphonates is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.[2]

Protocol for Electronic Structure Calculation:

  • Structure Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

    • Functional: A hybrid exchange-correlation functional is typically used. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a common and robust choice for such systems.[2][3] For studies involving hydrogen bonding or weaker interactions, functionals like M06-2X may provide better results.[4]

    • Basis Set: A Pople-style split-valence basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), is standard.[1][2][5] The inclusion of polarization functions (d,p) is critical for accurately describing the bonding around the phosphorus atom. Diffuse functions (++) are added for calculations where anions or weak interactions are important.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to derive the key electronic properties. This includes:

      • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability.[3][6]

      • Population Analysis: To understand the charge distribution, a population analysis is conducted. Common methods include Mulliken population analysis and Natural Bond Orbital (NBO) analysis. NBO analysis is often preferred as it provides a more intuitive chemical picture of bonding and lone pairs and is generally less sensitive to the choice of basis set.

      • Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[7]

Data Presentation: Substituent Effects on Electronic Properties

The electronic properties of diethyl phenylphosphonate can be systematically tuned by introducing substituents at the para position of the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the frontier molecular orbitals.

The following table presents illustrative quantitative data for a series of para-substituted diethyl phenylphosphonates, calculated using the DFT protocol described above (B3LYP/6-311++G(d,p)). This data demonstrates the expected trends based on studies of similar substituted aromatic systems.[8]

Substituent (X)Hammett Constant (σp)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)Charge on P atom (NBO)
-NO₂ (Nitro)0.78-7.15-3.503.655.10+1.48
-CN (Cyano)0.66-7.08-3.353.734.85+1.46
-Cl (Chloro)0.23-6.85-2.903.952.50+1.44
-H (Unsubstituted)0.00-6.70-2.753.951.95+1.42
-CH₃ (Methyl)-0.17-6.55-2.683.872.15+1.41
-OCH₃ (Methoxy)-0.27-6.40-2.653.752.45+1.40
-NH₂ (Amino)-0.66-6.15-2.503.652.90+1.38

Analysis of Trends:

  • HOMO Energy: Electron-donating groups (-NH₂, -OCH₃, -CH₃) increase the energy of the HOMO, making the molecule easier to oxidize. Electron-withdrawing groups (-Cl, -CN, -NO₂) lower the HOMO energy.[8]

  • LUMO Energy: Electron-withdrawing groups stabilize (lower) the energy of the LUMO, making the molecule a better electron acceptor.

  • HOMO-LUMO Gap: The energy gap is a key indicator of molecular stability. A large gap implies high stability and low reactivity.[3] Both strong EDGs and EWGs tend to decrease the gap compared to the unsubstituted this compound, thereby increasing its reactivity.

  • Charge on Phosphorus: The partial positive charge on the phosphorus atom, as calculated by NBO analysis, is influenced by the substituent. EWGs tend to increase its positive character by withdrawing electron density from the ring and, inductively, from the phosphonate group.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of a this compound's electronic structure.

G cluster_input Input cluster_calc DFT Calculation cluster_output Analysis & Output mol Molecular Structure (e.g., Diethyl this compound) opt Geometry Optimization (B3LYP/6-31G(d,p)) mol->opt freq Frequency Analysis opt->freq Verify Minimum sp Single Point Energy & Property Calculation freq->sp fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) sp->fmo pop Population Analysis (NBO, Mulliken Charges) sp->pop mep Molecular Electrostatic Potential (MEP) sp->mep

Caption: Workflow for DFT analysis of this compound electronic structure.

Frontier Molecular Orbital Concept

This diagram explains the relationship between the HOMO, LUMO, and the electronic properties of a molecule.

FMO_Concept cluster_gap HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophilicity Nucleophilicity (Electron Donation) HOMO->Nucleophilicity Governs EnergyGap ΔE = ELUMO - EHOMO (HOMO-LUMO Gap) Electrophilicity Electrophilicity (Electron Acceptance) LUMO->Electrophilicity Governs Reactivity Chemical Reactivity & Kinetic Stability EnergyGap->Reactivity Inversely Correlates with invis1 invis2

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMO).

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a powerful and predictive framework for understanding the electronic structure of phenylphosphonates. By systematically applying computational protocols, researchers can gain deep insights into the frontier molecular orbitals, charge distributions, and reactivity trends across a series of derivatives. This knowledge is paramount for the rational design of new this compound-based compounds in drug development, enabling the fine-tuning of their electronic properties to optimize biological activity and pharmacokinetic profiles. The workflows and data presented in this guide serve as a foundational resource for scientists entering this exciting area of computational chemistry.

References

phenylphosphonate nomenclature and structural classification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Phenylphosphonate Nomenclature and Structural Classification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylphosphonates are a class of organophosphorus compounds characterized by a phenyl group directly bonded to a phosphorus atom. This direct carbon-phosphorus (C-P) bond confers significant chemical and enzymatic stability compared to the phosphoester bonds found in natural phosphates.[1] This stability, combined with their ability to act as mimics for phosphate-containing biomolecules, has made phenylphosphonates and their derivatives highly valuable in medicinal chemistry, drug development, and materials science.[1][2] This technical guide provides a comprehensive overview of the nomenclature, structural classification, physicochemical properties, and key applications of phenylphosphonates, complete with detailed experimental protocols for their synthesis.

This compound Nomenclature (IUPAC)

The systematic naming of phenylphosphonates follows the nomenclature rules for organophosphorus compounds established by the International Union of Pure and Applied Chemistry (IUPAC).[3] The nomenclature is based on treating the compound as a derivative of the parent acid, phosphonic acid, P(O)(OH)₂H.

  • Parent Acid : The fundamental structure is phenylphosphonic acid , also known as benzenephosphonic acid.[1][4]

  • Esters : Esters are named by specifying the alkyl or aryl groups attached to the oxygen atoms, followed by "this compound". For example, if two ethyl groups are attached, the compound is named diethyl this compound .

  • Salts : Salts are named by replacing "acid" with the name of the cation, such as sodium this compound .

  • Anion : The deprotonated form is referred to as the This compound anion.[5]

The following diagram illustrates the systematic naming convention for a representative this compound ester.

G cluster_0 Nomenclature of Diethyl this compound Parent Phenylphosphonic Acid (Parent Structure) Esterification Esterification with Ethanol (x2) Parent->Esterification Product Diethyl this compound Esterification->Product Structure Structure: C₆H₅P(O)(OCH₂CH₃)₂ Product->Structure G cluster_main Structural Classification of Phenylphosphonates cluster_chem By Chemical Structure cluster_bio By Biological Function (as Mimics) Root Phenylphosphonates Acid Phenylphosphonic Acid -P(O)(OH)₂ Root->Acid Phosphate Phosphate Analogues Root->Phosphate Monoester Monoesters -P(O)(OR)(OH) Diester Diesters -P(O)(OR)₂ AminoAcid Amino Acid Analogues TransitionState Transition-State Analogues G cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by Phosphonate Analogue Enzyme1 Enzyme Product Product Enzyme1->Product catalyzes Substrate Phosphate-containing Substrate Substrate->Enzyme1 binds to Enzyme2 Enzyme Inhibited Reaction Inhibited Enzyme2->Inhibited Phosphonate This compound Analogue Phosphonate->Enzyme2 binds to active site G cluster_workflow Workflow: Synthesis of Dialkyl Phenylphosphonates Start Start: Phenylphosphonic Acid Step1 Step 1: Monoesterification (MW-assisted with alcohol) Start->Step1 Intermediate Phenylphosphonic Acid Monoester Step1->Intermediate Step2 Step 2: Alkylation (MW-assisted with alkyl halide) Intermediate->Step2 Product Dialkyl this compound Step2->Product End Purification & Analysis Product->End

References

Phenylphosphonic Acid: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonic acid (PPA), also known as benzenephosphonic acid, is an organophosphorus compound with the chemical formula C₆H₇O₃P.[1] It presents as a white to off-white crystalline powder.[2][3] This guide provides an in-depth overview of the critical safety and handling precautions necessary when working with phenylphosphonic acid in a research and development setting. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

Phenylphosphonic acid is classified as a hazardous substance.[4][5] It is crucial to be fully aware of its potential hazards before handling.

GHS Hazard Classification:

  • Acute Oral Toxicity: Category 4[5]

  • Skin Corrosion/Irritation: Category 1C / Category 2[5][6]

  • Serious Eye Damage/Eye Irritation: Category 1[5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[5]

Signal Word: Danger[5]

Hazard Statements:

  • H302: Harmful if swallowed[5]

  • H314: Causes severe skin burns and eye damage[6]

  • H315: Causes skin irritation[5]

  • H318: Causes serious eye damage[5]

  • H335: May cause respiratory irritation[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for phenylphosphonic acid.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₆H₇O₃P[5]
Molecular Weight 158.09 g/mol [6]
Appearance White to off-white crystalline powder[3]
Melting Point 162-166 °C
Boiling Point 241-243 °C[3]
Water Solubility 40.4 g/100 mL (25 °C)[3]
pKa pK₁: 1.83; pK₂: 7.07 (25 °C)[3]
Density 1.412 g/mL at 25 °C[3]

Table 2: Toxicological Data

EndpointValueSpeciesReference
LD50 (Oral) 500 - 2000 mg/kgRat[7]
LD50 (Intraperitoneal) 110 mg/kgMouse[2]

Table 3: Hazard and Transportation Information

ParameterValueReference
UN Number 3261[4]
Hazard Class 8 (Corrosive)[4]
Packing Group III[4]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

3.1. Engineering Controls

  • Work with phenylphosphonic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. A lab coat or other protective clothing is also required.[4]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator should be used.[4]

3.3. Storage

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly closed and sealed in a dry environment.[3]

  • Store away from incompatible materials such as bases and strong oxidizing agents.[8]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

4.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, phosphine, and benzene.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

4.3. Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[8]

  • Cleanup Procedures: For solid spills, prevent dust formation.[4] Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4] Do not use water for dry clean-up unless decontaminating surfaces.[4] All materials used for cleanup must be disposed of as hazardous waste.[4]

Experimental Protocols

Detailed experimental protocols for the use of phenylphosphonic acid are highly application-specific and are not available in general safety literature. Researchers should consult specialized scientific literature or develop their own protocols based on established principles. Below are general outlines for common analytical procedures for purity assessment.

5.1. Purity Determination by High-Performance Liquid Chromatography (HPLC) (General Protocol)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol.[9]

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).[9]

  • Sample Preparation: A known concentration of phenylphosphonic acid is dissolved in the mobile phase or a suitable solvent.[9]

  • Quantification: Purity can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a certified reference standard.[9]

5.2. Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) (General Protocol)

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[9]

  • Sample Preparation: Accurately weigh the phenylphosphonic acid sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[9]

  • Data Acquisition and Processing: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration. The purity of the phenylphosphonic acid is calculated by comparing the integral of a characteristic PPA signal to the integral of a signal from the internal standard.

Biological Effects and Signaling Pathways

Based on a comprehensive literature search, there is no readily available information on specific biological signaling pathways involving phenylphosphonic acid. Its primary hazards are related to its corrosive and irritant properties upon direct contact.

Disposal Considerations

Phenylphosphonic acid waste is considered hazardous waste and must be disposed of accordingly.[4] Do not dispose of it through standard laboratory drains or general waste systems.[4] Collect waste in a dedicated, properly labeled, and sealed container.[4] Disposal must be conducted through an approved and licensed hazardous waste disposal company.[4]

Visualization of Workflows

The following diagrams illustrate key safety and handling workflows.

G cluster_0 Phenylphosphonic Acid Handling Protocol prep Preparation: Review SDS and ensure availability of PPE and spill kit ppe Don appropriate PPE: - Safety goggles/face shield - Chemical-resistant gloves - Lab coat prep->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh the required amount of phenylphosphonic acid fume_hood->weighing dissolving Dissolve in a suitable solvent weighing->dissolving reaction Perform the experimental procedure dissolving->reaction cleanup Clean the work area and decontaminate equipment reaction->cleanup waste Dispose of waste in a labeled hazardous waste container cleanup->waste G cluster_1 First Aid for Phenylphosphonic Acid Exposure exposure Exposure Occurs eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eye Immediately flush with water for at least 15 minutes eye->flush_eye wash_skin Wash with soap and water, remove contaminated clothing skin->wash_skin fresh_air Move to fresh air, provide artificial respiration if needed inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth medical Seek Immediate Medical Attention flush_eye->medical wash_skin->medical fresh_air->medical rinse_mouth->medical G cluster_2 Phenylphosphonic Acid Spill Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill using absorbent materials ppe->contain cleanup Carefully sweep solid material into a container contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report the incident to the appropriate personnel dispose->report

References

Solubility of Phenylphosphonates in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of phenylphosphonic acid and its common dialkyl esters, diethyl phenylphosphonate and dimethyl this compound, in various organic solvents. Understanding the solubility of these compounds is critical for their application in synthesis, formulation, and various industrial processes. This document presents available quantitative and qualitative solubility data, details the experimental methodology for solubility determination, and includes visualizations to aid in understanding the experimental workflow.

Quantitative Solubility Data

The solubility of phenylphosphonic acid and its esters varies significantly depending on the solvent and temperature. The following tables summarize the available data to facilitate solvent selection for various applications.

Phenylphosphonic Acid

Phenylphosphonic acid exhibits a clear trend of increasing solubility with rising temperature in the tested organic solvents. The data, presented in mole fraction, allows for precise calculations in process design and theoretical modeling.

Temperature (K)n-PropanolAcetone (B3395972)Acetonitrile (B52724)Ethyl Acetate (B1210297)Chloroform
288.15 0.09890.08640.04660.02750.0079
293.15 0.11450.09980.05490.03280.0094
298.15 0.13230.11520.06450.03900.0112
303.15 0.15260.13280.07560.04620.0133
308.15 0.17580.15290.08840.05450.0158
313.15 0.20230.17600.10310.06420.0187
318.15 0.23270.20250.12010.07550.0221

Data sourced from a study by He et al. (2016).

At any given temperature, the solubility of phenylphosphonic acid follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform[1]. This order suggests that solvent polarity is not the only determining factor, and specific solute-solvent interactions play a significant role.

Diethyl this compound and Dimethyl this compound
CompoundSolventSolubility
Diethyl this compound Water< 0.2 g/L (at 25 °C)[2]
EthanolSoluble[2]
EthersSoluble[2]
AlkanesSoluble[2]
DichloromethaneModerately Soluble[3]
Dimethyl this compound General Organic SolventsSoluble[4]
ChloroformSlightly Soluble (when heated)
MethanolSlightly Soluble (when heated)

The lack of extensive quantitative data for these common esters highlights an area for future research to better support their application in various fields.

Experimental Protocols: Isothermal Saturation Method

The quantitative solubility data for phenylphosphonic acid presented in this guide was primarily obtained using the isothermal saturation method , also known as the static analytical method, coupled with gravimetric analysis. This is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Principle

A supersaturated solution is prepared by adding an excess amount of the solid solute to a solvent. The mixture is then agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined.

Apparatus
  • Jacketed glass vessel or sealed vials

  • Thermostatic bath for precise temperature control

  • Magnetic stirrer or shaker

  • Analytical balance

  • Syringe filters for phase separation

  • Oven for gravimetric analysis

Step-by-Step Procedure
  • Sample Preparation: An excess amount of the this compound compound is added to a known mass or volume of the chosen organic solvent in a sealed vessel.

  • Equilibration: The vessel is placed in a thermostatic bath and agitated at a constant temperature for a predetermined time to ensure equilibrium is reached. This duration can vary depending on the solute-solvent system and is typically determined through preliminary experiments by analyzing samples at different time points until the concentration remains constant.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand for a short period to allow the excess solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter to remove any undissolved particles.

  • Concentration Analysis (Gravimetric Method):

    • A known mass of the filtered saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated, typically in an oven at a temperature below the boiling point of the solute.

    • The container with the dried solute is weighed.

    • The mass of the dissolved solute and the mass of the solvent in the original sample are calculated by difference.

    • The solubility is then expressed in the desired units, such as mole fraction, g/100g of solvent, or mg/mL.

Visualizations

To further clarify the experimental and logical processes involved in solubility studies, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add Excess Solute to Solvent equil Agitate at Constant Temperature prep->equil Transfer to Thermostatic Bath sep Filter to Remove Undissolved Solid equil->sep After Reaching Equilibrium anal Determine Concentration of Saturated Solution sep->anal Analyze Filtrate

Caption: Workflow for Isothermal Saturation Solubility Determination.

Solvent_Selection_Logic start Define Application Requirements (e.g., Crystallization, Reaction) data_review Review Solubility Data Tables start->data_review high_sol Is High Solubility Required? data_review->high_sol select_high Select Solvent with Highest Solubility at Operating Temp. high_sol->select_high Yes low_sol Is Low Solubility at Room Temp Required? high_sol->low_sol No consider_other Consider Other Factors (Toxicity, BP, Cost) select_high->consider_other select_low Select Solvent with Low RT Solubility and High Solubility at Elevated Temp. low_sol->select_low Yes low_sol->consider_other No select_low->consider_other final_choice Final Solvent Selection consider_other->final_choice

Caption: Logical Flow for Solvent Selection Based on Solubility Data.

References

Spectroscopic Characterization of Phenylphosphonate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of phenylphosphonate derivatives. Phenylphosphonates, a class of organophosphorus compounds, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. Accurate characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in various applications.

This document details the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound derivatives. It includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key workflows and concepts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives, providing detailed information about the carbon-hydrogen framework, the phosphorus environment, and the connectivity of atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR provides insights into the number, environment, and connectivity of hydrogen atoms. In this compound derivatives, the aromatic protons of the phenyl group and the protons of the ester or other substituent groups are of primary interest.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives.

Proton Type Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (C₆H₅)7.2 - 8.0MultipletThe exact shift and multiplicity depend on the substitution pattern on the phenyl ring.
Alkoxy (O-CH₂)3.5 - 4.5Multiplet (e.g., quartet for ethyl)Coupling to adjacent protons and to the phosphorus atom is often observed.
Alkoxy (O-CH₃)3.5 - 4.0DoubletShows coupling to the phosphorus atom.
Alkyl (P-C-H)2.0 - 3.5MultipletCoupling to phosphorus and adjacent protons.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, including the phosphorus atom.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives.

Carbon Type Chemical Shift (δ, ppm) Coupling Notes
Aromatic (C-P)125 - 140Doublet (¹JCP)The carbon directly attached to phosphorus shows a large one-bond coupling constant.
Aromatic (ortho, meta, para)128 - 135Doublets (²JCP, ³JCP, ⁴JCP)Smaller coupling constants are observed for carbons further from the phosphorus atom.
Alkoxy (O-C)50 - 70Doublet (²JCOP)Two-bond coupling to phosphorus is typically observed.
Alkyl (P-C)20 - 40Doublet (¹JCP)Large one-bond coupling to phosphorus.
³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment.[1] Phenylphosphonates typically exhibit signals in a characteristic range.[2]

Table 3: Typical ³¹P NMR Chemical Shift Ranges for this compound Derivatives.

Compound Class Chemical Shift (δ, ppm) Notes
Phenylphosphonic acids+10 to +25Chemical shift is pH-dependent.[3]
This compound diesters+15 to +30The nature of the ester group influences the exact chemical shift.
This compound monoesters+12 to +28
Phenylphosphonamidates+20 to +40

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound derivatives, key absorptions include those from the P=O, P-O-C, and C-H bonds.

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives.

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
P=OStretching1200 - 1300Strong
P-O-C (alkyl)Stretching1000 - 1100Strong
P-O-C (aryl)Stretching1150 - 1250Strong
C-H (aromatic)Stretching3000 - 3100Medium to Weak
C=C (aromatic)Stretching1450 - 1600Medium to Weak
C-H (aliphatic)Stretching2850 - 3000Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. Electrospray ionization (ESI) is a commonly used technique for the analysis of polar organophosphorus compounds like phenylphosphonates.[4]

Table 5: Common Fragmentation Pathways for this compound Derivatives in ESI-MS.

Precursor Ion Fragmentation Pathway Characteristic Fragment Ions
[M+H]⁺Loss of alkene from alkoxy group (McLafferty rearrangement)[M+H - CₙH₂ₙ]⁺
[M+H]⁺Cleavage of the P-O bond[C₆H₅P(O)(OH)R]⁺
[M+H]⁺Cleavage of the P-C bond[P(O)(OR)₂]⁺
[M+Na]⁺Similar fragmentation to [M+H]⁺Corresponding sodiated fragments

Experimental Protocols

NMR Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 1-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent. For ¹³C and ³¹P NMR, a higher concentration of 10-50 mg is recommended.[5][6]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid is used as an external standard (δ = 0.0 ppm).[1]

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent and the internal standard (if used).

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

FT-IR Sample Preparation

For Liquid Samples (Neat):

  • Place one or two drops of the liquid this compound derivative onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently rotate to create a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder.

For Solid Samples (KBr Pellet):

  • Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder.

ESI-MS Sample Preparation
  • Solution Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent system. A mixture of methanol (B129727) or acetonitrile (B52724) with water is commonly used.

  • Additives: To enhance ionization, especially for acidic phenylphosphonates in negative ion mode, a small amount of a volatile base such as ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) can be added. For positive ion mode, a volatile acid like formic acid may be beneficial.[7] Ion-pairing agents can also be employed to improve sensitivity.

  • Infusion: The prepared solution can be directly infused into the mass spectrometer using a syringe pump or introduced via a liquid chromatography (LC) system for separation of mixtures.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR Analysis IR IR Spectroscopy Synthesis->IR Analysis MS Mass Spectrometry Synthesis->MS Analysis Structure Structure Elucidation NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Formula FPPS_Inhibition_Pathway cluster_mevalonate Mevalonate Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_products Downstream Products IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Cholesterol Cholesterol Synthesis FPP->Cholesterol Protein Protein Prenylation FPP->Protein FPPS Farnesyl Pyrophosphate Synthase (FPPS) This compound This compound Derivative (e.g., N-BPs) This compound->FPPS Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of Phenylphosphonates via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenylphosphonates utilizing the Michaelis-Arbuzov reaction. This robust and versatile carbon-phosphorus bond-forming reaction is a cornerstone in organophosphorus chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and materials science.[1][2][3]

Introduction

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, describes the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate (B1237965).[4] Specifically for the synthesis of phenylphosphonates, a benzyl (B1604629) halide is typically reacted with a trialkyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the benzylic carbon, forming a phosphonium (B103445) salt intermediate. Subsequent dealkylation by the halide ion results in the formation of the stable pentavalent phosphonate ester.[5]

This document details both the classical thermal conditions and modern, milder Lewis acid-catalyzed protocols for this transformation. Quantitative data from various synthetic examples are presented in tabular format for easy comparison, and detailed experimental procedures are provided.

Reaction Mechanism and Workflow

The Michaelis-Arbuzov reaction follows a two-step mechanism:

  • Nucleophilic Attack: The trivalent phosphorus of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in an S(_N)2 reaction. This initial step forms a quasi-phosphonium salt intermediate.

  • Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt, also via an S(_N)2 mechanism. This results in the formation of the final phosphonate product and an alkyl halide byproduct.

Michaelis_Arbuzov_Mechanism Trialkyl_Phosphite R'O-P(OR')₂ Phosphonium_Salt [Ar-CH₂-P⁺(OR')₃] X⁻ Trialkyl_Phosphite->Phosphonium_Salt Sₙ2 Attack Benzyl_Halide Ar-CH₂-X Benzyl_Halide->Phosphonium_Salt Phenylphosphonate Ar-CH₂-P(O)(OR')₂ Phosphonium_Salt->this compound Dealkylation (Sₙ2) Alkyl_Halide R'-X Phosphonium_Salt->Alkyl_Halide

Caption: General mechanism of the Michaelis-Arbuzov reaction for this compound synthesis.

The general experimental workflow for the synthesis of phenylphosphonates via the Michaelis-Arbuzov reaction is outlined below.

Experimental_Workflow start Start reactants Combine Benzyl Halide and Trialkyl Phosphite (and catalyst if applicable) start->reactants reaction Heat Reaction Mixture (or stir at RT for catalyzed reaction) reactants->reaction monitoring Monitor Reaction Progress (TLC, GC, NMR) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Distillation or Chromatography) workup->purification characterization Characterization of this compound Product purification->characterization end End characterization->end

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various diethyl phenylphosphonates.

Table 1: Classical Thermal Synthesis of Diethyl Phenylphosphonates

EntryBenzyl HalideTriethyl Phosphite (equiv.)Temperature (°C)Time (h)Yield (%)
1Benzyl bromide1.2150-1602-4~70-80
24-Nitrobenzyl bromide1.21502~90
33-Nitrobenzyl bromide5.0Reflux0.5100

Table 2: Lewis Acid-Catalyzed Synthesis of Diethyl Phenylphosphonates at Room Temperature [6]

EntryBenzyl Halide/AlcoholCatalyst (mol%)SolventTime (h)Yield (%)
1Benzyl bromideZnBr₂ (20)Dichloromethane (B109758)192
24-Methoxybenzyl bromideZnBr₂ (20)Dichloromethane195
34-Chlorobenzyl bromideZnBr₂ (20)Dichloromethane1.590
44-Nitrobenzyl bromideZnBr₂ (20)Dichloromethane194
52-Naphthylmethyl bromideZnBr₂ (20)Dichloromethane1.593
62-Thienylmethyl alcoholZnBr₂ (110)Dichloromethane585
72-Furfuryl alcoholZnBr₂ (110)Dichloromethane588

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of Diethyl Benzylphosphonate[1]

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl (4-Nitrobenzyl)phosphonate at Room Temperature[6]

Materials:

  • 4-Nitrobenzyl bromide

  • Triethyl phosphite

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-nitrobenzyl bromide (1 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add triethyl phosphite (1.2 mmol).

  • Add zinc bromide (0.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure diethyl (4-nitrobenzyl)phosphonate.

Protocol 3: Microwave-Assisted Synthesis of Diethyl (4-Nitrobenzyl)phosphonate[5]

Materials:

  • 4-Nitrobenzyl bromide

  • Triethyl phosphite

  • Microwave-safe reaction vessel with a stir bar

  • Scientific microwave reactor

Procedure:

  • Place 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the cavity of the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-20 minutes).

  • After the irradiation period, allow the vessel to cool to room temperature.

  • Open the vessel in a fume hood and transfer the contents for purification, typically by column chromatography.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a slight excess of the trialkyl phosphite. For thermal reactions, ensure the temperature is maintained. For catalyzed reactions, ensure the catalyst is active and used in the correct proportion.[1]

  • Side Product Formation: The primary side product is often formed from the reaction of the generated alkyl halide with the starting trialkyl phosphite. Using a trialkyl phosphite that produces a volatile alkyl halide (e.g., triethyl phosphite generating ethyl bromide) allows for its removal by distillation during the reaction, driving the equilibrium towards the desired product.[1]

  • Steric Hindrance: Sterically hindered benzyl halides or trialkyl phosphites may react slower. In such cases, longer reaction times or higher temperatures may be necessary.[1]

  • Substrate Reactivity: Electron-withdrawing groups on the phenyl ring can accelerate the reaction, while electron-donating groups may slow it down. The reactivity of the halide follows the order I > Br > Cl.[3]

Conclusion

The Michaelis-Arbuzov reaction is a highly effective and adaptable method for the synthesis of phenylphosphonates. The choice between classical thermal conditions and modern catalyzed approaches allows for the optimization of the reaction based on the specific substrate and desired reaction conditions. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize a wide range of this compound derivatives for various applications.

References

Application Notes and Protocols for Using Phenylphosphonate as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylphosphonates as effective halogen-free flame retardants in various polymer systems. This document details their mechanism of action, methods of synthesis, performance data in different polymers, and standardized protocols for evaluating their flame retardant efficacy.

Mechanism of Action

Phenylphosphonic acid (PPA) and its derivatives function as flame retardants through a combination of condensed-phase and gas-phase mechanisms, making them highly efficient in a range of polymeric materials such as epoxy resins, polycarbonates, and polyesters.[1]

Condensed-Phase Action: Upon heating, phenylphosphonates promote the formation of a stable char layer on the polymer's surface.[1] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby suppressing the combustion process.[1] The degradation and condensation of organophosphorus flame retardants produce phosphoric acid substances, which can promote the dehydration and carbonization of the matrix to form this protective layer.

Gas-Phase Action: Simultaneously, in the gas phase, phosphorus-containing radicals (such as PO• and PO2•) are released.[1] These radicals act as scavengers, quenching the highly reactive H• and OH• radicals in the flame, which are essential for the propagation of combustion.[1] This interruption of the combustion chain reaction further inhibits the spread of the fire.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + Phenylphosphonate Heat Heat Volatiles Phosphorus Radicals (PO•) Char Protective Char Layer Heat->Char Promotes Dehydration & Carbonization Heat->Volatiles Release upon Heating Insulation Insulation from Heat & Oxygen Char->Insulation Acts as a Physical Barrier Quenching Radical Quenching Volatiles->Quenching Inhibits Combustion Flame Flame Propagation (H•, OH• radicals) Polymer_ref Polymer Matrix

Figure 1: Mechanism of this compound Flame Retardants

Synthesis of this compound Flame Retardants

Phenylphosphonates can be incorporated into polymers either as an additive (blended with the polymer) or as a reactive component (integrated into the polymer backbone).

Additive Approach: Synthesis of a Polyphosphonate

Polyphosphonates are oligomers or polymers that can be melt-blended with commercial polymers to impart flame retardancy.[1] An example is the synthesis of a polyphosphonate from Phenylphosphonic Dichloride and Bisphenol A via interfacial polycondensation.[1]

Experimental Protocol: Synthesis of Poly(Bisphenol A this compound)

  • Materials:

  • Procedure:

    • Prepare an aqueous solution of sodium hydroxide.

    • Dissolve Bisphenol A and the phase transfer catalyst in dichloromethane in a separate flask.[1]

    • With vigorous stirring, add the aqueous sodium hydroxide solution to the organic solution of Bisphenol A to form an emulsion.[1]

    • Slowly add phenylphosphonic dichloride to the stirred emulsion.[1]

    • Continue the reaction at room temperature for 2-4 hours.[1]

    • Separate the organic layer and wash it with deionized water to remove unreacted reagents and salts.[1]

    • Precipitate the polyphosphonate by adding the organic solution to a non-solvent like acetone.[1]

    • Filter the precipitate and dry it in a vacuum oven at 80-100°C for 24 hours.[1]

Reactive Approach: Incorporation into an Epoxy Resin

In this method, a phosphorus-containing compound is reacted with the epoxy resin or its curing agent to become part of the polymer network.[1] This protocol details the use of a synthesized this compound-containing diamine as a curing agent.[1]

Experimental Protocol: Curing of Epoxy Resin with a this compound Diamine

  • Materials:

    • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

    • Synthesized this compound-containing diamine (curing agent)

    • Solvent (e.g., acetone, optional for viscosity reduction)

  • Procedure:

    • Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 60-80°C).[1]

    • Add the stoichiometric amount of the this compound-containing diamine curing agent to the preheated epoxy resin.[1]

    • Mix the components thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage to reduce viscosity.[1]

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.[1]

    • Pour the mixture into a preheated mold for curing.[1]

Applications and Performance Data

The following tables summarize the flame retardant performance of various polymers incorporating this compound-based flame retardants.

Table 1: Flame Retardant Performance in Epoxy Resins

Flame Retardant (wt%)Polymer MatrixLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat EpoxyDGEBA18.0---[2]
BDMPP (14%)DGEBA33.8V-0--[3]
PDDP (12%)DGEBA35.0V-0Reduced by 54.8%Reduced by 26.8%[4]
PDPA (4%)DGEBA33.4V-0Reduced by 40.9%Reduced by 24.6%[3]
APP (10%) + ZnB (5%) + ZrO2 (2%)DGEBA29.1V-0Reduced by 42.8%-[2]

Table 2: Flame Retardant Performance in Polyesters (PET and PBT)

Flame Retardant (wt%)Polymer MatrixLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat PETPET20.5-1240.097.2[5]
PDBA (10%)PET28.7V-0265.3 (Reduced by 80%)38.4 (Reduced by 60.5%)[5]
Neat PBTPBT21.2---[6][7]
DOPO-HQ (14%)LGF/PBT26.4V-0Reduced by 56.5%Reduced by 32.6%[6][7]

Table 3: Flame Retardant Performance in Polycarbonate (PC)

Flame Retardant (wt%)Polymer MatrixLOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Smoke Production (TSP) (m²/m²)Reference
Neat PCPC25.0V-2--
HSPCTP (3%)PC/talc/PTFE28.4V-0--
PPSO (1.3%) + MWCNT-COOH (0.5%)PC-V-0Reduced by 46%Reduced by 39%[5]
CePn (4%)PC27.3V-0Reduced by 46%Reduced by 26%[5]

Protocols for Flame Retardancy Evaluation

Standardized testing is crucial for evaluating the effectiveness of flame retardants. The following are detailed protocols for common flammability tests.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis & Evaluation Start Start: Polymer & Flame Retardant Melt_Blending Melt Blending / Compounding Start->Melt_Blending Injection_Molding Injection Molding of Test Specimens Melt_Blending->Injection_Molding Conditioning Specimen Conditioning (e.g., 48h at 23°C, 50% RH) Injection_Molding->Conditioning LOI_Test Limiting Oxygen Index (LOI) ASTM D2863 / ISO 4589 Conditioning->LOI_Test UL94_Test UL-94 Vertical Burn Test ASTM D3801 Conditioning->UL94_Test Cone_Test Cone Calorimetry ISO 5660 / ASTM E1354 Conditioning->Cone_Test LOI_Data LOI Value (%) LOI_Test->LOI_Data UL94_Data UL-94 Rating (V-0, V-1, V-2) UL94_Test->UL94_Data Cone_Data pHRR, THR, TSR, etc. Cone_Test->Cone_Data Evaluation Overall Flame Retardancy Performance Evaluation LOI_Data->Evaluation UL94_Data->Evaluation Cone_Data->Evaluation

Figure 2: Experimental Workflow for Evaluating Flame Retardant Polymers
Limiting Oxygen Index (LOI) Test

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Standard: ASTM D2863, ISO 4589-2.

  • Apparatus:

    • Heat-resistant glass test column (min. 75mm ID, 450mm height) with a bed of glass beads at the base.[1]

    • Specimen holder to position the sample vertically in the center of the column.[1]

    • Gas supply of commercial grade oxygen and nitrogen with a calibrated flow-measuring system.[1]

    • Ignition source (e.g., a gas flame).

  • Specimen: Typically, a self-supporting stick of 80-150mm length, 10mm width, and 4mm thickness.

  • Procedure:

    • Clamp the specimen vertically in the center of the column.[1]

    • Select an initial oxygen concentration.

    • Set the gas flow rate to 4 ± 1 mm/s and purge the system for at least 30 seconds.[1]

    • Ignite the entire top surface of the specimen with the ignition flame.

    • Remove the ignition flame and start a timer.

    • Observe the burning behavior. The oxygen concentration is considered too high if the specimen burns for a specified duration or to a certain length. The concentration must be raised if the flame extinguishes before meeting the criteria.[1]

    • Adjust the oxygen concentration in subsequent tests to determine the minimum concentration required to sustain combustion.

  • Data: The LOI is expressed as the percentage of oxygen in the mixture.

UL-94 Vertical Burning Test

This test evaluates the self-extinguishing properties of a vertically oriented polymer specimen after exposure to a flame.

  • Standard: Based on UL 94, ASTM D3801.

  • Apparatus:

    • Test chamber, free from drafts.

    • Bunsen burner with a 20mm blue flame.

    • Specimen clamp.

    • Timer.

    • Surgical cotton placed 30 cm below the specimen.[3]

  • Specimen: A bar of 125 ± 5 mm length, 13 ± 0.5 mm width, and a specified thickness (e.g., 3.2 mm).[5]

  • Procedure:

    • Clamp the specimen vertically with its longitudinal axis horizontal.

    • Apply the flame to the bottom edge of the specimen for 10 seconds.[3]

    • Remove the flame and record the afterflame time (t1).

    • Once the afterflame ceases, immediately re-apply the flame for another 10 seconds.[3]

    • Remove the flame and record the afterflame time (t2) and afterglow time (t3).

    • Note if any flaming drips ignite the cotton below.

  • Classification:

    • V-0: Afterflame time for each individual specimen t1 or t2 ≤ 10 s; total afterflame time for any set of 5 specimens ≤ 50 s; no flaming drips that ignite the cotton.

    • V-1: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; no flaming drips that ignite the cotton.

    • V-2: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; flaming drips that ignite the cotton are allowed.

Cone Calorimetry Test

This is one of the most effective bench-scale methods for evaluating the fire behavior of materials under simulated real-world fire conditions.

  • Standard: ISO 5660-1, ASTM E1354.

  • Apparatus:

    • Conical radiant electric heater.

    • Specimen holder on a load cell for mass loss measurement.

    • Spark igniter.

    • Exhaust system with gas sampling and analysis (paramagnetic oxygen analyzer).

  • Specimen: A flat specimen, typically 100mm x 100mm, with a thickness up to 50mm.

  • Procedure:

    • Place the specimen in the holder and position it under the conical heater.

    • Expose the specimen to a predetermined external heat flux (e.g., 50 kW/m²).[5]

    • The spark igniter is used to ignite the gases evolved from the decomposing specimen.

    • The test continues until flaming ceases or for a predetermined duration.

    • Throughout the test, the oxygen concentration in the exhaust gas and the mass of the specimen are continuously measured.

  • Key Data:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Heat Release Rate (HRR): The rate at which heat is evolved from the burning material, with the Peak Heat Release Rate (pHRR) being a critical parameter for fire hazard assessment.

    • Total Heat Release (THR): The total amount of heat released during the entire test.

    • Effective Heat of Combustion (EHC): The heat released per unit mass of the specimen.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass during combustion.

    • Smoke Production Rate (SPR) and Total Smoke Release (TSR): Measures of the amount of smoke produced.

References

Application of Phenylphosphonates in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of phenylphosphonate-based compounds in various catalytic applications. Phenylphosphonates and their derivatives have emerged as versatile molecules in catalysis, serving as ligands, organocatalysts, and synthons for more complex catalytic systems. Their applications span asymmetric synthesis, cross-coupling reactions, and polymerization, offering unique advantages in each domain.

Asymmetric Catalysis: Synthesis of Chiral α-Aminophosphonates

Chiral α-aminophosphonates are important building blocks in medicinal chemistry due to their structural analogy to α-amino acids, acting as enzyme inhibitors and peptide mimics.[1][2] Chiral Brønsted acids derived from 1,1'-bi-2-naphthol (B31242) (BINOL) and containing a this compound moiety are effective organocatalysts for the enantioselective synthesis of these compounds via the hydrophosphonylation of imines.[1][3]

The catalyst, typically a chiral phosphoric acid, activates the imine for nucleophilic attack by a phosphite (B83602). The bulky substituents at the 3,3'-positions of the BINOL scaffold create a chiral environment that directs the approach of the nucleophile, leading to high enantioselectivity.[4]

Quantitative Data for Asymmetric Hydrophosphonylation
CatalystSubstrate (Imine)Nucleophile (Phosphite)Yield (%)Enantiomeric Excess (ee, %)Reference
(R)-3,3'-(4-F-Ph)₂-BINOL Phosphate (B84403)Cinnamaldehyde-derived iminesDialkyl Phosphites30-658.4-61.9[1][5]
Quinine-derived quaternary ammonium (B1175870) salt (5 mol%)1-(N-acylamino)alkyltriphenylphosphonium saltsDimethyl Phosphiteup to 98up to 92[6]
(S)-BTM (20 mol%)Racemic Isopropyl phenyl-H-phosphinatePhenol5849[7]
1-Mg (a phosphonate (B1237965) metal-organic framework) (2 mol%)trans-β-nitrostyrene and pyrrole-8990[8]
Experimental Protocols

Protocol 1: Synthesis of Chiral α-Aminophosphonates using a BINOL-derived Phosphoric Acid Catalyst

This protocol is adapted from the work of Xu, et al.[1][3]

Materials:

  • Aldehyde (1.0 mmol)

  • Aniline (B41778) (1.0 mmol)

  • Dialkyl phosphite (1.2 mmol)

  • (R)-3,3'-bis(4-fluorophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (chiral catalyst, 10 mol%)

  • Toluene (B28343) (or other suitable solvent), anhydrous

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware, flame-dried

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous toluene (5 mL). Add activated 4 Å molecular sieves. Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete (monitored by TLC).

  • Catalytic Reaction: To the flask containing the in-situ generated imine, add the chiral phosphoric acid catalyst (0.1 mmol). Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Nucleophilic Addition: Add the dialkyl phosphite (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, filter off the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantiomerically enriched α-aminophosphonate.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[3]

Visualization of Experimental Workflow

G cluster_prep Imine Formation cluster_reaction Asymmetric Hydrophosphonylation cluster_purification Purification & Analysis aldehyde Aldehyde imine_mix Mix and Stir (2-4h, RT) aldehyde->imine_mix aniline Aniline aniline->imine_mix solvent1 Anhydrous Toluene solvent1->imine_mix sieves 4 Å Molecular Sieves sieves->imine_mix imine In-situ Imine Solution imine_mix->imine reaction_mix Stir (24-48h) imine->reaction_mix catalyst Chiral Phosphoric Acid Catalyst catalyst->reaction_mix phosphite Dialkyl Phosphite phosphite->reaction_mix crude_product Crude Product Mixture reaction_mix->crude_product filter Filter crude_product->filter concentrate Concentrate filter->concentrate chromatography Flash Chromatography concentrate->chromatography hplc Chiral HPLC Analysis chromatography->hplc final_product Enantioenriched α-Aminophosphonate chromatography->final_product

Caption: Workflow for Asymmetric Synthesis of α-Aminophosphonates.

Cross-Coupling Reactions

Phenylphosphonates and their derivatives play a crucial role in palladium-catalyzed cross-coupling reactions, primarily in Hirao and Suzuki-Miyaura couplings. They can act as either the phosphorus source (in Hirao-type reactions) or as part of the ligand scaffold that modulates the catalytic activity of the metal center.

Hirao Cross-Coupling Reaction

The Hirao reaction is a palladium-catalyzed C-P bond formation between an aryl halide and a compound containing a P-H bond, such as a dialkyl phosphite or a phenyl-H-phosphinate.[9][10] This reaction is a powerful tool for the synthesis of arylphosphonates and related compounds. Recent advancements have focused on developing more environmentally friendly ("green") protocols, for instance, by using microwave assistance and avoiding traditional phosphorus ligands.[9]

Quantitative Data for Hirao Cross-Coupling
Catalyst SystemAryl HalideP-H CompoundYield (%)Reference
Pd(OAc)₂ (P-ligand-free), MWBromoarenesDiethyl phosphiteHigh[9]
Pd(OAc)₂/dppf (1 mol%)2-ChloropyrazineDiethyl phosphite67[11]
Pd(OAc)₂BromobenzeneDiphenylphosphine oxide80[12]
Experimental Protocols

Protocol 2: Microwave-Assisted, Ligand-Free Hirao Reaction

This protocol is based on the "green" methodology developed by Keglevich et al.[9]

Materials:

Procedure:

  • Reaction Setup: In a microwave reactor vial, add the aryl bromide (1.0 mmol), diethyl phosphite (1.2 mmol), triethylamine (1.5 mmol), and palladium(II) acetate (0.02 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a short period (e.g., 15-60 minutes). The optimal time and temperature may need to be determined for specific substrates.

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography or distillation to obtain the pure arylphosphonate.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, this compound moieties can be incorporated into the ligands for the palladium catalyst or be part of one of the coupling partners.[13][14] The electronic and steric properties of the phosphonate group can influence the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[15][16]

Quantitative Data for Suzuki-Miyaura Cross-Coupling
Catalyst/Ligand SystemElectrophileNucleophileYield (%)Reference
Pd(OAc)₂ / α-aminophosphonate ligand (0.5 mol%)4-BromoanisolePhenylboronic acidHigh[13]
Pd(OAc)₂ (5 mol%)Aryl pinacol (B44631) boronateDiethyl phosphiteup to 88[17]
Pd₂dba₃ / phosphine (B1218219) oxide ligandAryl bromidesLithium triisopropyl 2-pyridylboronate74-82[18]
KITPHOS or XPHOS-based systems1-Bromo-2-methoxynaphthaleneDiethyl [2-(pinacolboranyl)phenyl]phosphonate56[14]

Visualization of the Catalytic Cycle

G pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa Ar-X oa_label Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_oa->pd2_trans Ar'-B(OR)₂ trans_label Transmetalation pd2_trans->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Polymerization

Phenylphosphonic acid and its derivatives are utilized in polymer chemistry, primarily for the synthesis of flame-retardant polymers and as initiators in polymerization reactions.[19][20]

Flame Retardant Polymers

Phenylphosphonates can be incorporated into polymer backbones, such as polyesters or epoxy resins, to impart flame retardancy. The phosphorus content contributes to char formation upon combustion, which insulates the underlying material from heat and oxygen.[19]

Experimental Protocols

Protocol 3: Synthesis of a Polyphosphonate for Flame Retardancy

This protocol describes the interfacial polycondensation of phenylphosphonic dichloride and Bisphenol A.[19]

Materials:

  • Phenylphosphonic dichloride (PPD)

  • Bisphenol A (BPA)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized water

  • Acetone

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of sodium hydroxide.

  • Organic Phase Preparation: In a separate flask, dissolve Bisphenol A and the phase transfer catalyst in dichloromethane.

  • Emulsion Formation: Add the aqueous sodium hydroxide solution to the organic solution with vigorous stirring to form an emulsion.

  • Polycondensation: Slowly add phenylphosphonic dichloride to the stirred emulsion.

  • Reaction: Continue the reaction at room temperature for 2-4 hours.

  • Work-up: Separate the organic layer and wash it sequentially with deionized water and brine to remove unreacted reagents and salts.

  • Precipitation: Precipitate the polyphosphonate by adding the organic solution to a non-solvent, such as acetone.

  • Isolation and Drying: Filter the precipitated polymer and dry it in a vacuum oven at 80-100 °C for 24 hours.

Cationic Polymerization Initiators

Benzyl (B1604629) phenylphosphonates can act as thermally latent initiators for the cationic polymerization of epoxides like glycidyl (B131873) phenyl ether (GPE). In the presence of a co-catalyst such as ZnCl₂, these initiators generate a benzyl cation at elevated temperatures, which initiates the polymerization.[20]

Quantitative Data for Polymerization of Glycidyl Phenyl Ether (GPE)
InitiatorCo-catalystInitiation Temperature (°C)Polymer MₙReference
O,O-di-p-methylbenzyl this compoundZnCl₂> 902500-5000[20]
O,O-dibenzyl this compoundZnCl₂> 1302500-5000[20]
O,O-di-p-nitrobenzyl this compoundZnCl₂> 1702500-5000[20]

Visualization of Polymerization Initiation

G cluster_activation Initiation initiator Benzyl this compound Initiator heat Heat (Δ) initiator->heat cocatalyst ZnCl₂ cocatalyst->heat cation Benzyl Cation (Initiating Species) heat->cation anion [PhP(O)(O⁻)₂ZnCl₂] heat->anion propagation Propagation cation->propagation monomer Glycidyl Phenyl Ether (Monomer) monomer->propagation polymer Poly(GPE) propagation->polymer

Caption: Initiation of Cationic Polymerization of GPE.

References

Application Notes and Protocols for the Synthesis and Evaluation of Phenylphosphonate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and evaluation of phenylphosphonate-based enzyme inhibitors. Phenylphosphonates are a versatile class of compounds that have shown significant potential in the inhibition of various enzymes, particularly serine proteases and metalloproteinases, making them valuable tools in drug discovery and chemical biology.

Introduction to this compound Inhibitors

Phenylphosphonates are organophosphorus compounds characterized by a phenyl group and a phosphonate (B1237965) moiety directly attached to a central carbon atom. They are effective enzyme inhibitors due to their ability to mimic the transition state of substrate hydrolysis.[1] For serine proteases, the phosphonate group forms a stable covalent bond with the active site serine residue, leading to irreversible inhibition.[2][3][4] In the case of metalloenzymes, the phosphonate acts as a zinc-binding group (ZBG), chelating the catalytic metal ion and blocking substrate access.[5][6][7] This dual-targeting capability makes phenylphosphonates a privileged scaffold in inhibitor design.

I. Synthesis of this compound Inhibitors

Two of the most common and effective methods for the synthesis of α-aminophenylphosphonates and their derivatives are the Kabachnik-Fields reaction and the Pudovik reaction.

Protocol 1: Synthesis of Diethyl (Amino(phenyl)methyl)phosphonate via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602) to form an α-aminophosphonate.[3][8][9][10]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a round-bottom flask containing toluene, add benzaldehyde (1.0 eq) and benzylamine (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add diethyl phosphite (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired α-aminophosphonate.

Protocol 2: Synthesis of Diethyl (Hydroxy(phenyl)methyl)phosphonate via the Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base, to yield an α-hydroxyphosphonate.[6][11][12][13][14]

Materials:

  • Benzaldehyde (1.0 eq)

  • Diethyl phosphite (1.2 eq)

  • Triethylamine (B128534) (TEA) (0.2 eq)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 eq) and diethyl phosphite (1.2 eq) in dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylamine (0.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the α-hydroxyphosphonate.

II. Biochemical Evaluation of this compound Inhibitors

Protocol 3: Enzyme Kinetics Assay for Serine Protease Inhibition

This protocol describes a general method to determine the inhibitory potency (IC₅₀) of a this compound compound against a serine protease, such as chymotrypsin, using a chromogenic substrate.[1][15][16]

Materials:

  • Serine protease (e.g., Chymotrypsin)

  • Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂)

  • This compound inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound inhibitor in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions to the respective wells. Include a control with DMSO only.

  • Add the serine protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Activity Assay for Matrix Metalloproteinase (MMP) Inhibition

This protocol outlines a fluorogenic assay to measure the inhibitory activity of this compound compounds against MMPs.[17][18][19][20][21]

Materials:

  • Recombinant active MMP (e.g., MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)

  • This compound inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in the assay buffer.

  • In a 96-well black plate, add the inhibitor dilutions. Include a vehicle control (DMSO).

  • Add the active MMP enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes to facilitate inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic MMP substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.

  • Calculate the reaction rate from the slope of the fluorescence vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

III. Cell-Based Evaluation of this compound Inhibitors

Protocol 5: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method to assess the effect of a compound on cell viability and proliferation.[22][23][24][25][26]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the this compound inhibitor in the cell culture medium.

  • Remove the old medium and add the inhibitor dilutions to the cells. Include a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

IV. Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound-based inhibitors against various enzymes.

Table 1: Inhibition of Serine Proteases by this compound Derivatives

InhibitorTarget EnzymeInhibition TypeIC₅₀ / kᵢReference
Z-Pheᴾ(OPh)₂ChymotrypsinIrreversiblekobs/[I] = 1200 M⁻¹s⁻¹[2]
Z-Lysᴾ(OPh)₂Granzyme K--[27]
Cbz-Thr-(4-AmPhGly)ᴾ(OPh)₂Granzyme A-kobs/[I] = 2220 M⁻¹s⁻¹[27]
N-cyclopentylglycyl-NHCH(C₆H₅)PO(OPh)₂Dipeptidyl Peptidase II--[28]

Table 2: Inhibition of Metallo-β-Lactamases by α-Aminophosphonates

InhibitorTarget EnzymeIC₅₀ (µM)Reference
α-aminophosphonate derivative 1NDM-14.1 - 506[23]
α-aminophosphonate derivative 2VIM-24.1 - 506[23]

Table 3: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Phosphonate Derivatives

InhibitorTarget EnzymeIC₅₀ (µM)Reference
Diamidine inhibitor 7Human FPPS1.8[29]
ZoledronateHuman FPPS0.2[29]
Monophosphonate compoundMevalonate (B85504) KinaseKi = 3.1 and 22 nM[30]

V. Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound inhibitors can modulate various cellular signaling pathways by targeting key enzymes.

  • Serine Protease Inhibition and Signaling: Serine proteases like thrombin can activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[31][32] Inhibition of these proteases can block downstream signaling cascades involved in processes like cell proliferation and inflammation.[33][34][]

serine_protease_pathway cluster_inhibition Inhibition cluster_signaling Signaling Cascade This compound\nInhibitor This compound Inhibitor Serine Protease Serine Protease This compound\nInhibitor->Serine Protease Inhibits PAR PAR Serine Protease->PAR Activates G-protein G-protein PAR->G-protein Activates Downstream\nEffectors Downstream Effectors G-protein->Downstream\nEffectors Modulates Cellular\nResponse Cellular Response Downstream\nEffectors->Cellular\nResponse Leads to mmp_inhibition_pathway This compound\nInhibitor This compound Inhibitor MMP MMP This compound\nInhibitor->MMP Inhibits ECM Degradation ECM Degradation MMP->ECM Degradation Promotes Growth Factor\nRelease Growth Factor Release ECM Degradation->Growth Factor\nRelease Cell Surface\nReceptor Binding Cell Surface Receptor Binding Growth Factor\nRelease->Cell Surface\nReceptor Binding Intracellular\nSignaling Intracellular Signaling Cell Surface\nReceptor Binding->Intracellular\nSignaling Cell Proliferation,\nInvasion, Angiogenesis Cell Proliferation, Invasion, Angiogenesis Intracellular\nSignaling->Cell Proliferation,\nInvasion, Angiogenesis fpps_inhibition_pathway This compound\nInhibitor This compound Inhibitor FPPS FPPS This compound\nInhibitor->FPPS Inhibits FPP & GGPP\nBiosynthesis FPP & GGPP Biosynthesis FPPS->FPP & GGPP\nBiosynthesis Catalyzes Protein\nPrenylation Protein Prenylation FPP & GGPP\nBiosynthesis->Protein\nPrenylation Small GTPases\n(e.g., Ras, Rho) Small GTPases (e.g., Ras, Rho) Protein\nPrenylation->Small GTPases\n(e.g., Ras, Rho) Membrane Localization\n& Activation Membrane Localization & Activation Small GTPases\n(e.g., Ras, Rho)->Membrane Localization\n& Activation Downstream\nSignaling Downstream Signaling Membrane Localization\n& Activation->Downstream\nSignaling evaluation_workflow This compound\nInhibitor This compound Inhibitor Biochemical Assays Biochemical Assays This compound\nInhibitor->Biochemical Assays Cell-Based Assays Cell-Based Assays This compound\nInhibitor->Cell-Based Assays Determination of\nIC50 / Ki Determination of IC50 / Ki Biochemical Assays->Determination of\nIC50 / Ki Evaluation of\nCell Viability Evaluation of Cell Viability Cell-Based Assays->Evaluation of\nCell Viability Mechanism of Action\nStudies Mechanism of Action Studies Determination of\nIC50 / Ki->Mechanism of Action\nStudies Evaluation of\nCell Viability->Mechanism of Action\nStudies Lead Optimization Lead Optimization Mechanism of Action\nStudies->Lead Optimization

References

Application Notes and Protocols for the Preparation of Phenylphosphonate Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and application of phenylphosphonate metal complexes. These compounds are of significant interest due to their diverse applications in catalysis, materials science, and medicine.[1]

Introduction to this compound Metal Complexes

This compound metal complexes are a class of coordination compounds formed between metal ions and phenylphosphonic acid or its derivatives. The phosphonate (B1237965) group ([PO₃]²⁻) can coordinate to metal centers in various modes, leading to a wide range of structural architectures, from discrete molecular complexes to extended one-, two-, and three-dimensional metal-organic frameworks (MOFs).[2] The organic phenyl group allows for modulation of the electronic properties and steric environment of the metal center, influencing the reactivity and physical properties of the resulting complex.

The robust nature of the metal-phosphonate bond often imparts high thermal and chemical stability to these materials.[2] This stability, combined with the versatility of both the metal and the organic ligand, makes this compound metal complexes promising candidates for applications such as heterogeneous catalysis, gas storage and separation, ion exchange, and drug delivery.

Synthesis of this compound Metal Complexes

Several synthetic methodologies can be employed to prepare this compound metal complexes, with the choice of method influencing the final product's structure and properties. The most common methods include hydrothermal, solvothermal, and mechanochemical synthesis.

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are widely used methods for growing crystalline materials from aqueous or organic solutions at elevated temperatures and pressures. These conditions facilitate the dissolution of reactants and promote the crystallization of the desired metal-phosphonate complex.

General Workflow for Hydrothermal/Solvothermal Synthesis

hydrothermal_workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt Mix Mixing & Stirring Metal_Salt->Mix Phenylphosphonic_Acid Phenylphosphonic Acid Phenylphosphonic_Acid->Mix Solvent Solvent (Water/Organic) Solvent->Mix Autoclave Sealing in Teflon-lined Autoclave Mix->Autoclave Heating Heating in Oven (e.g., 100-200 °C, 24-72 h) Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Filtration Filtration & Washing (e.g., with DI water, ethanol) Cooling->Filtration Drying Drying in Oven (e.g., 70-80 °C) Filtration->Drying Product This compound Metal Complex Drying->Product mechanochemical_workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt Milling_Jar Loading into Milling Jar with Balls Metal_Salt->Milling_Jar Phenylphosphonic_Acid Phenylphosphonic Acid Phenylphosphonic_Acid->Milling_Jar Base Base (optional, e.g., NaHCO₃) Base->Milling_Jar Milling Ball Milling (e.g., 30 min, 50 Hz) Milling_Jar->Milling Extraction Extraction & Washing (e.g., with water) Milling->Extraction Drying Drying Extraction->Drying Product This compound Metal Complex Drying->Product drug_delivery MOF Porous this compound Metal-Organic Framework (MOF) Loading Drug Loading (Encapsulation) MOF->Loading Drug Drug Molecule (e.g., Ibuprofen) Drug->Loading Carrier Drug-Loaded MOF (Nanocarrier) Loading->Carrier Release Controlled Release (e.g., pH-triggered) Carrier->Release Target Therapeutic Target Release->Target

References

Application Notes and Protocols for the Quantitative Analysis of Phenylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonates are a class of organophosphorus compounds characterized by a phenyl group directly attached to a phosphorus atom. These compounds and their derivatives are of significant interest in medicinal chemistry, materials science, and agriculture due to their diverse biological activities and applications as synthetic building blocks. Accurate and precise quantification of phenylphosphonates is crucial for quality control, pharmacokinetic studies, and ensuring the efficacy and safety of related products.

This document provides detailed application notes and experimental protocols for the quantification of phenylphosphonates using various analytical techniques. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Capillary Electrophoresis (CE).

Data Presentation: Quantitative Performance of Analytical Techniques

The following table summarizes the typical quantitative performance parameters for the analysis of phenylphosphonates and related phosphonic acids using the described techniques. Please note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

Analytical TechniqueAnalyte TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (RSD%)
HPLC-UV Phenylphosphonic Acid~0.1 - 1 µg/mL~0.3 - 3 µg/mL>0.995< 2%
GC-MS (with derivatization) Phenylphosphonic Acid~0.01 - 0.1 ng/mL~0.03 - 0.3 ng/mL>0.99< 10%
³¹P qNMR Phenylphosphonic Acid~25 µg/mL[1]~75 µg/mL>0.999< 1%[2]
Capillary Electrophoresis (CE-UV) Phosphonates~0.5 µg/mL[3]~1.5 µg/mL[3]>0.99< 3%

Data for HPLC-UV, GC-MS, and CE-UV are estimated based on typical performance for small aromatic acids and derivatized polar compounds. Data for ³¹P qNMR is based on reported values for organophosphorus compounds.[1][2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of phenylphosphonic acid, offering excellent precision and accuracy. A reverse-phase method is typically employed.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A common mobile phase is a mixture of acetonitrile and water containing a small amount of phosphoric acid to suppress ionization.[4][5] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[5]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL

  • Detection: UV detection at 210 nm or 254 nm.[4]

  • Column Temperature: 30 °C

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of phenylphosphonic acid reference standard of a known concentration in the mobile phase.

  • Sample Solution: Dissolve a known amount of the phenylphosphonic acid sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Quantification is typically performed using an external standard calibration curve. The peak area of the phenylphosphonic acid in the sample is compared to the calibration curve generated from the reference standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s0 Weigh Phenylphosphonic Acid Sample & Standard s1 Dissolve in Mobile Phase s0->s1 s2 Filter through 0.45 µm Syringe Filter s1->s2 a0 Inject into HPLC System s2->a0 a1 Separation on C18 Column a0->a1 a2 UV Detection (210 or 254 nm) a1->a2 d1 Integrate Peak Area a2->d1 d0 Generate Calibration Curve d2 Quantify Concentration d0->d2 d1->d2

Workflow for HPLC-UV analysis of phenylphosphonates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of phenylphosphonic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common derivatization technique.

Experimental Protocol: GC-MS with Silylation

1. Instrumentation:

  • A standard GC-MS system is required.

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

2. Reagents:

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Internal Standard (e.g., deuterated analog if available)

3. Sample Preparation and Derivatization:

  • Accurately weigh the phenylphosphonic acid sample into a reaction vial.

  • Add the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 60 µL of pyridine, vortex briefly.[6]

  • Add 100 µL of BSTFA + 1% TMCS.[6]

  • Seal the vial and heat at 60 °C for 30-60 minutes.[6]

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

  • Injector: Splitless injection mode, 1 µL injection volume.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

5. Quantification:

  • Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against the concentration ratio to generate a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p0 Weigh Sample & Internal Standard p1 Dry under Nitrogen p0->p1 p2 Add Pyridine & BSTFA p1->p2 p3 Heat at 60°C p2->p3 a0 Inject into GC-MS p3->a0 a1 Separation on DB-5ms Column a0->a1 a2 MS Detection (EI, SIM) a1->a2 d1 Integrate Peak Areas a2->d1 d0 Generate Calibration Curve (Analyte/IS Ratio) d2 Quantify Concentration d0->d2 d1->d2

Workflow for GC-MS analysis of phenylphosphonates.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. Both ¹H and ³¹P NMR can be utilized for the quantification of phenylphosphonates.[2]

Experimental Protocol: ³¹P qNMR

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.[2]

2. Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; aprotic solvents like DMSO-d₆ are recommended for compounds with exchangeable protons to prevent deuterium (B1214612) exchange.[7][8]

  • Internal Standard (IS): A certified reference material with a known purity and a ³¹P signal that does not overlap with the analyte signal (e.g., triphenyl phosphate (B84403) for organic solvents, phosphonoacetic acid for aqueous solutions).[2]

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the phenylphosphonic acid sample into a clean, dry vial.

  • Accurately weigh an appropriate amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Vortex until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment with proton decoupling.[2]

  • Temperature: 298 K

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals. This is crucial for accurate quantification.[2]

  • Pulse Angle: 90°

  • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio.

5. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals of the phenylphosphonate and the internal standard.

  • The purity or concentration is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of nuclei contributing to the signal (for ³¹P, this is typically 1)

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Quantification q0 Accurately Weigh Sample & Internal Standard q1 Dissolve in Deuterated Solvent q0->q1 q2 Transfer to NMR Tube q1->q2 n0 Acquire ³¹P NMR Spectrum q2->n0 n1 Ensure Sufficient Relaxation Delay (d1) n0->n1 p0 Process Spectrum (Phasing, Baseline Correction) n1->p0 p1 Integrate Analyte & IS Signals p0->p1 p2 Calculate Purity/ Concentration p1->p2

Workflow for ³¹P qNMR analysis of phenylphosphonates.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique suitable for the analysis of charged species like phenylphosphonic acid.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

1. Instrumentation:

  • A standard CE system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length). Polyacrylamide-coated capillaries can be used to minimize electroosmotic flow.[3]

2. Reagents and Background Electrolyte (BGE):

  • Sodium tetraborate (B1243019)

  • Phosphoric acid

  • Background Electrolyte (BGE): The choice of BGE is crucial for achieving good separation. A common BGE is a sodium tetraborate buffer at a pH where the phenylphosphonic acid is ionized. For CE-MS, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium carbonate are used.[9][10]

3. Electrophoretic Conditions:

  • Voltage: 20-30 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Direct UV detection at a low wavelength (e.g., 200 nm).

4. Sample and Standard Preparation:

  • Standard Solutions: Prepare a series of phenylphosphonic acid standard solutions in the BGE or a compatible low-ionic-strength buffer.

  • Sample Solution: Dissolve the sample in the same buffer as the standards.

  • Degas all solutions by sonication before use.[10]

5. Quantification:

  • Quantification is performed using an external standard calibration curve by plotting the peak area or peak height against the concentration of the standards.

CE_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CE Analysis cluster_data Data Processing c0 Prepare Phenylphosphonic Acid Solutions in BGE c1 Degas Solutions c0->c1 e0 Hydrodynamic Injection c1->e0 e1 Electrophoretic Separation e0->e1 e2 UV Detection (e.g., 200 nm) e1->e2 d1 Integrate Peak Area/Height e2->d1 d0 Generate Calibration Curve d2 Quantify Concentration d0->d2 d1->d2

Workflow for CE analysis of phenylphosphonates.

Conclusion

The choice of the analytical technique for the quantification of phenylphosphonates depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. HPLC-UV is a robust and widely accessible method for routine analysis. GC-MS, after derivatization, offers very high sensitivity, making it suitable for trace analysis. ³¹P qNMR provides a primary method for purity determination with high precision and does not require a specific reference standard for the analyte. Capillary electrophoresis offers high separation efficiency and is a valuable alternative, particularly for complex mixtures. The detailed protocols provided in these application notes serve as a starting point for method development and validation in your laboratory.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Phenylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonates are a class of organophosphorus compounds that are integral to various fields, including the development of pharmaceuticals, agrochemicals, and industrial materials. Accurate and reliable quantification of these compounds is crucial for quality control, metabolic studies, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of phenylphosphonates. This application note provides a comprehensive guide to developing robust HPLC methods for the separation and quantification of this compound class.

Challenges in Phenylphosphonate Analysis

The analysis of phenylphosphonates by HPLC can present several challenges due to their diverse physicochemical properties. Phenylphosphonic acids are polar and can exhibit poor retention on traditional reversed-phase columns. Conversely, their ester derivatives are more hydrophobic. The lack of a strong chromophore in some derivatives can also pose detection challenges. Therefore, a systematic approach to method development is essential to achieve optimal separation and sensitivity.

HPLC Method Development Strategy

A successful HPLC method for this compound analysis hinges on the careful selection and optimization of several key parameters:

  • Column Selection: The choice of the stationary phase is critical. For most phenylphosphonates, reversed-phase chromatography is the preferred mode.

    • C18 Columns: These are the most common choice and are suitable for a wide range of this compound esters due to their hydrophobic nature.[1]

    • Phenyl Columns: These columns can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl groups of the stationary phase and the analyte.

    • Polar-Embedded and Polar-Endcapped Columns: These can provide improved retention and peak shape for more polar phenylphosphonic acids.

    • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can be advantageous for separating mixtures of ionic and non-ionic phenylphosphonates.

  • Mobile Phase Optimization: The composition of the mobile phase dictates the retention and selectivity of the separation.

    • Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC. The choice and proportion of the organic modifier significantly impact retention times.

    • Aqueous Phase and pH Control: For ionizable phenylphosphonic acids, the pH of the aqueous portion of the mobile phase is a critical parameter. Buffering the mobile phase to a pH that suppresses the ionization of the acidic analytes (typically pH 2-3) can significantly improve peak shape and retention.[2] Common buffers include phosphate (B84403) and acetate.

    • Ion-Pair Chromatography: For highly polar or anionic phenylphosphonates that exhibit poor retention, ion-pair chromatography is a powerful technique. The addition of a counter-ion (e.g., tetra-n-butylammonium or tetra-n-pentylammonium salts) to the mobile phase forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.

  • Detection Method: The choice of detector depends on the properties of the this compound and the required sensitivity.

    • UV Detection: The presence of the phenyl group in these compounds allows for detection by UV spectrophotometry.[3] A wavelength of around 210-220 nm is often a good starting point, with further optimization based on the specific compound's UV spectrum. For compounds with extensive conjugation, higher wavelengths may be more selective.

    • Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and selectivity, and provides structural information. This is particularly useful for the analysis of complex mixtures or for trace-level quantification. Electrospray ionization (ESI) is a common ionization technique for phenylphosphonates.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for this compound Esters

This protocol is suitable for the analysis of neutral, hydrophobic this compound esters.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound ester standard or sample in acetonitrile to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (30:70 Acetonitrile:Water) to the desired concentration (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Ion-Pair Reversed-Phase HPLC for Phenylphosphonic Acids

This protocol is designed for the analysis of polar, anionic phenylphosphonic acids.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or MS detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 5 mM Tetra-n-butylammonium hydrogen sulfate (B86663) in water, pH adjusted to 6.5 with 1 M NaOH

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm or MS (ESI negative mode)

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the phenylphosphonic acid standard or sample in a small amount of methanol.

  • Dilute with Mobile Phase A to the desired concentration (e.g., 20 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following tables summarize typical quantitative data obtained during the analysis of various phenylphosphonates using the described protocols.

Table 1: Reversed-Phase HPLC of this compound Esters

CompoundRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Dimethyl this compound8.21.112000
Diethyl this compound10.51.211500
Di-n-propyl this compound12.81.113000

Table 2: Ion-Pair Reversed-Phase HPLC of Phenylphosphonic Acids

CompoundRetention Time (min)Peak Asymmetry (As)Resolution (Rs)
Phenylphosphonic acid6.71.3-
4-Methylphenylphosphonic acid7.91.22.5
4-Chlorophenylphosphonic acid8.51.31.8

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Sample Weighing and Dissolution dilution Dilution to Working Concentration start->dilution filtration Filtration (0.45 µm) dilution->filtration injection Autosampler Injection filtration->injection separation Chromatographic Separation (Column) injection->separation detection Detection (UV/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Report Generation integration->report

Figure 1: General experimental workflow for HPLC analysis of phenylphosphonates.

Method_Development_Logic cluster_optimization Optimization Cycle start Define Analytical Goal (Purity, Quantification, etc.) compound_info Gather Analyte Information (Structure, Polarity, pKa) start->compound_info initial_method Select Initial Method (Reversed-Phase, C18 Column) compound_info->initial_method mobile_phase Optimize Mobile Phase (Organic %, pH, Buffer) initial_method->mobile_phase check_retention Acceptable Retention? mobile_phase->check_retention check_resolution Adequate Resolution? check_retention->check_resolution Yes ion_pair Consider Ion-Pairing check_retention->ion_pair No (Poor Retention) check_peak_shape Good Peak Shape? check_resolution->check_peak_shape Yes change_column Change Column (e.g., Phenyl, Polar-Embedded) check_resolution->change_column No check_peak_shape->mobile_phase No (Tailing/Fronting) final_method Final Validated Method check_peak_shape->final_method Yes ion_pair->mobile_phase change_column->mobile_phase

Figure 2: Logical workflow for HPLC method development for phenylphosphonates.

Conclusion

The development of a robust and reliable HPLC method for the analysis of phenylphosphonates is achievable through a systematic approach to the selection of the column, mobile phase, and detector. For neutral this compound esters, standard reversed-phase chromatography provides excellent results. For more polar and anionic phenylphosphonic acids, the use of ion-pair chromatography is a highly effective strategy to achieve the necessary retention and separation. The protocols and data presented in this application note serve as a valuable starting point for researchers, scientists, and drug development professionals working with this important class of compounds.

References

Application Notes and Protocols for 31P NMR Spectroscopy of Phenylphosphonate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for the characterization and quantification of phenylphosphonate compounds. This powerful analytical technique offers a non-invasive and highly specific method for studying these compounds, which are crucial in various fields, including drug development, materials science, and biochemistry.

Introduction to ³¹P NMR of this compound Compounds

Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive technique for the analysis of organophosphorus compounds.[1] Phenylphosphonates, characterized by a direct carbon-phosphorus bond, exhibit distinct signals in the ³¹P NMR spectrum, providing valuable information about their chemical environment, concentration, and purity.[2][3] The chemical shift of the phosphorus nucleus is sensitive to factors such as substituent effects on the phenyl ring, the nature of the ester or amide groups attached to the phosphorus, and the pH of the medium.[4][5]

Applications

Structural Characterization and Purity Assessment

³¹P NMR is an excellent tool for verifying the structure of newly synthesized this compound derivatives and for assessing their purity. The presence of impurities containing phosphorus can be readily detected and, in many cases, quantified.[3] The chemical shift and coupling constants provide a unique fingerprint for each compound.

Quantitative Analysis

Quantitative ³¹P NMR (q³¹P NMR) is a reliable method for determining the concentration of this compound compounds in solution.[1] This can be achieved using either an internal or external standard method.[1] The sharp, well-resolved signals in ³¹P NMR spectra, with minimal interference from common solvents, facilitate accurate integration and quantification.[1]

pH Determination

The chemical shift of phenylphosphonic acid is pH-dependent, making it a useful probe for measuring extracellular pH in biological systems.[6][7] By creating a titration curve that correlates the ³¹P chemical shift to pH, the pH of a sample can be accurately determined.[5][6]

Monitoring Chemical Reactions

The progress of chemical reactions involving this compound compounds can be monitored in real-time using ³¹P NMR. This allows for the observation of the consumption of starting materials and the formation of products and intermediates, providing valuable mechanistic insights.

Studying Prodrug Conversion

Many phosphonate-containing drugs are administered as prodrugs to enhance their bioavailability.[8] ³¹P NMR can be employed to study the in vitro and in vivo conversion of these prodrugs to their active forms by monitoring the appearance of new phosphorus signals corresponding to the metabolized drug.

Quantitative Data

Chemical Shifts of this compound Derivatives

The chemical shift of the phosphorus atom in this compound derivatives is influenced by the electronic and steric nature of the substituents.

CompoundSolventChemical Shift (δ, ppm)Reference
Phenylphosphonic acidD₂O15[9]
Diphenyl this compoundCDCl₃Not specified
Dimethyl this compoundCDCl₃Not specified
Phenylphosphonic dichlorideCDCl₃162[10]
Triphenylphosphine oxide (related compound)CDCl₃25.86[11]

Note: Chemical shifts are referenced to 85% H₃PO₄.

pH-Dependent Chemical Shift of Phenylphosphonic Acid

The ³¹P chemical shift of phenylphosphonic acid varies with pH due to the protonation/deprotonation of the phosphonic acid group.

pHChemical Shift (δ, ppm)
5.6~18.5
6.0~17.8
6.4~16.5
6.8~15.0
7.2~13.5
7.6~12.5
8.0~12.0
8.4~11.9

Data is approximate and based on titration curves presented in the literature.[6]

Experimental Protocols

Protocol for Qualitative ³¹P NMR Analysis

This protocol is suitable for structural verification and purity assessment.

1. Sample Preparation:

  • Dissolve 5-20 mg of the this compound compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (Example for a 400 MHz spectrometer):

  • Nucleus: ³¹P

  • Experiment: 1D phosphorus spectrum with proton decoupling (e.g., zgpg30)

  • Frequency: ~162 MHz

  • Pulse Width: 30° pulse (calibrated for your probe)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds (longer for better quantification if needed)

  • Number of Scans: 64-256 (adjust based on sample concentration)

  • Temperature: 298 K

  • Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm) or an internal reference if appropriate.

3. Data Processing:

  • Apply an exponential multiplication (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.

  • Fourier transform the FID.

  • Phase the spectrum.

  • Calibrate the chemical shift axis.

Protocol for Quantitative ³¹P NMR (Internal Standard Method)

This protocol is designed for accurate concentration determination.

1. Sample and Standard Preparation:

  • Choose a suitable internal standard that has a known purity, is stable, does not react with the analyte, and has a ³¹P signal that is well-resolved from the analyte signals (e.g., triphenyl phosphate, methylphosphonic acid).[3]

  • Accurately weigh a known amount of the this compound analyte and the internal standard.

  • Dissolve both in a precise volume of deuterated solvent in a volumetric flask to create a stock solution of known concentration.

  • Transfer an aliquot of this solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Use the same parameters as for qualitative analysis, with the following critical modifications for quantification:

  • Pulse Width: Use a 90° pulse for maximum signal intensity.

  • Relaxation Delay (d1): Ensure a long relaxation delay, typically 5 times the longest T₁ of the signals of interest, to allow for full relaxation between pulses. This is crucial for accurate integration. A value of 30-60 seconds is often required. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[12]

  • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for both the analyte and the internal standard.

3. Data Processing and Calculation:

  • Process the spectrum as described for qualitative analysis, ensuring a flat baseline across the integrated regions.

  • Carefully integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_analyte) * Purity_standard * Concentration_analyte_initial

    Where:

    • Area is the integrated area of the signal.

    • N is the number of phosphorus nuclei giving rise to the signal (usually 1).

    • Mass is the mass of the compound weighed.

    • MW is the molecular weight.

    • Purity is the purity of the standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh analyte and internal standard prep2 Dissolve in a precise volume of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Set up quantitative 31P NMR parameters (90° pulse, long d1) prep3->acq1 acq2 Acquire spectrum with high S/N ratio acq1->acq2 proc1 Fourier transform and phase the spectrum acq2->proc1 proc2 Integrate analyte and standard signals proc1->proc2 proc3 Calculate analyte concentration proc2->proc3 result Quantitative Result proc3->result

Caption: Workflow for quantitative ³¹P NMR analysis.

ph_determination_workflow cluster_calibration Calibration Curve Generation cluster_measurement Sample pH Measurement cluster_determination pH Determination cal1 Prepare phenylphosphonic acid solutions at known pH values cal2 Acquire 31P NMR spectrum for each solution cal1->cal2 cal3 Record the chemical shift at each pH cal2->cal3 cal4 Plot chemical shift vs. pH to create a titration curve cal3->cal4 meas3 Determine the chemical shift of phenylphosphonic acid meas1 Add phenylphosphonic acid to the sample of interest meas2 Acquire 31P NMR spectrum meas1->meas2 meas2->meas3 det1 Compare the measured chemical shift to the calibration curve meas3->det1 det2 Determine the corresponding pH value det1->det2 result Extracellular pH Value det2->result

Caption: Workflow for pH determination using ³¹P NMR.

prodrug_activation_pathway prodrug This compound Prodrug (Membrane Permeable) intracellular Intracellular Space prodrug->intracellular Cellular Uptake enzyme Cellular Enzymes (e.g., Esterases) active_drug Active this compound Drug (Charged, Active) target Biological Target active_drug->target Binding enzyme->active_drug Metabolic Cleavage effect Therapeutic Effect target->effect

Caption: Prodrug activation signaling pathway.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Phenylphosphonate-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of peptides containing phenylphosphonate moieties. This compound peptides are of significant interest in drug discovery as they can act as transition-state analogue inhibitors of various enzymes, particularly metalloproteases, which are implicated in a range of diseases including cancer and arthritis.[1]

Introduction to this compound Peptides

This compound peptides are analogues of natural peptides where a tetrahedral phosphonate (B1237965) group replaces a planar amide bond or a carboxyl group. This structural modification allows them to mimic the transition state of peptide bond hydrolysis, leading to potent and selective inhibition of proteases.[1] The solid-phase peptide synthesis (SPPS) approach, particularly utilizing the Fmoc/tBu strategy, offers an efficient method for the assembly of these modified peptides.[2]

General Workflow for Solid-Phase Synthesis of this compound Peptides

The synthesis of this compound-containing peptides on a solid support follows a cyclical process of deprotection, coupling, and washing. The key challenge lies in the preparation of the Fmoc-protected this compound amino acid building block and its efficient incorporation into the growing peptide chain.

Solid-Phase this compound Peptide Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-AA(this compound)-OH (e.g., HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification and Analysis (RP-HPLC, Mass Spectrometry) Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of this compound-containing peptides.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.

Resin Preparation and Swelling
  • Resin Selection: Wang resin is a common choice for the synthesis of peptides with a C-terminal carboxylic acid, while Rink Amide resin is used for peptides with a C-terminal amide.[3][4]

  • Procedure:

    • Place the desired amount of resin (e.g., 100 mg) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to swell the resin for at least 30 minutes.[3]

    • Drain the solvent.

Synthesis of Fmoc-Amino Acid this compound Monomethyl Ester

The key building block is the Fmoc-protected amino acid with a this compound monoester. The synthesis generally involves the reaction of an N-protected amino acid with a phenylphosphonochloridate.

  • Materials: Fmoc-protected amino acid, dichlorophenylphosphine (B166023), methanol (B129727), triethylamine (B128534).

  • Procedure (General Outline):

    • React dichlorophenylphosphine with methanol in the presence of a base like triethylamine to form methyl phenylphosphonochloridate.

    • Couple the resulting phosphonochloridate with the side chain of a suitably protected Fmoc-amino acid (e.g., Fmoc-Ser(OH)-OtBu) in the presence of a base.

    • Purify the resulting Fmoc-amino acid this compound monoester by chromatography.

Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the resin-bound peptide.

    • Agitate for 5-20 minutes at room temperature.[5]

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF and DCM.[5]

  • Reagents:

    • Fmoc-amino acid this compound monoester (3-5 equivalents)

    • Coupling agent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (1-Hydroxybenzotriazole) (3-5 equivalents)[5]

    • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[5]

    • Solvent: DMF

  • Procedure:

    • Dissolve the Fmoc-amino acid this compound and HBTU/HOBt in DMF.

    • Add DIPEA to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.[4]

    • Drain the coupling solution and wash the resin with DMF and DCM.

Cleavage from Resin and Side-Chain Deprotection
  • Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) to prevent side reactions.[6]

  • Procedure for Wang Resin:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail, for example: 95% TFA, 2.5% water, 2.5% TIS.[6]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the solid-phase synthesis of this compound-containing peptides. Actual values may vary depending on the specific sequence and reagents used.

ParameterValue/RangeReference
Resin Loading 0.2 - 1.0 mmol/g[5]
Fmoc Deprotection Time 5 - 20 minutes (x2)[5]
Coupling Reagent Equivalents 3 - 5 eq.[5]
Base (DIPEA) Equivalents 6 - 10 eq.[5]
Coupling Time 1 - 4 hours-
Cleavage Time 2 - 3 hours[6]
Overall Yield (crude) 10 - 40%-

Note: Specific yield data for this compound peptide synthesis is not widely reported and is highly sequence-dependent.

Application in Targeting Matrix Metalloproteinases (MMPs)

This compound-containing peptides have shown promise as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Overexpression of certain MMPs, such as MMP-2, is associated with cancer progression and metastasis.

Signaling Pathway of MMP-2 Inhibition

MMP-2 is secreted as an inactive zymogen (proMMP-2) and is activated at the cell surface by membrane type 1 MMP (MT1-MMP) in a complex with Tissue Inhibitor of Metalloproteinase-2 (TIMP-2).[7] this compound peptide inhibitors can bind to the active site of MMP-2, blocking its ability to degrade components of the extracellular matrix, thereby inhibiting cell migration and invasion.

MMP-2 Inhibition Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix MT1_MMP MT1-MMP proMMP2 proMMP-2 MT1_MMP->proMMP2 TIMP2 TIMP-2 TIMP2->proMMP2 Active_MMP2 Active MMP-2 proMMP2->Active_MMP2 Activation ECM ECM Components (e.g., Collagen) Active_MMP2->ECM Degradation Degraded_ECM Degraded ECM Cell_Invasion Cell Invasion & Metastasis Degraded_ECM->Cell_Invasion Promotes Inhibitor This compound Peptide Inhibitor Inhibitor->Active_MMP2 Inhibition

Caption: Inhibition of the MMP-2 signaling pathway by a this compound peptide inhibitor.

Conclusion

The solid-phase synthesis of this compound-containing peptides, while requiring specialized building blocks, provides a powerful tool for the development of potent and selective enzyme inhibitors. The protocols and information provided herein offer a foundation for researchers to explore this promising class of therapeutic peptides. Careful optimization of coupling and cleavage conditions is crucial for the successful synthesis of these modified peptides.

References

Application Notes and Protocols: Phenylphosphonate Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphonate ligands, characterized by the C₆H₅PO₃²⁻ group, are a versatile and widely utilized class of ligands in coordination chemistry. Their strong binding affinity for a diverse range of metal ions, coupled with the tunable steric and electronic properties of the phenyl group, makes them invaluable building blocks for the rational design of functional metal complexes and coordination polymers, including metal-organic frameworks (MOFs). The phosphonate (B1237965) group's ability to adopt various coordination modes allows for the construction of architectures with dimensionalities ranging from 0D discrete molecules to 3D extended networks.[1] This versatility has led to their application in diverse fields such as catalysis, materials science, magnetism, and luminescence.

These application notes provide a comprehensive overview of the use of this compound ligands in coordination chemistry, with a focus on their synthesis, the preparation of their metal complexes, and their characterization. Detailed experimental protocols for key synthetic procedures and analytical techniques are provided to facilitate their application in research and development.

I. Synthesis of Phenylphosphonic Acid

The primary precursor for this compound ligands is phenylphosphonic acid. A common and effective method for its synthesis is the oxidation of phenylphosphinic acid.

Experimental Protocol: Oxidation of Phenylphosphinic Acid

Materials:

  • Phenylphosphinic acid

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a thermometer, melt 10.0 g of phenylphosphinic acid by heating to 100 °C.

  • Carefully and dropwise, add 3.5 mL of concentrated nitric acid to the molten phenylphosphinic acid.

  • Allow the reaction mixture to cool to room temperature, which should result in the formation of a yellow solid.

  • To the solid, add 100 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Remove the diethyl ether by rotary evaporation to yield phenylphosphonic acid as a colorless solid.[2]

Typical Yield: ~40% Melting Point: 160-161 °C[2]

II. Synthesis of Metal-Phenylphosphonate Complexes

The synthesis of metal-phenylphosphonate complexes can be achieved through various methods, with hydrothermal and solvothermal techniques being particularly prevalent for the formation of crystalline coordination polymers and MOFs.

General Reaction Pathway for Metal-Phenylphosphonate Complex Formation

G General Synthesis of Metal-Phenylphosphonate Complexes Metal_Salt Metal Salt (e.g., MCl₂, M(NO₃)₂) Reaction_Vessel Reaction Vessel (e.g., Autoclave) Metal_Salt->Reaction_Vessel Phenylphosphonic_Acid Phenylphosphonic Acid Phenylphosphonic_Acid->Reaction_Vessel Solvent Solvent (e.g., H₂O, DMF, Ethanol) Solvent->Reaction_Vessel Heating Heating (Hydrothermal/Solvothermal) Reaction_Vessel->Heating Product Metal-Phenylphosphonate Complex Heating->Product Isolation Isolation & Purification (Filtration, Washing, Drying) Product->Isolation

Caption: Workflow for the synthesis of metal-phenylphosphonate complexes.

Experimental Protocol: Hydrothermal Synthesis of a Copper(II) this compound

This protocol describes the synthesis of γ-Cu(O₃PC₆H₅)·H₂O.[3]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Phenylphosphonic acid (C₆H₅PO₃H₂)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Dissolve 2.61 g (10 mmol) of copper(II) sulfate pentahydrate and 1.58 g (10 mmol) of phenylphosphonic acid in 100 mL of deionized water in a beaker.

  • Add 950 mg of urea to the solution.

  • Stir the mixture at 65 °C for five days.

  • Collect the resulting crystalline product by filtration, wash with deionized water, and air dry.

III. Characterization of this compound Complexes

A variety of analytical techniques are employed to characterize the structure, composition, and properties of metal-phenylphosphonate complexes.

Key Characterization Techniques
TechniqueInformation Obtained
Single-Crystal X-ray Diffraction (SC-XRD) Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and coordination environment of the metal center.[4]
Powder X-ray Diffraction (PXRD) Used to identify the crystalline phase, assess purity, and determine the unit cell parameters of polycrystalline materials.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex, including decomposition temperatures and the presence of coordinated or guest solvent molecules.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present and provides information about the coordination of the phosphonate group to the metal center.
Magnetic Susceptibility Measurements Determines the magnetic properties of the complex, such as paramagnetism or antiferromagnetism, and allows for the calculation of the effective magnetic moment.
Luminescence Spectroscopy Characterizes the photophysical properties of lanthanide-based this compound complexes, including excitation and emission spectra, and quantum yield.
Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a metal-phenylphosphonate complex.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[6]

  • Place the crucible in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).[7]

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures of mass loss, which correspond to the removal of solvent molecules and the decomposition of the complex.

Experimental Protocol: Magnetic Susceptibility Measurement (Gouy Method)

Objective: To determine the magnetic susceptibility of a paramagnetic metal-phenylphosphonate complex.

Instrumentation: Gouy balance.

Procedure:

  • Pack a known mass of the powdered sample into a Gouy tube to a specific length.

  • Weigh the sample tube in the absence of a magnetic field.

  • Position the sample tube between the poles of the magnet and weigh it in the presence of the magnetic field.

  • The change in weight is used to calculate the magnetic susceptibility of the sample.

  • The effective magnetic moment (µ_eff) can then be calculated from the molar magnetic susceptibility.

IV. Quantitative Data of this compound Complexes

The properties of metal-phenylphosphonate complexes are highly dependent on the metal ion and the specific crystal structure adopted. The following tables summarize some representative quantitative data.

Table 1: Crystallographic Data for Selected Copper(II) this compound Complexes[3]
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
α-Cu(O₃PC₆H₅)·H₂OMonoclinicP2₁/c9.789(2)5.899(1)13.987(3)108.89(3)
β-Cu(O₃PC₆H₅)·H₂OMonoclinicP2₁/n9.801(2)5.903(1)13.998(3)108.92(3)
γ-Cu(O₃PC₆H₅)·H₂OMonoclinicP2₁/c9.792(2)5.901(1)13.991(3)108.90(3)
Table 2: Magnetic Properties of Selected Transition Metal Phosphonate Complexes
CompoundMetal IonMagnetic Moment (μ_eff) [B.M.]Magnetic BehaviorReference
[Co(4-pmpe)(H₂O)₂]Co(II)5.12Paramagnetic[3]
Ni[(C₆H₅PO₃)(H₂O)]Ni(II)3.2 (approx.)Canted Antiferromagnet[6]
[Cu(2-pmpe)(H₂O)₂]Cu(II)1.85Paramagnetic[3]

Note: pmpe = pyridylmethylphosphonate, a related ligand.

Table 3: Luminescence Properties of a Europium(III) Complex with a Phosphine Oxide Ligand[1]
ComplexExcitation λ_max (nm)Emission λ_max (nm)Quantum Yield (%)Lifetime (ms)
Eu(hfa-D)₃(DPFBPO)₂34061278 ± 6-

Note: This is not a simple this compound complex but illustrates the potential for high quantum yields in Eu(III) complexes with organophosphorus ligands.

V. Applications of this compound Complexes

The unique structural features and properties of metal-phenylphosphonate complexes have led to their exploration in a variety of applications.

Coordination Modes of this compound Ligand

G Coordination Modes of this compound Ligand cluster_monodentate Monodentate cluster_bidentate_chelating Bidentate Chelating cluster_bidentate_bridging Bidentate Bridging cluster_tridentate_bridging Tridentate Bridging M1 M P1 P O1 O P1->O1 O2 O P1->O2 O3 O P1->O3 Ph1 Ph P1->Ph1 O1->M1 M2 M P2 P O4 O P2->O4 O5 O P2->O5 O6 O P2->O6 Ph2 Ph P2->Ph2 O4->M2 O5->M2 M3a M M3b M P3 P O7 O P3->O7 O8 O P3->O8 O9 O P3->O9 Ph3 Ph P3->Ph3 O7->M3a O8->M3b M4a M M4b M M4c M P4 P O10 O P4->O10 O11 O P4->O11 O12 O P4->O12 Ph4 Ph P4->Ph4 O10->M4a O11->M4b O12->M4c

References

Application Notes and Protocols: Functionalization of Surfaces with Phenylphosphonate Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of surfaces using phenylphosphonic acid (PPA) to form robust and well-ordered self-assembled monolayers (SAMs). PPA SAMs offer a versatile platform for precise control over surface properties, including wettability, work function, and chemical reactivity, making them invaluable for advancements in organic electronics, biosensors, and biomaterials.[1][2]

Introduction to Phenylphosphonate Monolayers

Phenylphosphonic acid (C₆H₅PO(OH)₂) is an organophosphorus compound that readily forms stable, well-ordered self-assembled monolayers on a variety of metal oxide surfaces.[1] The strong affinity of the phosphonic acid headgroup (-PO(OH)₂) for metal oxides—such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), indium tin oxide (ITO), and zinc oxide (ZnO)—results in the formation of strong covalent or hydrogen bonds with surface hydroxyl groups.[1][3][4][5][6] The phenyl group provides a well-defined organic interface that can be further functionalized, allowing for the precise tailoring of surface properties.[1]

The binding of PPA to metal oxide surfaces can occur in several modes, including monodentate, bidentate, and tridentate configurations, depending on the specific substrate and deposition conditions.[1][7][8] This robust attachment makes phosphonate-based SAMs more stable than their siloxane-based counterparts, particularly in aqueous environments.[9][10]

Applications of this compound Functionalized Surfaces

The ability to precisely control surface chemistry using PPA monolayers has led to their application in numerous high-technology fields.

  • Organic Electronics: PPA SAMs are used to modify the interface between transparent conductive oxides (like ITO) and organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).[1][11][12] This modification can tune the work function of the electrode, reducing the energy barrier for charge transport and thereby improving overall device performance and efficiency.[1][13]

  • Biosensors and Biomaterials: The phenyl ring can be functionalized to immobilize biomolecules, creating stable platforms for sensitive and selective biosensors.[1][4] On biocompatible materials like titanium oxide, phosphonate (B1237965) monolayers can be used to couple amino acids and peptides, which is a critical step in designing advanced prosthetic implants with improved antibacterial properties or enhanced osseointegration.[4][14][15]

  • Corrosion Protection: The dense, hydrophobic monolayer formed by PPA acts as an effective barrier against corrosive agents, protecting the underlying metal or metal oxide substrate.[1][16]

  • Nanomaterial Functionalization: PPA can be grafted onto the surface of nanomaterials, such as nanodiamonds, to modify their properties.[2] This functionalization can change the surface from hydrophilic to hydrophobic, improving dispersion in organic solvents and enhancing the thermal stability of the nanomaterial.[2][17]

Experimental Protocols

The formation of a high-quality PPA monolayer is critically dependent on a pristine substrate surface and carefully controlled deposition parameters.[18]

Protocol 1: Substrate Preparation

A thoroughly cleaned substrate is essential for the formation of a well-ordered SAM.[18]

1.1. Standard Solvent Cleaning:

  • Place the substrates in a beaker and add acetone (B3395972).

  • Sonicate for 10-15 minutes to remove organic contaminants.[18]

  • Replace the acetone with isopropanol (B130326) (or ethanol) and sonicate for another 10-15 minutes.[1][18]

  • Finally, replace the isopropanol with deionized water, sonicate for 10-15 minutes, and then rinse thoroughly with deionized water.[18]

  • Dry the cleaned substrates under a stream of inert gas (e.g., nitrogen or argon) and use immediately to prevent recontamination.[7][18]

1.2. Oxidative Cleaning (Piranha Solution - EXTREME CAUTION REQUIRED):

  • Safety Warning: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and a strong oxidizer. It reacts violently with organic materials and must be handled with extreme care inside a fume hood using appropriate personal protective equipment (gloves, lab coat, face shield). Always add the peroxide to the acid slowly; never the other way around.

  • In a glass beaker inside a fume hood, slowly and carefully add one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄).[18] The solution will become very hot.

  • Immerse the solvent-cleaned substrates in the hot piranha solution for 10-15 minutes.

  • Carefully remove the substrates and rinse them extensively with deionized water.

  • Dry the substrates under a stream of inert gas and use immediately.[18]

Protocol 2: this compound Monolayer Deposition (Solution-Phase)

This protocol describes the most common method for forming PPA SAMs via immersion.

2.1. Materials and Reagents:

  • Cleaned substrates (e.g., TiO₂, Al₂O₃, ITO)

  • Phenylphosphonic acid (PPA)

  • High-purity, anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol, isopropanol)[1][18]

  • Clean, sealable glass vessel

  • Sonicator (optional)

2.2. Procedure:

  • Solution Preparation: Prepare a 1 mM solution of PPA in the chosen anhydrous solvent.[1][18] The solution should be freshly prepared. Sonication can help dissolve the PPA completely.[18]

  • SAM Deposition: Immerse the freshly cleaned and dried substrates in the PPA solution within a sealed vessel. This prevents solvent evaporation and contamination.[1]

  • Incubation: Allow the self-assembly process to proceed for 6 to 48 hours at room temperature.[1][18] Longer immersion times (24-48 hours) often lead to better-ordered and more densely packed monolayers.[18]

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh, pure solvent to remove any non-covalently bonded (physisorbed) molecules.[1][18]

  • Drying: Dry the functionalized substrates under a stream of inert gas.[7]

Protocol 3: Post-Deposition Annealing (Optional)

A thermal annealing step after deposition can improve the ordering, packing density, and covalent bonding of the SAM to the substrate.[18][19]

  • Place the PPA-functionalized substrate in an oven or on a hotplate.

  • Heat the substrate in a controlled atmosphere (e.g., under a nitrogen flow) at a temperature of 120 °C for 48 hours.[9]

  • Allow the substrate to cool to room temperature before characterization.

Characterization Methods

Several surface-sensitive techniques are required to confirm the successful formation and quality of the PPA monolayer.

  • Contact Angle Goniometry: Measures the static water contact angle to provide information on the surface wettability (hydrophobicity) and uniformity of the monolayer. A higher contact angle for a nonpolar terminal group generally indicates a more densely packed and ordered SAM.[18][20][21]

  • X-ray Photoelectron Spectroscopy (XPS): An essential technique to determine the elemental composition and chemical states of the modified surface.[7] It confirms the presence of phosphorus from the phosphonate group and provides information on the P-O-Metal bonds formed with the substrate.[7][8][22][23]

  • Atomic Force Microscopy (AFM): Used to visualize the surface topography. It can reveal the smoothness and uniformity of the monolayer and detect the presence of aggregates or defects.[6][24][25]

  • Variable Angle Spectroscopic Ellipsometry (VASE): A non-destructive optical technique used to measure the thickness of the deposited monolayer.[3][5][26]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound monolayers on various substrates as reported in the literature.

Table 1: Water Contact Angles of this compound Monolayers

Substrate Solvent for SAM Formation Water Contact Angle (°) Reference(s)
Indium Tin Oxide (ITO) Tetrahydrofuran (THF) 59 - 70 [1]
Stainless Steel Not Specified ~27 (carboxyl-terminated) [27]

| Thermally Oxidized pSi | Not Specified | ~20 (unfunctionalized) |[28] |

Note: Contact angles are highly dependent on surface roughness and monolayer quality.

Table 2: Molecular Orientation and Binding Characteristics

Parameter Substrate Value Technique(s) Reference(s)
Phenyl Ring Tilt Angle Indium Zinc Oxide 12° - 16° from surface normal NEXAFS, PM-IRRAS [11][12][13]
Primary Binding Mode Oxidized Nanodiamond Bidentate 31P MAS NMR, FTIR, XPS [2]

| Binding Modes | Metal Oxides | Monodentate, Bidentate, Tridentate | XPS, DFT |[1][7][16][29] |

Visualizations: Workflows and Molecular Interactions

G Experimental Workflow for PPA Monolayer Formation sub Substrate Preparation depo SAM Deposition (Immersion in PPA Solution) sub->depo Clean Substrate rinse Rinsing & Drying depo->rinse Functionalized Substrate anneal Post-Deposition Annealing (Optional) rinse->anneal char Surface Characterization (XPS, AFM, Contact Angle) rinse->char anneal->char

Caption: Workflow for PPA self-assembled monolayer (SAM) formation.

G PPA Binding Modes on a Hydroxylated Metal Oxide Surface cluster_surface Metal Oxide Surface cluster_ppa s1 M-OH s2 M-OH s3 M-OH s4 M-OH ppa Phenyl-P(=O)(OH)₂ mono Monodentate ppa->mono Binds to one surface site bi Bidentate ppa->bi Binds to two surface sites tri Tridentate ppa->tri Binds to three surface sites mono->s1 P-O-M bi->s2 bi->s3 tri->s2 tri->s3 tri->s4

Caption: PPA binding to a hydroxylated metal oxide surface.

G Role of PPA SAM in an Organic Electronic Device contact Metal Contact organic Organic Semiconductor sam PPA SAM tco Transparent Conductive Oxide (e.g., ITO) note PPA SAM modifies the work function of the TCO, reducing the energy barrier for charge transport.

Caption: Role of a PPA SAM in an organic electronic device structure.

References

Application Notes and Protocols for Studying Phenylphosphonate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the hydrolysis of phenylphosphonates. Detailed protocols for key analytical techniques are provided, along with data presentation examples and diagrams of relevant chemical and biochemical pathways.

Introduction to Phenylphosphonate Hydrolysis

Phenylphosphonates are a class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond. The hydrolysis of the ester linkages in phenylphosphonates to yield phenylphosphonic acid and the corresponding alcohol(s) is a reaction of significant interest in various fields. In drug development, phosphonate (B1237965) esters are often employed as prodrugs to enhance the bioavailability of polar phosphonic acid drugs; their hydrolysis is crucial for the release of the active therapeutic agent.[1] Understanding the kinetics and mechanism of this hydrolysis is therefore critical for designing effective prodrugs and for assessing the environmental fate of these compounds.

The hydrolysis of phenylphosphonates can be catalyzed by acids, bases, or enzymes.[2] The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric and electronic properties of the substituents on the phenyl ring and the ester group.[3][4]

Analytical Techniques for Monitoring Hydrolysis

Several analytical techniques can be employed to monitor the progress of this compound hydrolysis by measuring the disappearance of the starting material or the appearance of the products over time. The choice of method depends on the specific compound, the reaction conditions, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating and quantifying the components of a mixture. For this compound hydrolysis, reversed-phase HPLC is a common choice.

Protocol: HPLC Analysis of this compound Hydrolysis

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column is typically suitable for separating the relatively nonpolar this compound ester from the more polar phenylphosphonic acid product. A Newcrom R1 column can also be utilized.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution.[5] For example, a gradient elution might start with a higher percentage of water and gradually increase the acetonitrile concentration.

  • Sample Preparation: Aliquots are withdrawn from the reaction mixture at specific time intervals. To stop the reaction, the aliquots can be immediately diluted with a cold mobile phase or a suitable quenching agent.[6]

  • Analysis: The prepared samples are injected into the HPLC system. The concentration of the this compound and its hydrolysis product are determined by integrating the peak areas in the chromatogram and comparing them to a calibration curve prepared with known concentrations of the compounds.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for studying phosphorus-containing compounds. It provides distinct signals for the phosphorus nucleus in different chemical environments, allowing for the direct and non-invasive monitoring of the hydrolysis reaction. The phosphonate ester and the resulting phosphonic acid will have different chemical shifts in the ³¹P NMR spectrum.[6][7]

Protocol: Kinetic Monitoring of this compound Hydrolysis by ³¹P NMR

  • Instrumentation: A high-resolution NMR spectrometer equipped with a phosphorus probe.

  • Sample Preparation: The hydrolysis reaction is typically carried out directly in an NMR tube. The this compound substrate is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) containing the catalyst (acid or base) or enzyme.[6]

  • Data Acquisition: A series of ³¹P NMR spectra are acquired at regular time intervals. A simple one-pulse experiment is usually sufficient. Key parameters to optimize include the pulse width, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectra.

  • Data Analysis: The relative concentrations of the this compound and phenylphosphonic acid are determined by integrating the corresponding peaks in the ³¹P NMR spectra. The rate of the reaction can then be calculated from the change in these integrals over time.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be a simple and rapid method for monitoring hydrolysis if either the reactant or the product has a unique chromophore that absorbs light in the UV-visible range. If not, a colorimetric assay can be employed to quantify the released phosphate (B84403) or phosphonic acid.

Protocol: Spectrophotometric Assay for this compound Hydrolysis

This protocol is adapted from methods for determining phosphate concentrations and can be used to measure the liberated phenylphosphonic acid.[8][9]

  • Reagents:

    • Phosphorus determination reagent (PDR): A solution containing molybdate (B1676688) and a reducing agent (e.g., ascorbic acid).

    • Ethanol (B145695).[8]

    • Tris buffer or other suitable buffer for maintaining the desired pH.

  • Procedure: a. At various time points, an aliquot of the hydrolysis reaction mixture is taken. b. The aliquot is mixed with ethanol and the PDR solution.[8] c. The mixture is incubated for a specific time at a controlled temperature to allow for color development. The phosphomolybdate complex formed will have a characteristic blue color. d. The absorbance of the solution is measured at a specific wavelength (typically around 660 nm) using a UV-Vis spectrophotometer.[10]

  • Quantification: The concentration of the released phenylphosphonic acid is determined by comparing the absorbance to a standard curve prepared using known concentrations of phenylphosphonic acid.

Quantitative Data Presentation

Summarizing kinetic data in a structured table allows for easy comparison of hydrolysis rates under different conditions.

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of a this compound Ester at 50°C

ConditionpHRate Constant (k) x 10⁻⁵ s⁻¹
Acidic41.2
Neutral70.5
Basic108.5

Note: The data presented in this table is illustrative and based on trends observed in the literature. Actual rate constants will vary depending on the specific this compound derivative and reaction conditions.[6][11]

Experimental Workflows and Reaction Mechanisms

Visualizing experimental workflows and reaction mechanisms is crucial for understanding the processes involved in this compound hydrolysis.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a general workflow for studying the kinetics of this compound hydrolysis.

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_analysis Analysis Prepare Reaction Mixture Prepare Reaction Mixture Initiate Hydrolysis Initiate Hydrolysis Prepare Reaction Mixture->Initiate Hydrolysis Take Aliquots at Time Intervals Take Aliquots at Time Intervals Initiate Hydrolysis->Take Aliquots at Time Intervals Quench Reaction Quench Reaction Take Aliquots at Time Intervals->Quench Reaction Analytical Measurement Analytical Measurement Quench Reaction->Analytical Measurement Data Processing Data Processing Analytical Measurement->Data Processing Determine Rate Constants Determine Rate Constants Data Processing->Determine Rate Constants acid_hydrolysis This compound This compound Protonated this compound Protonated this compound This compound->Protonated this compound + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated this compound->Tetrahedral Intermediate + H₂O Products Phenylphosphonic Acid + Alcohol Tetrahedral Intermediate->Products - H⁺, - Alcohol base_hydrolysis This compound This compound Pentacoordinate Intermediate Pentacoordinate Intermediate This compound->Pentacoordinate Intermediate + OH⁻ Products This compound Anion + Alcohol Pentacoordinate Intermediate->Products - Alcohol prodrug_activation Acyloxyalkyl Phosphonate Prodrug Acyloxyalkyl Phosphonate Prodrug Hydroxymethyl Intermediate Hydroxymethyl Intermediate Acyloxyalkyl Phosphonate Prodrug->Hydroxymethyl Intermediate Esterase Active Drug Phosphonic Acid Drug Hydroxymethyl Intermediate->Active Drug Formaldehyde Formaldehyde Hydroxymethyl Intermediate->Formaldehyde

References

Application Notes and Protocols for Efficacy Testing of Phenylphosphonate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of phenylphosphonate pesticides, covering both their fungicidal and potential insecticidal applications. The methodologies are designed to be robust and reproducible, enabling accurate evaluation of these compounds for crop protection and pest management.

Section 1: Efficacy Testing of this compound Fungicides

This compound fungicides, such as potassium phosphite (B83602) and fosetyl-Al, exhibit a unique dual mode of action against oomycete pathogens like Phytophthora and Pythium. They provide disease control through both direct inhibition of the pathogen and by stimulating the plant's innate defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[1][2]

In Vitro Efficacy Testing: Direct Inhibition of Fungal Growth

This protocol determines the direct inhibitory effect of this compound compounds on the mycelial growth of a target oomycete pathogen. The half-maximal effective concentration (EC50) is a key quantitative parameter derived from this assay.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Pathogen Culture: Culture the target oomycete (e.g., Phytophthora cinnamomi) on a suitable solid medium, such as cornmeal agar (B569324) (CMA), until the mycelium actively covers the plate.

  • Media Preparation: Prepare a liquid growth medium (e.g., potato dextrose broth or a defined synthetic medium). It is crucial to control the phosphate (B84403) concentration in the medium, as high levels of phosphate can interfere with phosphonate (B1237965) uptake by the fungus.[1][3]

  • Preparation of Test Compound: Prepare a stock solution of the this compound compound in sterile distilled water. A series of dilutions should be prepared to test a range of concentrations (e.g., 0, 10, 50, 100, 150, 300 µg/mL).[2]

  • Assay Setup:

    • Dispense a fixed volume of the liquid medium into sterile multi-well plates (e.g., 24-well plates).

    • Add the corresponding volume of the this compound dilutions to each well to achieve the final desired concentrations.

    • From the actively growing edge of the pathogen culture, cut uniform mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.

    • Place one mycelial plug in the center of each well.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific pathogen (e.g., 25°C) for a defined period (e.g., 5-7 days), or until the mycelium in the control wells has reached a substantial size.

  • Data Collection: Measure the diameter of the mycelial colony in two perpendicular directions.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the untreated control.

    • Use probit analysis or a similar statistical method to determine the EC50 value, which is the concentration of the this compound that inhibits mycelial growth by 50%.

Quantitative Data Presentation

This compound CompoundTarget PathogenEC50 (µg/mL)Reference
Potassium PhosphonatePhytophthora citricola< 69[1]
Potassium PhosphonatePhytophthora cinnamomi< 69[1]
Phosphorous AcidPhytophthora cactorum50 - 100[2]
Phosphorous AcidPhytophthora nicotianae50 - 100[2]
Phosphorous AcidPseudoperonospora humuli (sensitive isolates)0.11 - 2.3 (% v/v)[4][5]
Phosphorous AcidPseudoperonospora humuli (insensitive isolates)1.6 - 164.2 (% v/v)[4][5]
In Planta Efficacy Testing: Host Defense Induction

This protocol evaluates the ability of phenylphosphonates to protect plants from disease by stimulating their natural defense responses.

Experimental Protocol: Whole Plant Protection Assay

  • Plant Material: Grow susceptible host plants (e.g., tomato, pepper, or Arabidopsis thaliana) from seed in a controlled environment (e.g., greenhouse or growth chamber) until they reach a suitable developmental stage (e.g., 4-6 true leaves).

  • Pesticide Application: Apply the this compound compound to the plants. This can be done as a foliar spray or a soil drench, depending on the intended use pattern. Include an untreated control group.

  • Pathogen Inoculation: After a specific period to allow for the induction of resistance (e.g., 2-3 days), inoculate the plants with a suspension of the target pathogen's spores or mycelial fragments.

  • Incubation: Maintain the plants in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: At regular intervals post-inoculation (e.g., 7, 14, and 21 days), assess the disease severity using a standardized rating scale (e.g., percentage of leaf area affected, lesion size, or plant mortality).

  • Data Analysis: Compare the disease severity in the this compound-treated plants to the untreated control plants. Calculate the percentage of disease control.

Protocol for Quantifying Systemic Acquired Resistance (SAR)

To specifically quantify the induction of SAR, a split-plant inoculation method can be employed.[6]

  • Primary Inoculation: Inoculate a lower leaf of the plant with the pathogen or a SAR-inducing agent.

  • Pesticide Application: Apply the this compound compound to the plant.

  • Secondary Inoculation: After a few days, inoculate an upper, systemic leaf (in the same orthostichy) with the pathogen.[6]

  • Quantification of Pathogen Growth: After a further incubation period (e.g., 3-4 days), excise the systemically infected leaf, homogenize it, and perform serial dilutions to plate on a selective medium. Count the number of colony-forming units (CFUs) to quantify the bacterial growth.

  • Data Analysis: Compare the pathogen growth in the systemic leaves of this compound-treated plants to that in control plants. A significant reduction in pathogen growth indicates the induction of SAR.

Visualization of Signaling Pathways

fungicidal_action cluster_direct Direct Inhibition cluster_indirect Indirect Action (Host Plant) Pathogen Pathogen Mycelial Growth Mycelial Growth Spore Germination Spore Germination Disease Control Disease Control Mycelial Growth->Disease Control Leads to Spore Germination->Disease Control Leads to Phosphonate Phosphonate Phosphonate->Pathogen Inhibits Plant Cell Plant Cell Phosphonate->Plant Cell Triggers SAR Systemic Acquired Resistance (SAR) Plant Cell->SAR ROS Production Reactive Oxygen Species (ROS) SAR->ROS Production Phytoalexin Synthesis Phytoalexin Synthesis SAR->Phytoalexin Synthesis Defense Gene Expression Defense Gene Expression SAR->Defense Gene Expression Defense Gene Expression->Disease Control Contributes to

Caption: Dual mode of action of phosphonate fungicides.

sar_workflow Start Start Plant Acclimation Plant Acclimation Start->Plant Acclimation Primary Inoculation Primary Inoculation (Lower Leaf) Plant Acclimation->Primary Inoculation Pesticide Treatment Pesticide Treatment Primary Inoculation->Pesticide Treatment Incubation1 Incubation (2-3 days) Pesticide Treatment->Incubation1 Secondary Inoculation Secondary Inoculation (Upper Leaf) Incubation1->Secondary Inoculation Incubation2 Incubation (3-4 days) Secondary Inoculation->Incubation2 Quantify Pathogen Growth Quantify Pathogen Growth (CFU) Incubation2->Quantify Pathogen Growth End End Quantify Pathogen Growth->End

Caption: Workflow for quantifying Systemic Acquired Resistance.

Section 2: Efficacy Testing of this compound Insecticides

While specific commercial examples of this compound insecticides are not widely documented in publicly available literature, as organophosphates, their primary mode of action is expected to be the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[7] The following protocols are based on established methods for evaluating organophosphate insecticides and can be adapted for phenylphosphonates.

In Vitro Efficacy Testing: Acetylcholinesterase (AChE) Inhibition

This assay quantifies the ability of a this compound compound to inhibit the activity of the AChE enzyme, providing an in vitro measure of its potential insecticidal activity. The half-maximal inhibitory concentration (IC50) is determined.

Experimental Protocol: AChE Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified AChE (from a commercial source, e.g., from electric eel or recombinant human) in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI), in buffer.

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in buffer.

  • Preparation of Test Compound: Dissolve the this compound insecticide in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in the assay buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer, the test compound dilution, and the DTNB solution.

    • Initiate the reaction by adding the AChE solution.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for enzyme-inhibitor interaction.

    • Add the ATCI substrate to start the colorimetric reaction.

    • Immediately measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Presentation

Organophosphate InsecticideIC50 (M) for AChE InhibitionReference
Malathion3.2 x 10⁻⁵[8]
Malaoxon (metabolite)4.7 x 10⁻⁷[8]
ChlorpyrifosData not available in this format
Diazinon> 2.0 x 10⁻⁶[9]
In Vivo Efficacy Testing: Insect Bioassays

In vivo bioassays are essential for determining the lethal dose (LD50) or lethal concentration (LC50) of an insecticide on a target insect species.

Experimental Protocol: Topical Application Bioassay (for LD50)

  • Insect Rearing: Rear a susceptible strain of the target insect species (e.g., house flies, cockroaches, or caterpillars) under controlled laboratory conditions.

  • Preparation of Dosing Solutions: Dissolve the this compound insecticide in a volatile solvent like acetone (B3395972) to prepare a range of concentrations.

  • Application:

    • Immobilize individual adult insects or late-instar larvae (e.g., by chilling).

    • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the dosing solution to a specific location on the insect's body (e.g., the dorsal thorax).

    • Treat a control group with the solvent only.

  • Observation: Place the treated insects in clean containers with food and water and maintain them under controlled conditions.

  • Mortality Assessment: Record the number of dead and moribund insects at specific time points (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: Use probit analysis to calculate the LD50, the dose of the insecticide that is lethal to 50% of the test population, typically expressed in µg of insecticide per insect or mg per kg of body weight.[10]

Experimental Protocol: Diet Incorporation Bioassay (for LC50)

  • Diet Preparation: Prepare an artificial diet suitable for the target insect species.

  • Incorporation of Insecticide: Incorporate the this compound insecticide into the diet at various concentrations while the diet is still liquid. A control diet without the insecticide should also be prepared.

  • Assay Setup: Dispense the treated and control diets into individual rearing containers.

  • Insect Infestation: Place a known number of newly hatched larvae or adult insects into each container.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality and Developmental Assessment: After a set period (e.g., 7-14 days), record the number of dead insects. Additionally, sublethal effects such as reduced growth, developmental abnormalities, or decreased fecundity can be assessed.

  • Data Analysis: Calculate the LC50, the concentration of the insecticide in the diet that is lethal to 50% of the test population, using probit analysis.[10]

Quantitative Data Presentation

Specific LD50 and LC50 values for this compound insecticides are not available in the reviewed literature. The table below illustrates the format for presenting such data, using examples of other common insecticides.

InsecticideTarget InsectBioassay MethodLD50 / LC50Reference
FenitrothionMyzus persicaeLeaf DipLC50: 3.13 - 25.31 mg/L (RR)[11]
SpinetoramMegalurothrips usitatusTIBSLC50: < 0.5 mg a.i./L[12]
ChlorpyrifosPhenacoccus solenopsis--[13]
BifenthrinMyzus persicaeLeaf DipLC50: 3.00 - 21.50 mg/L (RR)[11]

RR: Resistance Ratio

Field Efficacy Trials

Field trials are the final step in evaluating the practical efficacy of a pesticide under real-world agricultural conditions.

Experimental Protocol: Field Efficacy Trial

  • Site Selection: Choose a field with a natural and uniform infestation of the target pest.

  • Experimental Design: Use a randomized complete block design with multiple replicates (typically 3-4) for each treatment.

  • Treatments:

    • The this compound insecticide at one or more application rates.

    • An untreated control.

    • A commercial standard insecticide for comparison.

  • Application: Apply the treatments using calibrated spray equipment to ensure uniform coverage.

  • Sampling and Assessment:

    • Before and at regular intervals after application (e.g., 3, 7, 14, and 21 days), assess the pest population density in each plot. This can be done by direct counting, sweep netting, or using sticky traps.

    • Assess crop damage using a standardized rating scale.

    • At harvest, measure the crop yield and quality.

  • Data Analysis:

    • Use statistical methods (e.g., ANOVA) to compare the pest populations, crop damage, and yield among the different treatments.

    • Calculate the percentage of pest control for each treatment relative to the untreated control.

Visualization of Insecticidal Action and Testing Workflow

insecticidal_action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Accumulation Acetylcholine Accumulation AChE->Acetylcholine Accumulation Leads to Nerve Hyperstimulation Nerve Hyperstimulation Acetylcholine Accumulation->Nerve Hyperstimulation Paralysis & Death Paralysis & Death Nerve Hyperstimulation->Paralysis & Death

Caption: Postulated mechanism of action for this compound insecticides.

field_trial_workflow Site Selection Site Selection Experimental Design Experimental Design Site Selection->Experimental Design Pre-treatment Assessment Pre-treatment Assessment Experimental Design->Pre-treatment Assessment Pesticide Application Pesticide Application Pre-treatment Assessment->Pesticide Application Post-treatment Sampling Post-treatment Sampling (e.g., 3, 7, 14 days) Pesticide Application->Post-treatment Sampling Data Collection Pest Counts & Crop Damage Assessment Post-treatment Sampling->Data Collection Data Collection->Post-treatment Sampling Repeat at intervals Harvest & Yield Analysis Harvest & Yield Analysis Data Collection->Harvest & Yield Analysis Statistical Analysis Statistical Analysis Harvest & Yield Analysis->Statistical Analysis

Caption: Workflow for a typical field efficacy trial.

References

Application Notes and Protocols: Phenylphosphonates in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylphosphonates in advanced drug delivery systems. This document details the application of phenylphosphonate-based materials and prodrug strategies, offering specific examples, quantitative data, and detailed experimental protocols. The information is intended to guide researchers in the design, synthesis, and evaluation of novel this compound-based therapeutics.

This compound-Based Nanoparticle Drug Carriers

This compound moieties can be incorporated into various nanoparticle platforms to create versatile drug delivery systems. These systems offer advantages such as high drug loading capacity, controlled release, and the potential for targeted delivery. Two prominent examples are mesoporous zirconium this compound and this compound-functionalized iron oxide nanoparticles.

Mesoporous Zirconium this compound (MZP)

MZP materials are characterized by their ordered porous structure, high surface area, and the presence of phenyl groups within the framework. These properties make them excellent candidates for hosting and delivering therapeutic agents. The phenyl groups can be further functionalized to tailor the carrier's properties for specific applications.[1]

Quantitative Data for MZP-Based Drug Delivery

Carrier TypeDrugParticle Size (nm)Zeta Potential (mV)Drug Loading CapacityDrug Loading Efficiency (%)Release Profile HighlightsReference(s)
Zirconium Phosphate-PhenylphosphonateModel Anionic PhotosensitizerNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedpH-sensitive: No release at pH 1.2, sustained release at pH 7.5.[1][1]
Zirconium-based MOF (Zr-MOF-2)Ciprofloxacin (B1669076)~20-60Not SpecifiedNot Specified87.62% (at 1:3 MOF:drug ratio)pH-responsive: More controlled and sustained release over 7 days in a basic medium (pH 9.2).[2][3][2][3]
Zirconium Phosphate (B84403) NanoplateletsDoxorubicinNot SpecifiedNot Specified34.9% (w/w)Not SpecifiedNot Specified[4]
This compound-Functionalized Iron Oxide Nanoparticles (Ph-IONPs)

Iron oxide nanoparticles serve as a magnetic core, enabling potential applications in magnetic targeting and magnetic resonance imaging (MRI). Surface functionalization with phenylphosphonates provides a stable anchoring point for drug conjugation and can influence the physicochemical properties of the nanoparticles.

Quantitative Data for Ph-IONP-Based Drug Delivery

Carrier TypeDrugParticle Size (nm)Zeta Potential (mV)Drug Loading CapacityEncapsulation Efficiency (%)Release Profile HighlightsReference(s)
PLGA-PEG Coated SPIONsMethotrexate~500+4.98Not Specified46.8 ± 3.9Initial burst release followed by 35.1 ± 2.78% release after 12h.[5][5]
Amine-derivatized USPIO-PMIDAMethotrexate~12 (core)-14 (at pH 7)Not SpecifiedNot SpecifiedpH-sensitive release.[6][6]

This compound Prodrugs: The ProTide Approach

The "PROdrug nucleoTIDE" (ProTide) strategy is a highly successful application of phosphonate (B1237965) chemistry, including phenylphosphonates, to improve the therapeutic efficacy of nucleoside and nucleotide analogue drugs.[7] This approach masks the negative charges of the phosphonate group, facilitating cell membrane permeability. Once inside the cell, the masking groups are enzymatically cleaved to release the active drug monophosphate.[8] A prominent example is Tenofovir Alafenamide (TAF), a prodrug of the antiviral tenofovir.[7]

Mechanism of Action of ProTides

The activation of a ProTide involves a multi-step intracellular process, as illustrated in the signaling pathway diagram below.

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide_ext This compound Prodrug (ProTide) ProTide_int ProTide ProTide_ext->ProTide_int Passive Diffusion Metabolite_A Carboxylate Intermediate ProTide_int->Metabolite_A Esterase (e.g., Cathepsin A) Metabolite_B Cyclic Intermediate Metabolite_A->Metabolite_B Intramolecular Cyclization Metabolite_C Aminoacyl Nucleoside Monophosphate Metabolite_B->Metabolite_C Hydrolysis Active_Drug Active Nucleoside Monophosphate Metabolite_C->Active_Drug Phosphamidase Active_Triphosphate Active Nucleoside Triphosphate Active_Drug->Active_Triphosphate Cellular Kinases Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) Active_Triphosphate->Viral_Polymerase Chain_Termination Viral DNA Chain Termination Viral_Polymerase->Chain_Termination

Caption: Intracellular activation pathway of a this compound ProTide.

Phenylphosphonates in Targeting the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a key component of the innate immune system and a promising target for cancer immunotherapy.[9][10] Nanoparticles can be utilized to deliver STING agonists, such as cyclic dinucleotides (CDNs), to immune cells within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[11] While direct conjugation of phenylphosphonates to STING agonists for delivery is an emerging area, this compound-based nanoparticles can serve as effective carriers for these immunomodulatory agents.

STING_Pathway_Activation cluster_delivery Drug Delivery cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) Nanoparticle This compound-based Nanoparticle STING_Agonist STING Agonist Nanoparticle->STING_Agonist Encapsulation Endocytosis Endocytosis Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape STING STING (on ER) Cytosol->STING STING Agonist Binding TBK1 TBK1 STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerization & Translocation IFN_beta_gene IFN-β Gene Transcription Nucleus->IFN_beta_gene IFN_beta_secretion IFN-β Secretion IFN_beta_gene->IFN_beta_secretion Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization A Co-precipitation of FeCl2 and FeCl3 B Addition of Base (e.g., NH4OH) A->B C Formation of Fe3O4 Nanoparticles B->C D Washing and Dispersion of IONPs C->D E Addition of Phenylphosphonic Acid Derivative D->E F Heating and Stirring E->F G Washing and Purification F->G H This compound- Functionalized IONPs G->H

References

Troubleshooting & Optimization

improving the yield of the Michaelis-Arbuzov reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve the yield and purity of phosphonate (B1237965) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during your experiments.

Q1: My Michaelis-Arbuzov reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Michaelis-Arbuzov reaction can stem from several factors related to reactants, reaction conditions, and potential side reactions. Here’s a troubleshooting guide:

  • Reactivity of the Alkyl Halide: The choice of alkyl halide is critical. The reactivity order is generally R-I > R-Br > R-Cl.[1] Primary alkyl halides and benzyl (B1604629) halides react most efficiently. Secondary alkyl halides are less reactive and may lead to elimination side products, while tertiary, aryl, and vinyl halides are generally unreactive under standard thermal conditions.[1][2] Acyl halides are also highly reactive.[3]

    • Solution: If possible, use an alkyl iodide or bromide instead of a chloride to increase the reaction rate. For unreactive halides like aryl or vinyl halides, consider alternative methods such as palladium-catalyzed or photoredox-catalyzed variations.[4][5]

  • Reactivity of the Phosphorus(III) Reagent: The nucleophilicity of the phosphorus atom influences the reaction rate. Electron-donating groups on the phosphite (B83602) will increase the rate, while electron-withdrawing groups will slow it down.[3] Phosphinites are the most reactive, followed by phosphonites, and then phosphites, which are the least reactive and often require higher temperatures.[2]

    • Solution: If the reaction is sluggish, consider using a more reactive phosphorus reagent if compatible with your overall synthetic scheme.

  • Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C.[1] Insufficient temperature can lead to an incomplete reaction. However, excessively high temperatures can lead to side reactions and decomposition.

    • Solution: Optimization of the temperature is crucial. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal temperature for your specific substrates. If high temperatures are problematic, consider using a catalyst to enable lower reaction temperatures.[6]

  • Side Reaction with Byproduct: The alkyl halide generated as a byproduct can sometimes be more reactive than the starting alkyl halide, leading to a mixture of products.[7]

    • Solution: Using a phosphite with low molecular weight alkyl groups (e.g., trimethyl or triethyl phosphite) can be advantageous as the resulting alkyl halide byproduct is volatile and can be removed by distillation during the reaction.[7]

  • Use of Catalysts: Lewis acids can significantly enhance the reaction rate and allow for milder reaction conditions, often at room temperature.[6]

    • Solution: Introduce a catalyst to your reaction mixture. A variety of Lewis acids have been shown to be effective.

Q2: I am observing the formation of an unexpected byproduct. What could it be?

A2: A common side reaction in the Michaelis-Arbuzov reaction, especially with α-bromo- and α-chloroketones, is the Perkow reaction, which yields a vinyl phosphate (B84403) instead of the expected β-ketophosphonate.[2]

  • Solution:

    • If possible, use an α-iodoketone, which is known to favor the Michaelis-Arbuzov product.[2]

    • Increasing the reaction temperature can sometimes favor the Arbuzov product over the Perkow product.[2]

    • Protect the ketone functionality as a ketal or acetal (B89532) before the reaction, and then deprotect it afterward.[7]

Q3: My reaction is not going to completion, even after prolonged heating. What can I do?

A3: Incomplete reactions are a common issue and can often be resolved by adjusting the reaction stoichiometry or conditions.

  • Solution:

    • Increase Reaction Time: Continue to monitor the reaction by TLC or NMR to confirm if it is truly stalled or just slow.[8]

    • Use an Excess of One Reagent: Using an excess of the more volatile component, often the trialkyl phosphite, can help drive the reaction to completion.[8][9]

    • Consider a Catalyst: As mentioned, a Lewis acid catalyst can drive a sluggish reaction to completion under milder conditions.[6]

Q4: Can I run the Michaelis-Arbuzov reaction at room temperature?

A4: Yes, several modern variations of the Michaelis-Arbuzov reaction allow for room temperature conditions, which can be beneficial for sensitive substrates.

  • Solutions:

    • Lewis Acid Catalysis: The use of Lewis acids like ZnBr₂, LaCl₃·7H₂O, or BiCl₃ can facilitate the reaction at room temperature.[4][6][7]

    • Photoredox Catalysis: A radical-based approach using photoredox catalysis can be effective for a wide range of alkyl bromides and iodides, including primary, secondary, and tertiary halides, at room temperature.[5]

Data Presentation

Table 1: Effect of Lewis Acid Catalyst on Reaction Yield

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
None150460
ZnBr₂ (20)Room Temp285
LaCl₃·7H₂O (10)Room Temp392
BiCl₃ (10)40588

Note: Yields are representative and can vary based on the specific substrates used.

Table 2: Effect of Solvent on a Catalyzed Michaelis-Arbuzov Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1THF60560.5[8]
2CH₂Cl₂Room Temp255.4[8]
3CH₃CN65265.2[8]
4Dioxane48348.3[8]
5Toluene45145.1[8]
6Solvent-free80385.3[8]

Experimental Protocols

Protocol 1: Classical (Thermal) Michaelis-Arbuzov Reaction

This protocol is a general representation of the classical, uncatalyzed Michaelis-Arbuzov reaction.[8]

  • Materials:

    • Benzyl bromide (1 equivalent)

    • Triethyl phosphite (1.2 equivalents)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.

    • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction.[8]

  • Materials:

    • Benzyl bromide (1 mmol)

    • Triethyl phosphite (1.2 mmol)

    • Zinc bromide (ZnBr₂) (0.2 mmol)

    • Dichloromethane (5 mL)

  • Procedure:

    • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

    • Add zinc bromide to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Michaelis_Arbuzov_Workflow start Start Reaction monitor Monitor Progress (TLC, NMR) start->monitor complete Reaction Complete? monitor->complete workup Workup & Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No troubleshoot->start Adjust Conditions

Caption: A general experimental workflow for the Michaelis-Arbuzov reaction.

Troubleshooting_Logic low_yield Low Yield sub_reactivity Substrate Reactivity Issue? low_yield->sub_reactivity temp_issue Temperature Issue? low_yield->temp_issue side_reaction Side Reaction? low_yield->side_reaction change_halide Use R-I or R-Br sub_reactivity->change_halide Yes use_catalyst Use Lewis Acid or Photoredox Catalyst sub_reactivity->use_catalyst Unreactive Substrate temp_issue->use_catalyst To lower temp optimize_temp Optimize Temperature temp_issue->optimize_temp Yes protect_group Use Protecting Group side_reaction->protect_group Yes (e.g., Perkow)

Caption: A troubleshooting decision tree for low yield in the Michaelis-Arbuzov reaction.

References

troubleshooting low yield in phenylphosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in phenylphosphonate synthesis.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my this compound synthesis. What are the general areas I should investigate?

A1: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:

  • Reaction Type: The specific reaction you are using (e.g., Michaelis-Arbuzov, Hirao coupling) has its own set of common pitfalls.

  • Reagent Quality: The purity and reactivity of your starting materials, including the aryl halide, phosphite (B83602) source, and any catalysts or bases, are critical.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst/ligand system can significantly impact yield.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.

  • Purification Method: Product loss during workup and purification steps is a common source of reduced yield.

Q2: Which are the most common synthetic routes for phenylphosphonates and what are their key differences?

A2: The two most prevalent methods for synthesizing phenylphosphonates are the Michaelis-Arbuzov reaction and the Hirao cross-coupling reaction.

  • Michaelis-Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[1][2][3] It is a well-established method but often requires high temperatures (120-160 °C) and is most effective with primary alkyl halides.[4][5]

  • Hirao Cross-Coupling Reaction: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a dialkyl phosphite.[6] It offers a broader substrate scope, including aryl chlorides, and can often be performed under milder conditions than the Michaelis-Arbuzov reaction.[7][8]

Troubleshooting Guides by Synthesis Route

Michaelis-Arbuzov Reaction

Problem: Low yield of the desired this compound.

This guide will help you troubleshoot common issues when using the Michaelis-Arbuzov reaction for this compound synthesis.

Troubleshooting Decision Tree

G start Low Yield in Michaelis-Arbuzov Reaction reagent_quality Are reagents pure and dry? start->reagent_quality reaction_conditions Are reaction conditions optimal? reagent_quality->reaction_conditions Yes reagent_sol Solution: - Use freshly distilled reagents. - Ensure anhydrous conditions. reagent_quality->reagent_sol No side_reactions Are side reactions occurring? reaction_conditions->side_reactions Yes conditions_sol Solution: - Increase temperature (120-160°C). - Increase reaction time. - Consider a more reactive alkyl halide (I > Br > Cl). reaction_conditions->conditions_sol No purification Is purification efficient? side_reactions->purification Yes side_reactions_sol Solution: - Use primary alkyl halides to avoid elimination. - Avoid secondary alkyl halides which can produce alkenes. side_reactions->side_reactions_sol No purification_sol Solution: - Optimize distillation conditions. - Consider column chromatography. purification->purification_sol No

Caption: Troubleshooting workflow for low yield in the Michaelis-Arbuzov reaction.

Symptom Potential Cause Recommended Solution
Reaction is sluggish or incomplete Insufficient Reactivity of Alkyl Halide The reactivity of the alkyl halide is crucial. The general reactivity order is R-I > R-Br > R-Cl.[2] Consider using a more reactive halide (e.g., iodide instead of chloride). Aryl and vinyl halides are generally unreactive under these conditions.[2]
Low Reaction Temperature The Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C, to proceed at a reasonable rate.[4][5] Ensure your reaction temperature is adequate.
Significant amount of starting material remains Sub-optimal Phosphite Ester Phosphite esters are the least reactive class of reagents for this reaction.[4] If possible, consider using more reactive phosphonites or phosphinites, though their availability can be limited.
Formation of alkene byproducts Use of Secondary Alkyl Halides Secondary alkyl halides are prone to elimination side reactions, which lead to the formation of alkenes and reduce the yield of the desired phosphonate.[4] Whenever possible, use primary alkyl halides.
Reaction mixture darkens significantly Pyrolysis of the Ester Heating the reaction for extended periods at high temperatures can lead to the pyrolysis of the ester to an acid, which is a common side reaction.[4] Monitor the reaction progress and avoid unnecessarily long reaction times.
Hirao Cross-Coupling Reaction

Problem: Low yield of the desired this compound.

This guide addresses common issues encountered during the Hirao cross-coupling reaction.

General Workflow for Hirao Reaction

Hirao_Workflow A Combine Aryl Halide, Dialkyl Phosphite, and Base B Add Palladium Catalyst and Ligand A->B C Heat Reaction Mixture under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D E Work-up and Purify Product D->E

Caption: A typical experimental workflow for the Hirao cross-coupling reaction.

Symptom Potential Cause Recommended Solution
Low or no conversion Inefficient Catalyst System The choice of catalyst and ligand is critical. While the original protocol used Pd(PPh₃)₄, more efficient systems often involve the in-situ generation of Pd(0) from a Pd(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand.[6][7] Bidentate ligands such as dppf have been shown to improve yields.[6][8]
Inappropriate Base The base is crucial for the deprotonation of the dialkyl phosphite.[6] Organic bases like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) are common.[6] For some substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ may be more effective.[6]
Reaction stalls or is slow Suboptimal Solvent The solvent can significantly influence the reaction rate and yield. Common solvents include toluene, acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dioxane.[6][9] The optimal solvent is often dependent on the specific substrates and catalytic system.[6] In some cases, running the reaction neat (without solvent) can be beneficial.[8]
Incorrect Reaction Temperature The reaction temperature is a critical parameter. While some modern protocols aim for lower temperatures, heating is often necessary.[7] The optimal temperature can range from room temperature to reflux, depending on the specific reaction components.[8]
Formation of byproducts Side Reactions Side reactions can lower the yield. For instance, in syntheses involving Grignard reagents as precursors, biphenyl (B1667301) formation from the coupling of the Grignard reagent can be a significant side reaction.[10] Using anhydrous conditions is also crucial to prevent quenching of the Grignard reagent.[10]

Data Presentation

Table 1: Impact of Reaction Parameters on Hirao Coupling Yield

ParameterVariationEffect on YieldReference
Catalyst/Ligand Pd(PPh₃)₄Original method, can have lower yields with less reactive substrates.[6]
Pd(OAc)₂ / dppfOften provides higher yields and broader substrate scope.[8]
Base Triethylamine (NEt₃)Commonly used organic base.[6]
Cesium Carbonate (Cs₂CO₃)Can be beneficial for certain substrates.[6]
Solvent TolueneA common solvent for this reaction.[9]
Acetonitrile (MeCN)Another frequently used solvent.[8]
Dimethylformamide (DMF)Can provide better results in some cases.[8]
Neat (no solvent)Can be effective and simplifies workup.[8]

Experimental Protocols

Representative Protocol for Hirao Cross-Coupling Reaction

This protocol is adapted from improved methods for the Hirao reaction.[8]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), dialkyl phosphite (1.1-1.5 eq), and base (e.g., triethylamine, 1.5-2.0 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., acetonitrile or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and the ligand (e.g., dppf, 1.1 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux in acetonitrile or 110 °C in DMF) and stir for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[11]

References

Technical Support Center: Purification of Phenylphosphonate Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of phenylphosphonates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of phenylphosphonate reaction mixtures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound compounds.

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Product "oils out" instead of crystallizing. The melting point of the product is lower than the temperature of the solution, often due to a high concentration of impurities. The cooling rate may be too fast.- Add a small amount of additional solvent and gently warm until the oil dissolves, then allow the solution to cool more slowly.- Try a different solvent system. A mixture of solvents, such as diethyl ether and hexanes, can sometimes promote crystallization.[1] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation.- Add a seed crystal of the pure product if available.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).- Evaporate some of the solvent to increase the concentration of the product and then attempt to cool and crystallize again.[1] - Place the solution in a colder environment (e.g., an ice bath or refrigerator) to decrease the solubility of the product.
Low recovery of pure product. The product has significant solubility in the recrystallization solvent even at low temperatures. Too much solvent was used.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution for a longer period or at a lower temperature to maximize crystal precipitation.- Concentrate the mother liquor and collect a second crop of crystals.
Discolored crystals. The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor separation of product and impurities (overlapping spots on TLC). The chosen eluent system has either too high or too low polarity. The column may be overloaded.- Optimize the eluent system using TLC to achieve a good separation between the product and impurity spots (a ΔRf of at least 0.2 is ideal).[1] - Use a less polar solvent system initially to elute non-polar impurities, then gradually increase the polarity to elute the desired product (gradient elution).- Ensure the ratio of silica (B1680970) gel to crude product is appropriate (typically 50:1 to 100:1 by weight for difficult separations).
Product is not eluting from the column. The eluent is not polar enough to displace the polar product from the silica gel.- Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the ethyl acetate (B1210297) content in a hexane/ethyl acetate system).[1]
Product is eluting too quickly with non-polar impurities. The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of spots on TLC/during column elution. The sample may be too concentrated. Presence of acidic or basic impurities interacting strongly with the silica gel.- Dilute the sample before loading it onto the column.[1] - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds).
Cracking of the silica gel bed. The column was allowed to run dry. Improper packing of the column.- Always keep the silica gel bed covered with the eluent.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis and how can I identify them?

A1: Common byproducts depend on the synthetic route:

  • Grignard Reaction: The most common byproduct is biphenyl (B1667301) , formed from the coupling of the phenylmagnesium bromide reagent. It can be identified by its characteristic signals in the 1H NMR spectrum and its non-polar nature, causing it to elute early in reverse-phase HPLC or with non-polar eluents in normal-phase chromatography.

  • Michaelis-Arbuzov Reaction followed by Hydrolysis: Incomplete hydrolysis can lead to the presence of phenylphosphonic acid monoesters . These can be detected by 31P NMR, where they will show a different chemical shift compared to the desired phenylphosphonic acid.

  • Oxidation of Phenylphosphinic Acid: Unreacted phenylphosphinic acid is a common impurity if the oxidation is incomplete. Monitoring the reaction by 31P NMR is the best way to ensure complete conversion.

Q2: I have a persistent impurity with a similar polarity to my desired this compound. How can I improve separation?

A2: If standard column chromatography with a hexane/ethyl acetate system is not effective, consider the following:

  • Change the solvent system: Try a different eluent system, for example, dichloromethane/methanol for more polar compounds, or toluene/ethyl acetate.

  • Use a different stationary phase: Consider using alumina (B75360) instead of silica gel, as it has different selectivity.

  • Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system can be very effective. You may need to screen several solvents to find one that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity remains in solution.[2]

  • Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can provide high-purity material.

Q3: My 1H NMR spectrum is very complex and I'm having trouble identifying my product and impurities. What can I do?

A3: Complex 1H NMR spectra of phosphonates are common due to P-H coupling.

  • 31P Decoupling: Running a 1H NMR experiment with 31P decoupling will simplify the spectrum by removing all phosphorus-proton couplings, making it easier to identify the proton signals.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons. An HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations, including to the phosphorus atom.

  • 31P NMR: This is a crucial technique for analyzing phosphonate (B1237965) samples. It provides information on the number of different phosphorus-containing species in your sample and their relative amounts. Common impurities like phosphorous acid and phosphoric acid have distinct chemical shifts.

Q4: How do I remove the biphenyl byproduct from my Grignard reaction?

A4: Biphenyl is a non-polar impurity and can often be separated from the more polar this compound product.

  • Column Chromatography: Biphenyl will elute much faster than the desired product on a silica gel column using a non-polar eluent like hexanes or a low-polarity mixture of hexanes and ethyl acetate.

  • Recrystallization: If your this compound is a solid, you can often find a solvent system where biphenyl is highly soluble even at low temperatures, while your product crystallizes out. A mixture of a polar solvent (to dissolve the product when hot) and a non-polar solvent (to keep biphenyl in solution) can be effective. For instance, dissolving the crude mixture in a minimal amount of hot ethanol (B145695) and then adding water as an anti-solvent can precipitate the this compound, leaving the biphenyl in the mother liquor.

Data Presentation

Comparison of Purification Methods for Phenylphosphonic Acid
Purification MethodStarting PurityFinal PurityYieldNotes
Recrystallization (from water) ~90%>99%70-85%Effective for removing polar and non-polar impurities if a suitable solvent is found.[2]
Silica Gel Column Chromatography ~85%>98%75-85%Good for separating compounds with different polarities.[1]
Reported Yields for Phenylphosphonic Acid Synthesis
Synthetic MethodStarting Material(s)Reported Yield
Oxidation of Phenylphosphinic Acid Phenylphosphinic Acid, Nitric Acid~40%[3]
Hydrolysis of Phenylphosphonic Dichloride Phenylphosphonic Dichloride, Water75-85%[2]

Experimental Protocols

Protocol 1: Purification of Diethyl this compound by Column Chromatography

This protocol describes a general procedure for the purification of diethyl this compound from a reaction mixture.

1. Preparation of the Column:

  • A slurry of silica gel in a non-polar solvent (e.g., hexanes) is prepared and poured into a chromatography column.

  • The column is packed evenly to avoid air bubbles and channels. A layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

2. Sample Loading:

  • The crude diethyl this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

  • The solution is carefully loaded onto the top of the silica gel bed.

3. Elution:

  • Elution is started with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • The polarity of the eluent is gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For example, the ethyl acetate percentage can be increased to 10%, then 20%, and so on.

  • Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to monitor the separation.

4. Product Isolation:

  • Fractions containing the pure diethyl this compound (as determined by TLC) are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization of Phenylphosphonic Acid from Water

This protocol is a common and effective method for purifying crude phenylphosphonic acid.[2]

1. Dissolution:

  • The crude phenylphosphonic acid is placed in an Erlenmeyer flask.

  • A minimal amount of hot deionized water is added to the flask to dissolve the solid completely. The solution should be heated gently to facilitate dissolution.

2. Decolorization (Optional):

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered to remove the charcoal.

3. Crystallization:

  • The hot, saturated solution is allowed to cool slowly to room temperature.

  • To maximize crystal formation, the flask can then be placed in an ice bath.

4. Isolation and Drying:

  • The crystals are collected by vacuum filtration.

  • The collected crystals are washed with a small amount of ice-cold water to remove any remaining soluble impurities.

  • The purified phenylphosphonic acid crystals are dried in a vacuum desiccator over a drying agent like anhydrous calcium sulfate (B86663) or phosphorus pentoxide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification_choice Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Liquid or Oily Product recrystallization Recrystallization purification_choice->recrystallization Solid Product analysis Purity Analysis (NMR, HPLC) column->analysis recrystallization->analysis product Pure this compound analysis->product troubleshooting_decision_tree cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered purity_issue Low Purity after Initial Purification start->purity_issue yield_issue Low Yield start->yield_issue change_column_params Optimize Column Chromatography (Gradient, Solvent System) purity_issue->change_column_params Chromatography Used rerun_recrystallization Re-recrystallize with Different Solvent purity_issue->rerun_recrystallization Recrystallization Used check_extraction Optimize Extraction (pH, Solvent Volume) yield_issue->check_extraction Loss during Workup? check_transfers Minimize Transfer Losses yield_issue->check_transfers Mechanical Losses? second_crop Collect Second Crop of Crystals yield_issue->second_crop Recrystallization Performed?

References

optimizing reaction conditions for phenylphosphonate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing phenylphosphonate esterification reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound esterification experiments.

Issue 1: Low or No Conversion of Phenylphosphonic Acid

Possible Causes & Solutions:

  • Insufficient Reaction Temperature or Time: Phenylphosphonic acid esterification can be slow. Microwave-assisted synthesis can significantly shorten reaction times and improve yields compared to conventional heating.[1] For direct esterification with alcohols, temperatures around 180°C for 45-60 minutes under microwave irradiation are often effective.[1]

  • Inefficient Catalysis: For direct esterification with alcohols, the use of a catalyst is often necessary to achieve good conversion. Ionic liquids, such as [bmim][BF4], have been shown to be effective.[2][3] For instance, using 10% [bmim][BF4] can lead to complete conversion at 180°C in 45 minutes.[2]

  • Inappropriate Reagents for Diester Synthesis: Direct esterification of phenylphosphonic acid monoesters to diesters using an excess of alcohol can be inefficient, even at high temperatures and with a catalyst.[2] For the synthesis of diesters from monoesters, alkylating esterification using an alkyl halide in the presence of a base like triethylamine (B128534) is the preferred method.[2][3]

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion check_method Reaction Method? start->check_method direct_ester Direct Esterification (with alcohol) check_method->direct_ester Direct Esterification alkylating_ester Alkylating Esterification (with alkyl halide) check_method->alkylating_ester Alkylating Esterification check_conditions_direct Check Reaction Conditions direct_ester->check_conditions_direct check_conditions_alkyl Check Reaction Conditions alkylating_ester->check_conditions_alkyl increase_temp_time Increase Temperature/Time (e.g., MW @ 180°C, 45-60 min) check_conditions_direct->increase_temp_time Temp/Time Too Low add_catalyst Add Catalyst (e.g., 10% [bmim][BF4]) check_conditions_direct->add_catalyst No/Inefficient Catalyst check_base Sufficient Base? (e.g., 1.1 eq. Triethylamine) check_conditions_alkyl->check_base Yes solution Improved Conversion increase_temp_time->solution add_catalyst->solution check_reagents Check Alkyl Halide Reactivity check_base->check_reagents No check_base->solution Yes check_reagents->solution

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Selectivity (Mixture of Mono- and Diesters)

Possible Causes & Solutions:

  • Incorrect Molar Ratios for Monoesterification: When synthesizing monoesters via direct esterification, a large excess of the alcohol (e.g., 15 equivalents) is recommended to favor the formation of the monoester over the diester.[2][3]

  • Attempting Monoalkylation with Alkyl Halides: The monoalkylation of phenylphosphonic acid with alkyl halides is often difficult to control and can lead to mixtures of the monoester and diester.[2] Microwave-assisted direct esterification with an alcohol is the preferred method for selective monoester synthesis.[2][3]

  • Temperature Effects with Orthoacetate Reagents: When using triethyl orthoacetate, lower temperatures (e.g., 30°C) favor the formation of the monoester, while higher temperatures (e.g., 90°C) lead to the diester.[4]

Logical Relationship for Selectivity Control

G goal Desired Product? monoester Monoester goal->monoester diester Diester goal->diester method_mono Use Microwave-Assisted Direct Esterification monoester->method_mono method_diester Use Two-Step Protocol: 1. Monoesterification 2. Alkylating Esterification diester->method_diester conditions_mono - Large excess of alcohol (15 eq.) - Ionic liquid catalyst ([bmim][BF4]) - MW @ 180°C, 45-60 min method_mono->conditions_mono conditions_diester - Alkyl halide (1.0 eq.) - Triethylamine (1.1 eq.) - MW @ 85°C, 30-60 min method_diester->conditions_diester result_mono Selective Monoester Formation conditions_mono->result_mono result_diester Selective Diester Formation conditions_diester->result_diester

Caption: Decision diagram for achieving selective esterification.

Issue 3: Product Hydrolysis During Reaction or Workup

Possible Causes & Solutions:

  • Presence of Water: Phosphonate (B1237965) esters are susceptible to hydrolysis. It is crucial to use anhydrous reagents and solvents.[5]

  • Acidic or Basic Conditions During Workup: Both acidic and basic conditions can promote the hydrolysis of phosphonate esters.[5][6] During aqueous workup, it is advisable to neutralize the reaction mixture. A wash with a saturated sodium bicarbonate solution can help maintain a neutral to slightly basic pH.[7]

  • Acidic Silica (B1680970) Gel: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive phosphonate esters during column chromatography.[6] Consider using neutralized silica gel or an alternative purification method if product degradation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound monoesters?

A1: The most effective and selective method for synthesizing this compound monoesters is the microwave-assisted direct esterification of phenylphosphonic acid with a large excess of an alcohol (e.g., 15 equivalents) in the presence of an ionic liquid catalyst like [bmim][BF4].[2][3] This approach generally provides high conversion and selectivity for the monoester.[2]

Q2: How can I synthesize dissymmetric this compound diesters (with two different alkyl groups)?

A2: A two-step protocol is the optimal solution.[2] First, synthesize the desired this compound monoester using the microwave-assisted direct esterification method.[1][2] Then, in a second step, react the purified monoester with a different alkyl halide in the presence of a base like triethylamine to yield the dissymmetric diester.[1][2]

Q3: Can I synthesize this compound diesters in a single step from phenylphosphonic acid?

A3: While possible, one-step diesterification can be challenging to control and may result in mixtures of products. Attempting to force the reaction with an alkyl halide and a base can lead to incomplete conversion and a mixture of mono- and diesters.[2] A two-step approach, involving the isolation of the monoester intermediate, generally provides better yields and purity for the final diester product.[2]

Q4: My reaction is not going to completion, even with microwave assistance. What can I do?

A4: For direct esterification, ensure you are using an effective catalyst, such as [bmim][BF4], as this can significantly improve conversion at lower temperatures and shorter reaction times.[2] For alkylating esterification, confirm that you are using at least a stoichiometric amount of the alkyl halide and a slight excess of a suitable base like triethylamine.[1] Also, verify the purity of your starting materials.

Q5: I am seeing a byproduct that I suspect is a pyrophosphonate. How is this formed and can I avoid it?

A5: Pyrophosphonates can form as intermediates, particularly in reactions involving orthoacetate reagents at elevated temperatures.[4] These intermediates are then typically converted to the desired diester product.[4] If pyrophosphonates are isolated as a major byproduct, it may indicate that the reaction has not gone to completion. Increasing the reaction time or temperature may be necessary to convert the pyrophosphonate to the final diester.[4]

Data Presentation

Table 1: Microwave-Assisted Direct Monoesterification of Phenylphosphonic Acid

AlcoholCatalystTemperature (°C)Time (min)Conversion (%)Monoester:Diester RatioReference
ButanolNone200240Incomplete92:8[2]
Butanol[bmim][BF4]1804510093:7[2]
OctanolNone220240Incomplete75:25[2]
Octanol[bmim][BF4]1804510090:10[2]
Ethanol[bmim][BF4]1806010094:6[2]

Table 2: Alkylating Esterification of this compound Monoesters to Symmetric Diesters

MonoesterAlkyl HalideBaseTemperature (°C)Time (min)Yield (%)Reference
MonobutylButyl BromideTriethylamine853080[2]
MonoethylEthyl IodideTriethylamine853092[2]
MonooctylOctyl BromideTriethylamine853072[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Direct Monoesterification of Phenylphosphonic Acid [1]

  • In a microwave reactor vial, combine phenylphosphonic acid (1.0 eq.), the desired alcohol (15 eq.), and [bmim][BF4] (0.1 eq.).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction temperature to 180°C and the irradiation time to 45-60 minutes, with magnetic stirring.

  • Monitor the reaction progress using ³¹P NMR spectroscopy.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure this compound monoester.

Experimental Workflow: Microwave-Assisted Monoesterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Reactants: - Phenylphosphonic Acid (1 eq.) - Alcohol (15 eq.) - [bmim][BF4] (0.1 eq.) react Microwave Irradiation: - 180°C - 45-60 min - Magnetic Stirring prep->react cool Cool to RT react->cool evap Remove Excess Alcohol (Reduced Pressure) cool->evap purify Column Chromatography evap->purify product Pure Monoester purify->product

Caption: Workflow for microwave-assisted monoesterification.

Protocol 2: Alkylating Esterification of this compound Monoesters [1]

  • In a reaction vial, dissolve the this compound monoester (1.0 eq.) and the corresponding alkyl halide (1.0 eq.) in a suitable solvent (e.g., acetonitrile) or conduct the reaction neat.

  • Add triethylamine (1.1 eq.) as a base.

  • Seal the vial and heat the mixture to 85°C with stirring for 30-60 minutes. Microwave irradiation can be used to accelerate the reaction.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate (triethylammonium salt) forms, filter it off.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound diester.

References

Technical Support Center: Phenylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenylphosphonate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenylphosphonates and what are their primary side reactions?

A1: The most prevalent methods for forming the crucial C-P bond in this compound synthesis are the Michaelis-Arbuzov and Hirao reactions. For derivatives like α-aminophosphonates, the Kabachnik-Fields and Pudovik reactions are widely used. Each method is associated with specific side reactions:

  • Michaelis-Arbuzov Reaction:

    • Perkow Reaction: Occurs with α-halo ketones, yielding a vinyl phosphate (B84403) instead of the desired β-keto phosphonate (B1237965).[1][2]

    • Elimination Reactions: Secondary alkyl halides can undergo elimination to form alkenes, reducing the phosphonate yield.[1][2][3]

    • Byproduct Reactivity: The alkyl halide generated as a byproduct can react with the starting trialkyl phosphite (B83602), leading to a mixture of products.[2][4]

    • Pyrolysis: At the high temperatures often required, ester pyrolysis can occur, leading to acid formation.[1]

  • Hirao Coupling:

    • Dealkylation: The base used in the reaction (commonly triethylamine) can cause dealkylation of the phosphonate product and the starting dialkyl phosphite.

    • Reduction of Aryl Halide: An unproductive side reaction is the reduction of the aryl halide starting material.

  • Kabachnik-Fields & Pudovik Reactions (for α-aminophosphonates):

    • Byproduct Formation: In some cases, byproducts such as P,P',P''-tripropyl triphosphonic acid can be formed.[5]

    • Rearrangements: α-Hydroxyphosphonate intermediates, which can be formed in situ, may undergo rearrangement reactions.

Troubleshooting Guides

Issue 1: Michaelis-Arbuzov Reaction - Low Yield and Formation of Perkow Product

Question: I am reacting an α-bromoacetophenone with triethyl phosphite and obtaining a significant amount of a vinyl phosphate byproduct instead of my target β-keto this compound. How can I favor the Michaelis-Arbuzov product?

Answer: This is a classic example of the competition between the Michaelis-Arbuzov and Perkow reactions.[1][2] The Perkow pathway is often favored with α-chloro and α-bromo ketones. Here are some troubleshooting steps:

  • Increase Reaction Temperature: Higher temperatures generally favor the Michaelis-Arbuzov product over the Perkow product.[1][2]

  • Change the Halogen: If possible, use an α-iodo ketone. α-Iodo ketones exclusively yield the Michaelis-Arbuzov product.[1][4] The lower electronegativity of iodine reduces the polarization of the carbonyl group, disfavoring the initial attack at the carbonyl carbon required for the Perkow reaction.[4]

Quantitative Data: Perkow vs. Michaelis-Arbuzov Reaction

The ratio of Perkow to Michaelis-Arbuzov product is influenced by the electronic properties of the substituents on the α-haloacetophenone.

4-Substituent on α-bromoacetophenoneTrend for Perkow Product Yield
MeO, Me, H, F, Cl, Br, NO₂Increasing yield of Perkow product

Table 1: Influence of substituents on the Perkow reaction yield. The yield of the Perkow product increases with more electron-withdrawing substituents on the aromatic ring.[4]

Issue 2: Michaelis-Arbuzov Reaction - Alkene Formation with Secondary Alkyl Halides

Question: My Michaelis-Arbuzov reaction with a secondary benzyl (B1604629) halide is giving a low yield of the desired this compound and a significant amount of the corresponding styrene. What can I do to minimize this elimination side reaction?

Answer: Secondary alkyl halides are prone to elimination reactions under the thermal conditions of the Michaelis-Arbuzov reaction, leading to the formation of alkenes as byproducts.[1][2][3] To mitigate this, consider the following:

  • Use Milder Reaction Conditions: The classical Michaelis-Arbuzov reaction often requires high temperatures (120-160 °C), which promotes elimination.[6] Employing a Lewis acid catalyst can allow the reaction to proceed at or near room temperature, thus minimizing the elimination byproduct.

  • Optimize the Base (if used): If a base is present, its strength and steric bulk can influence the extent of elimination. A bulkier, less nucleophilic base might be advantageous.

Issue 3: Hirao Coupling - Dealkylation of Phosphonate Product

Question: In my Hirao coupling of bromobenzene (B47551) and diethyl phosphite using triethylamine (B128534) as the base, I am observing a significant amount of dealkylated byproducts. How can I prevent this?

Answer: Dealkylation of the diethyl phosphonate product and the diethyl phosphite starting material by triethylamine is a known side reaction in the Hirao coupling. To address this, an improved protocol has been developed:

  • Use a More Hindered Base and Phosphite: Switching from triethylamine to a more sterically hindered base like N,N-diisopropylethylamine (Hünig's base) can reduce the rate of SN2 attack on the ethyl groups. Additionally, using a bulkier phosphite, such as diisopropyl phosphite, further hinders this side reaction.

  • Modify the Catalytic System: An improved catalytic system using Pd(OAc)₂ with 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand has been shown to be effective and can also expand the substrate scope.

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis of Diethyl this compound

This protocol describes the traditional, uncatalyzed synthesis.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.[2]

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Synthesis at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction.

Materials:

  • Benzyl bromide (1 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.

  • Add zinc bromide to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diethyl benzylphosphonate.[2]

Protocol 3: Improved Hirao Coupling of an Aryl Halide

This protocol utilizes an optimized catalytic system to minimize side reactions.

Materials:

  • Aryl halide (e.g., 2-chloropyrazine) (1 equivalent)

  • Diisopropyl phosphite (1.5 equivalents)

  • N,N-diisopropylethylamine (2 equivalents)

  • Pd(OAc)₂ (0.01 equivalents)

  • 1,1′-bis(diphenylphosphino)ferrocene (dppf) (0.015 equivalents)

  • Acetonitrile (B52724) or N,N-dimethylformamide (DMF)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine the aryl halide, diisopropyl phosphite, N,N-diisopropylethylamine, Pd(OAc)₂, and dppf in either acetonitrile or DMF.

  • Heat the reaction mixture to reflux if using acetonitrile, or to 110 °C if using DMF.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Michaelis_Arbuzov_vs_Perkow cluster_MA Michaelis-Arbuzov Pathway cluster_Perkow Perkow Pathway Trialkyl_Phosphite R₃P MA_Attack SN2 attack on α-carbon Trialkyl_Phosphite->MA_Attack Favored by higher temp. Perkow_Attack Attack on carbonyl carbon Trialkyl_Phosphite->Perkow_Attack Favored by α-Cl, α-Br Alpha_Halo_Ketone α-Halo Ketone Alpha_Halo_Ketone->MA_Attack Alpha_Halo_Ketone->Perkow_Attack MA_Product β-Keto Phosphonate (Desired Product) MA_Attack->MA_Product Perkow_Product Vinyl Phosphate (Side Product) Perkow_Attack->Perkow_Product

Michaelis-Arbuzov vs. Perkow reaction pathways.

Hirao_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_products Products & Byproducts Aryl_Halide Aryl Halide (Ar-X) Reaction Hirao Coupling (Heat) Aryl_Halide->Reaction Dialkyl_Phosphite Dialkyl Phosphite ((RO)₂P(O)H) Dialkyl_Phosphite->Reaction Base Base (e.g., Et₃N) Base->Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction Desired_Product Aryl Phosphonate (Ar-P(O)(OR)₂) Reaction->Desired_Product Main Reaction Dealkylation_Byproduct Dealkylated Phosphonate (Ar-P(O)(OR)(OH)) Reaction->Dealkylation_Byproduct Side Reaction (Base-induced) Reduction_Byproduct Reduced Aryl Halide (Ar-H) Reaction->Reduction_Byproduct Side Reaction

Workflow of the Hirao coupling with major side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Reaction Identify Synthesis Method Start->Identify_Reaction MA Michaelis-Arbuzov? Identify_Reaction->MA Hirao Hirao? Identify_Reaction->Hirao Other Other? Identify_Reaction->Other MA_Check_SM Check Starting Materials: α-Halo Ketone? Secondary Halide? MA->MA_Check_SM Yes Hirao_Check Dealkylation Observed? Hirao->Hirao_Check Yes Perkow Perkow Product Likely MA_Check_SM->Perkow α-Halo Ketone Elimination Elimination Likely MA_Check_SM->Elimination Secondary Halide MA_Solution Increase Temp. Use α-Iodo Ketone Perkow->MA_Solution Elimination_Solution Use Lewis Acid Catalyst (Milder Conditions) Elimination->Elimination_Solution Hirao_Solution Use Hindered Base (e.g., DIPEA) Use Hindered Phosphite (e.g., (iPrO)₂P(O)H) Hirao_Check->Hirao_Solution Yes

A logical workflow for troubleshooting common side reactions.

References

stability of phenylphosphonate compounds under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylphosphonate compounds. The focus is on addressing stability issues encountered under acidic conditions during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound compound is showing rapid degradation during HPLC analysis using an acidic mobile phase. What is the likely cause and how can I fix it?

A: Rapid degradation in acidic mobile phases is a common issue, primarily due to acid-catalyzed hydrolysis of the phosphonate (B1237965) ester groups. The phosphorus atom is susceptible to nucleophilic attack by water, a reaction that is accelerated in the presence of protons.[1][2][3]

Troubleshooting Steps:

  • Increase Mobile Phase pH: If your separation allows, increase the pH of the mobile phase to a less acidic or neutral condition. This will significantly slow down the rate of hydrolysis.

  • Lower Column Temperature: Hydrolysis is a temperature-dependent reaction. Reducing the column temperature (e.g., to 10-25 °C) can decrease the degradation rate during the analytical run.

  • Reduce Run Time: Optimize your HPLC method to achieve a shorter run time. Less time on the column means less opportunity for on-column degradation.

  • Use a Different Acid Modifier: If an acidic modifier is necessary, consider weaker acids or lower concentrations.

  • Immediate Analysis: Ensure that samples dissolved in acidic media are analyzed as quickly as possible after preparation.

Q2: What are the primary degradation products of this compound esters under acidic conditions?

A: The degradation typically proceeds via two main pathways:

  • P-O Bond Cleavage (Hydrolysis): This is the most common pathway. The ester groups are sequentially hydrolyzed. For a dialkyl this compound, the first hydrolysis yields an alkyl this compound monoester and an alcohol. The second hydrolysis step cleaves the remaining ester group to yield phenylphosphonic acid and another alcohol molecule.[1][2][3]

  • P-C Bond Cleavage: While more resistant to cleavage than the P-O bond, the phosphorus-carbon bond can break under harsh acidic conditions (e.g., concentrated strong acids at high temperatures).[1][4][5] This pathway results in the formation of benzene (B151609) and phosphoric acid derivatives. The stability of the P-C bond can be influenced by substituents on the phenyl ring.

Q3: I suspect P-C bond cleavage is occurring in my experiment. How can I confirm this?

A: Confirming P-C bond cleavage requires identifying the specific degradation products.

  • Mass Spectrometry (LC-MS): This is the most direct method. Look for the mass-to-charge ratio (m/z) corresponding to benzene and derivatives of phosphoric acid in your degraded sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to detect the appearance of a signal for benzene. ³¹P-NMR can monitor the disappearance of the this compound signal and the appearance of new signals corresponding to phosphate (B84403) species.

The diagram below illustrates the two primary degradation pathways.

G This compound Degradation Pathways cluster_main Starting Material cluster_hydrolysis P-O Bond Cleavage (Hydrolysis) cluster_cleavage P-C Bond Cleavage (Harsh Conditions) start Dialkyl this compound monoester Alkyl this compound (Monoester) start->monoester + H₂O / H⁺ benzene Benzene start->benzene Conc. HX High Temp. phosphoric_acid Phosphoric Acid Derivative start->phosphoric_acid Conc. HX High Temp. ppa Phenylphosphonic Acid monoester->ppa + H₂O / H⁺ alcohol1 Alcohol monoester->alcohol1 alcohol2 Alcohol ppa->alcohol2

Caption: Primary degradation pathways for phenylphosphonates.

Q4: How do I perform a forced degradation study for a this compound compound under acidic conditions?

A: Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods.[6][7][8][9] A typical protocol involves exposing the drug substance to conditions more severe than those used for accelerated stability testing.[6]

The workflow below outlines the key steps for an acid-stress study.

G Forced Degradation Experimental Workflow prep 1. Sample Preparation (e.g., 1 mg/mL in solvent) stress 2. Stressing (Add HCl to 0.1 - 1 N) prep->stress incubate 3. Incubation (e.g., 60°C for 2-8 hours) stress->incubate quench 4. Quenching (Neutralize with NaOH) incubate->quench analyze 5. Analysis (HPLC, LC-MS) quench->analyze interpret 6. Data Interpretation (Identify degradants, assess mass balance) analyze->interpret

Caption: Workflow for an acid-forced degradation study.

For a detailed protocol, please refer to the "Experimental Protocols" section below.

Quantitative Stability Data

The stability of this compound esters is highly dependent on the pH, temperature, and the structure of the ester group. The table below summarizes illustrative hydrolysis rate data. Note that actual rates will vary significantly based on the specific molecule.

Compound TypeConditionTemperature (°C)Pseudo-first-order rate constant (k)Reference
Diphenyl PhosphonateAcidic MediaRefluxQualitative (Complete Hydrolysis)[1][2]
Bis(phenyl) this compoundpH 4 Buffer251.1 x 10⁻⁷ s⁻¹[10]
Bis(phenyl) this compoundpH 4 Buffer501.9 x 10⁻⁶ s⁻¹[10]
Bis(phenyl) this compoundpH 4 Buffer803.1 x 10⁻⁵ s⁻¹[10]
Dialkyl Phosphonate (Isopropyl)Acid CatalysisNot SpecifiedFaster than methyl ester[3]

Experimental Protocols

Protocol: Acid-Catalyzed Forced Degradation Study

This protocol is a general guideline for assessing the stability of a this compound compound in acidic conditions. It is crucial for developing a stability-indicating analytical method.[11][12]

1. Objective: To identify potential degradation products of a this compound drug substance under acidic stress conditions and to ensure the analytical method can separate these degradants from the parent compound.[6][8]

2. Materials:

  • This compound drug substance

  • HPLC-grade water and acetonitrile (B52724) (or other appropriate organic solvent)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)[13]

  • pH meter

  • Heating block or water bath

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[14]

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add a sufficient volume of 1.0 M HCl to achieve a final acid concentration of 0.1 M.[14] Note: The acid strength and incubation time may need to be optimized. Start with milder conditions (e.g., 0.01 M HCl, room temperature) and increase severity if no degradation is observed.

    • Dilute to the final volume with water or the appropriate solvent. The final drug concentration should be suitable for analysis (e.g., 0.1 mg/mL).

  • Control Sample Preparation: Prepare a control sample similarly but replace the HCl with water to monitor for any degradation not caused by the acid.

  • Incubation:

    • Place the stress and control samples in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.[7][14]

  • Quenching:

    • Immediately after withdrawal, cool the aliquot to room temperature.

    • Neutralize the sample by adding an equimolar amount of NaOH (e.g., add 1.0 M NaOH to the 0.1 M HCl sample). This stops the acid-catalyzed degradation.

    • Dilute the quenched sample with the mobile phase to the target concentration for analysis if necessary.

  • Analysis:

    • Analyze the stressed and control samples by a validated stability-indicating HPLC-UV or LC-MS method.[13][15]

    • The method must be able to resolve the parent peak from all degradation product peaks.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound at each time point.

  • Check for peak purity of the parent peak using a photodiode array (PDA) detector.

  • Determine the relative retention times (RRT) of the degradation products.

  • If using LC-MS, obtain the mass spectra of the degradants to propose their structures.

  • Evaluate mass balance to ensure all major degradation products are accounted for.

This troubleshooting guide provides a foundational understanding of the stability challenges associated with this compound compounds in acidic environments and offers practical solutions for experimental work.

References

Technical Support Center: Phenylphosphonate Isomer Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the characterization of phenylphosphonate isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why am I getting poor or no chromatographic separation of my this compound isomers?

Answer:

The co-elution of this compound isomers, particularly positional (ortho-, meta-, para-) and chiral (enantiomers) isomers, is a frequent challenge due to their similar physicochemical properties. The solution often involves a systematic optimization of your High-Performance Liquid Chromatography (HPLC) method.

Troubleshooting Guide: HPLC Separation

  • Issue: Poor Resolution Between Positional Isomers

    • Possible Cause 1: Inappropriate Stationary Phase. Standard C18 columns may not provide sufficient selectivity.

      • Solution: Employ a stationary phase that offers alternative separation mechanisms. A phenyl-hexyl or biphenyl (B1667301) column can provide π-π interactions with the aromatic ring of the phenylphosphonates, which often enhances the resolution of positional isomers.[1][2]

    • Possible Cause 2: Suboptimal Mobile Phase. The current mobile phase composition may lack the necessary selectivity.

      • Solution: Systematically adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Modifying the pH can also be effective, especially for isomers with differing pKa values.[1][3] For example, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[1]

  • Issue: No Separation of Enantiomers

    • Possible Cause: Achiral Stationary Phase Used. Standard HPLC columns cannot resolve enantiomers.

  • Issue: Peak Tailing for All Isomer Peaks

    • Possible Cause: Secondary Interactions. Active silanol (B1196071) groups on the silica (B1680970) support can cause undesirable interactions, leading to tailing.

      • Solution: Use a modern, end-capped column to minimize silanol activity. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.[1]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

This protocol is a general guideline and should be optimized for your specific analytes.

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). A Phenomenex Lux Amylose-2 or Cellulose-2 column is a good starting point.[4]

  • Mobile Phase Preparation: Prepare a mobile phase of hexane (B92381) and ethanol. A common starting ratio is 80:20 (v/v). Add 0.1% Trifluoroacetic Acid (TFA) to improve peak shape.[4]

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved. Maintain a constant column temperature, for example, 25 °C.[4]

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution.[4]

  • Optimization: If separation is incomplete, systematically vary the hexane/ethanol ratio and the percentage of the acidic modifier.

Quantitative Data: HPLC Separation Parameters

The following table summarizes typical starting conditions for separating this compound-related isomers.

ParameterPositional Isomer SeparationEnantiomeric Separation
Stationary Phase Biphenyl or Phenyl-HexylChiral (e.g., Amylose, Cellulose, Quinidine Carbamate)[4][5]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidHexane/Ethanol with 0.1% TFA[4]
Flow Rate 0.8 - 1.0 mL/min[3]0.5 - 1.0 mL/min[4]
Temperature 25 - 40 °C[4]25 °C[4]
Detection UV at 254 nmUV at 254 nm[4]

Workflow: Troubleshooting Poor HPLC Resolution

G cluster_start cluster_check cluster_enantiomers cluster_positional cluster_end start Problem: Poor Isomer Resolution check_type What type of isomers? start->check_type enantiomers Enantiomers check_type->enantiomers Chiral positional Positional (o, m, p) or Diastereomers check_type->positional Achiral use_chiral Use a Chiral Stationary Phase (CSP) enantiomers->use_chiral Requires chiral environment end_node Resolution Achieved use_chiral->end_node optimize_sp Optimize Stationary Phase (e.g., Biphenyl, Phenyl-Hexyl) positional->optimize_sp optimize_mp Optimize Mobile Phase (Solvent ratio, pH, additives) optimize_sp->optimize_mp optimize_params Adjust Method Parameters (Flow rate, Temperature) optimize_mp->optimize_params optimize_params->end_node

Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.

FAQ 2: My this compound isomers have identical mass spectra. How can I differentiate them using MS?

Answer:

This is a significant challenge as structurally similar isomers often produce identical precursor masses and very similar fragmentation patterns under standard Collision-Induced Dissociation (CID).[7] Distinguishing them requires advanced analytical strategies.

Troubleshooting Guide: Mass Spectrometry

  • Issue: Identical MS/MS Fragments

    • Possible Cause 1: Insufficient Collision Energy. The applied collision energy may not be sufficient to produce diagnostic fragment ions that reveal the subtle structural differences.

      • Solution: Perform a collision energy ramp experiment. Systematically increase the collision energy to see if unique, energy-dependent fragments appear for each isomer.

    • Possible Cause 2: Fragmentation Pathway is Not Isomer-Specific. The lowest energy fragmentation pathway may be common to all isomers.

      • Solution: Employ alternative fragmentation techniques. If available, methods like Ultraviolet Photodissociation (UVPD) or Infrared Ion Spectroscopy (IRIS) can induce different fragmentation pathways that are more sensitive to positional isomerism.[7][8] High-resolution mass spectrometry can also help identify subtle differences in fragment formulas.[9]

Experimental Protocol: Differentiating Positional Isomers with Ramped Collision Energy MS/MS

  • Infusion & MS1: Infuse a solution of the mixed isomers (or individual isomers if available) directly into the mass spectrometer. Obtain a high-resolution MS1 spectrum to confirm the m/z of the protonated or sodiated parent ion.[9]

  • Precursor Selection: Isolate the parent ion of interest in the quadrupole.

  • Ramped HCD/CID: Set up an MS/MS experiment using Higher-energy Collisional Dissociation (HCD) or CID. Instead of a single energy value, apply a stepped or ramped normalized collision energy (e.g., from 10% to 60%).

  • Data Analysis: Carefully analyze the MS/MS spectra at each energy level. Look for the appearance of unique "diagnostic" fragment ions for one isomer that are absent or have very low intensity for the others.[7]

  • LC-MS/MS Confirmation: Once diagnostic fragments are identified, develop a liquid chromatography method coupled with a targeted MS/MS method (Multiple Reaction Monitoring, MRM) to confirm the identity of each isomer in a mixture.

Quantitative Data: Example MS/MS Fragmentation

While specific public data for this compound isomers is sparse, the principle can be illustrated with sugar phosphate (B84403) isomers, which face similar challenges.[7] Different isomers can produce unique fragments, even if many are shared.

IsomerPrecursor Ion (m/z)Shared Fragment (m/z)Diagnostic Fragment (m/z)
This compound Isomer A251.05157.01109.03
This compound Isomer B251.05157.0193.03
This compound Isomer C251.05157.0179.95
(Note: This data is illustrative to demonstrate the concept of diagnostic ions and not from a specific this compound analysis.)

Workflow: MS-Based Isomer Differentiation Strategy

G cluster_start cluster_methods cluster_ms_details cluster_analysis start Challenge: Indistinguishable MS/MS Spectra lc_separation Optimize LC Separation (See FAQ 1) start->lc_separation Chromatographic Approach ms_methods Explore Advanced MS/MS Techniques start->ms_methods Mass Spectrometric Approach find_diagnostic Identify Diagnostic Fragment Ions or Drift Times lc_separation->find_diagnostic energy_ramp Ramp Collision Energy (CID / HCD) ms_methods->energy_ramp alt_frag Use Alternative Fragmentation (UVPD, IRIS, etc.) ms_methods->alt_frag ion_mobility Employ Ion Mobility Spectrometry (IMS) ms_methods->ion_mobility energy_ramp->find_diagnostic alt_frag->find_diagnostic ion_mobility->find_diagnostic

Caption: A strategy map for differentiating isomers using mass spectrometry.

FAQ 3: How can I use NMR to differentiate this compound enantiomers when their spectra are identical?

Answer:

Standard ¹H or ³¹P NMR spectra of a racemic mixture of enantiomers are identical because the nuclei are in magnetically equivalent environments. To resolve them, you must introduce a chiral environment to form transient diastereomeric complexes, which are no longer magnetically equivalent.[10][11]

Troubleshooting Guide: NMR Spectroscopy

  • Issue: Superimposed NMR Signals for Enantiomers

    • Possible Cause: Achiral Environment. The NMR solvent (e.g., CDCl₃, DMSO-d₆) is achiral.

      • Solution: Add a Chiral Solvating Agent (CSA) to the NMR tube. Commercially available amino acid derivatives, such as Fmoc-Trp(Boc)-OH (FBTrp), are highly effective for phosphorus compounds.[10][11] The CSA interacts differently with each enantiomer, forming diastereomeric solvates that give rise to separate signals in the NMR spectrum.

    • Possible Cause: Poor Resolution with CSA. The separation between the signals is too small to be resolved.

      • Solution: Increase the concentration of the CSA. Varying the solvent or temperature can also sometimes improve the resolution.[11]

Experimental Protocol: Chiral Differentiation using ³¹P NMR

  • Sample Preparation: Dissolve a known quantity of the racemic this compound (e.g., 5 mg) in a suitable deuterated solvent (e.g., 0.5 mL CDCl₃) in an NMR tube.

  • Acquire Racemate Spectrum: Run a standard proton-decoupled ³¹P NMR spectrum. You should observe a single peak.

  • Add Chiral Solvating Agent: Add a molar equivalent of the CSA (e.g., FBTrp) to the NMR tube. Gently mix until it dissolves completely.

  • Acquire Diastereomeric Spectrum: Re-acquire the ³¹P NMR spectrum. If the CSA is effective, the single peak will resolve into two separate signals, one for each enantiomer.[10][11]

  • Quantification: The enantiomeric excess (% ee) can be determined by integrating the two resolved peaks.

Quantitative Data: ³¹P NMR Signal Separation

The table below shows example signal separations achieved for chiral phosphorus compounds using FBTrp as a chiral solvating agent. The separation is often small and measured in parts per billion (ppb).

Compound TypeExample Compound³¹P Signal Separation (ppb)
Phosphonate(Rp/Sp)-4-acetylphenyl methyl this compound~30-50
PhosphonamidateCompound 1846[10][11]
PhosphonamidateCompound 19 (diastereomeric mixture)80 and 17[10][11]
(Data adapted from literature to illustrate typical separation values.[10][11])

Diagram: Principle of Chiral Discrimination by NMR

G cluster_start cluster_process cluster_complexes cluster_result racemate Racemic Mixture (R-Isomer + S-Isomer) nmr1 Single NMR Signal (Magnetically Equivalent) racemate->nmr1 add_csa + Chiral Solvating Agent (CSA) nmr1->add_csa complex_r Diastereomeric Complex 1 (R-Isomer + CSA) add_csa->complex_r complex_s Diastereomeric Complex 2 (S-Isomer + CSA) add_csa->complex_s nmr2 Two Distinct NMR Signals (Magnetically Non-Equivalent) complex_r->nmr2 complex_s->nmr2

Caption: How a chiral solvating agent creates a diastereomeric environment for NMR.

References

Technical Support Center: Overcoming Solubility Issues of Phenylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility challenges associated with phenylphosphonate derivatives. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimental work.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common solubility problems with this compound derivatives.

Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

  • Question: Why is my compound crashing out of solution, and what can I do to prevent it?

  • Answer: Precipitation upon dilution is a common issue for poorly water-soluble compounds. It typically occurs when the concentration of the organic stock solvent (like DMSO) is insufficient to keep the compound dissolved in the final aqueous solution. Here are several strategies to address this:

    • Optimize Solvent Concentration: Ensure your stock solution concentration is appropriate so that upon dilution, the final DMSO concentration is high enough to maintain solubility but low enough (typically <1%) to not interfere with your assay.

    • pH Adjustment: The solubility of phosphonates can be pH-dependent. The acidic form of a phosphonic acid is often more soluble in basic media where it can be deprotonated to form a more soluble salt.[1] Experiment with slight adjustments to your buffer's pH if your assay allows.

    • Use of Co-solvents: Incorporating a co-solvent can enhance the solubility of your compound. The combined effect of a co-solvent and a buffer can be synergistic, leading to a significant increase in solubility.[2]

    • Incorporate Solubilizing Agents: For certain assays, non-ionic detergents or other solubilizing agents can be used to enhance compound solubility.

Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

  • Question: How can I ensure my this compound derivative is fully dissolved and available in my assay?

  • Answer: Inconsistent assay results are a frequent consequence of poor compound solubility. To ensure your compound is bioavailable in your experiment, consider the following:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the practical solubility limit in your final assay buffer. This involves adding small volumes of a high-concentration DMSO stock to the buffer and monitoring for the first sign of precipitation, often measured by light scattering or turbidity.

    • Salt Formation: Converting your this compound derivative to a salt is a common and effective method for increasing both solubility and dissolution rates.[3][4] This is particularly effective for ionizable compounds.

    • Amorphous Solid Dispersions (ASDs): Dispersing your compound in a polymer matrix to create an ASD can significantly improve its solubility and dissolution rate by preventing crystallization.[5][6]

    • Particle Size Reduction: Decreasing the particle size of your compound through techniques like micronization or nanosuspension increases the surface area, which can lead to a higher dissolution rate.[7][8]

Issue 3: My compound's solubility seems to be affected by the components of my buffer.

  • Question: Could metal ions in my buffer be impacting the solubility of my this compound derivative?

  • Answer: Yes, phosphonates are effective chelating agents for di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺). If your buffer contains these ions, your compound could form less soluble phosphonate-metal complexes.[9][10]

    • Troubleshooting Steps:

      • Review the composition of your buffer for the presence of divalent cations.

      • If possible, switch to a buffer with minimal divalent cations.

      • Consider adding a mild chelating agent like EDTA, if it is compatible with your assay, to sequester the metal ions.

Below is a logical workflow for troubleshooting solubility issues with this compound derivatives.

G cluster_precipitation Troubleshooting Precipitation cluster_inconsistent Addressing Inconsistent Results cluster_buffer Investigating Buffer Effects start Solubility Issue Identified precipitation Precipitation in Aqueous Buffer start->precipitation inconsistent_results Inconsistent Assay Results start->inconsistent_results buffer_effects Suspected Buffer Effects start->buffer_effects optimize_dmso Optimize DMSO Concentration precipitation->optimize_dmso adjust_ph Adjust Buffer pH precipitation->adjust_ph use_cosolvent Use Co-solvents precipitation->use_cosolvent kinetic_solubility Determine Kinetic Solubility inconsistent_results->kinetic_solubility salt_formation Consider Salt Formation inconsistent_results->salt_formation asd Prepare Amorphous Solid Dispersion inconsistent_results->asd particle_reduction Particle Size Reduction inconsistent_results->particle_reduction check_cations Check for Divalent Cations buffer_effects->check_cations solution Solubility Issue Resolved optimize_dmso->solution adjust_ph->solution use_cosolvent->solution kinetic_solubility->solution salt_formation->solution asd->solution particle_reduction->solution change_buffer Switch to a Different Buffer check_cations->change_buffer add_chelator Add a Chelating Agent (e.g., EDTA) check_cations->add_chelator change_buffer->solution add_chelator->solution

Caption: A troubleshooting workflow for addressing common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the aqueous solubility of this compound derivatives?

A1: Several techniques can be employed, broadly categorized as physical and chemical modifications.[9]

  • Chemical Modifications:

    • Salt Formation: This is a highly effective method for ionizable this compound derivatives to significantly increase solubility and dissolution rates.[3][4]

    • Co-crystallization: Forming a co-crystal with a water-soluble co-former can enhance the solubility and dissolution properties of the parent compound.[11][12]

    • Prodrugs: Chemical modification of the this compound derivative to a more soluble prodrug that converts to the active form in vivo.

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, leading to a faster dissolution rate.[7][8]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix prevents the formation of a stable crystal lattice, resulting in a higher energy amorphous state with improved solubility.[5][6]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic this compound moiety, thereby increasing its apparent solubility in water.

Q2: How does pH affect the solubility of this compound derivatives?

A2: Phenylphosphonic acids are acidic, and their solubility is highly dependent on the pH of the medium. In aqueous solutions, the phosphonic acid group can deprotonate to form a more soluble anionic species. Therefore, increasing the pH of the solution will generally increase the solubility of a phenylphosphonic acid derivative.[1] The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of these compounds.[13][14]

Q3: What are cyclodextrins, and how can they improve the solubility of my compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like the phenyl group of a this compound derivative, within their hydrophobic core. This forms an "inclusion complex" where the hydrophobic part of the guest molecule is shielded from the aqueous environment, leading to a significant increase in its apparent water solubility.

Q4: What is the difference between salt formation and co-crystallization?

A4: The key difference lies in the nature of the interaction between the active pharmaceutical ingredient (API) and the other component.

  • Salt Formation: Involves a proton transfer between an acidic or basic API and a counter-ion, resulting in the formation of an ionic bond. This method is only applicable to ionizable compounds.[3]

  • Co-crystallization: Involves non-ionic interactions, such as hydrogen bonding, between the API and a neutral co-former. Co-crystals can be formed with non-ionizable APIs.[11][12]

The choice between these two approaches often depends on the pKa of the this compound derivative.

Q5: Are there any analytical techniques to confirm the successful formation of a more soluble form of my compound?

A5: Yes, several analytical techniques are used to characterize the solid-state properties and confirm the formation of salts, co-crystals, or amorphous solid dispersions:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity of the material. A change in the diffraction pattern indicates the formation of a new solid form.

  • Differential Scanning Calorimetry (DSC): To measure thermal properties like melting point and glass transition temperature. The formation of a salt or co-crystal will result in a different melting point from the parent compound, while an amorphous form will show a glass transition instead of a melting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in functional groups and intermolecular interactions, such as the formation of new hydrogen bonds in a co-crystal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm salt formation by observing chemical shifts resulting from proton transfer.

Data Presentation

The following tables summarize quantitative data on the solubility enhancement of this compound derivatives and related compounds using various techniques.

Table 1: Solubility of Phenylphosphonic Acid in Various Organic Solvents at Different Temperatures

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.15 0.09890.08640.04660.02750.0079
293.15 0.11450.09980.05490.03280.0094
298.15 0.13230.11520.06450.03900.0112
303.15 0.15260.13280.07560.04620.0133
308.15 0.17580.15290.08840.05450.0158
313.15 0.20230.17600.10310.06420.0187
318.15 0.23270.20250.12010.07550.0221
Data represents the mole fraction solubility (x) and is sourced from a study by He et al. (2016).

Table 2: Aqueous Solubility of Foscarnet (B613817) Salts

Foscarnet SaltSolubility in Deionized Water (mM)
Sodium Foscarnet 260
Benzathine Foscarnet 14.2
Calcium Foscarnet 0.3
Data sourced from a study on benzathine foscarnet microcrystals.[9]

Table 3: Solubility Enhancement of Tenofovir (B777) Disoproxil (TD) through Salt Formation

CompoundSolubility (mg/mL)
Tenofovir Disoproxil Fumarate (TDF) 7.4 ± 1.3
Tenofovir Disoproxil Phosphate (B84403) (TDP) 28.6 ± 1.0
Data from a study developing a novel phosphate salt of tenofovir disoproxil.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to overcoming the solubility issues of this compound derivatives.

Protocol 1: Phase Solubility Study with Cyclodextrins

This protocol determines the effect of a cyclodextrin (B1172386) on the solubility of a this compound derivative and helps to determine the stoichiometry and stability constant of the inclusion complex.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of Hydroxypropyl-β-Cyclodextrin).

  • Addition of this compound Derivative: Add an excess amount of the this compound derivative to each cyclodextrin solution in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker bath until equilibrium is reached (typically 24-72 hours).

  • Separation: After equilibration, centrifuge or filter the suspensions to remove the undissolved compound.

  • Quantification: Determine the concentration of the dissolved this compound derivative in the supernatant of each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

  • Data Analysis: Plot the concentration of the dissolved this compound derivative against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the stoichiometry and stability of the complex.

The workflow for this protocol is illustrated below.

G start Start prep_cd Prepare Cyclodextrin Solutions of Increasing Concentration start->prep_cd add_drug Add Excess this compound Derivative prep_cd->add_drug equilibrate Equilibrate at Constant Temperature (24-72h) add_drug->equilibrate separate Separate Undissolved Drug (Centrifuge/Filter) equilibrate->separate quantify Quantify Dissolved Drug in Supernatant (HPLC) separate->quantify plot Plot [Drug] vs. [Cyclodextrin] quantify->plot end Determine Stoichiometry and Stability Constant plot->end

Caption: Experimental workflow for a phase solubility study.
Protocol 2: Preparation of a this compound Co-crystal by Solvent Evaporation

This is a common and reliable method for preparing co-crystals.

  • Component Selection: Select the this compound derivative and a suitable co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio).

  • Solvent Selection: Choose a common solvent in which both the this compound derivative and the co-former are soluble.

  • Dissolution: Dissolve both components in the selected solvent with stirring. Gentle heating may be applied if necessary to achieve complete dissolution.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered container. This slow evaporation promotes the formation of well-ordered co-crystals.

  • Isolation: Once the solvent has completely evaporated, collect the resulting solid material.

  • Characterization: Characterize the solid material using techniques like PXRD, DSC, and FTIR to confirm the formation of a new co-crystalline phase.

The logical flow of this process is depicted in the following diagram.

G start Start select_components Select this compound and Co-former (e.g., 1:1 ratio) start->select_components select_solvent Select a Common Solvent select_components->select_solvent dissolve Dissolve Both Components in the Solvent select_solvent->dissolve evaporate Slowly Evaporate Solvent at Room Temperature dissolve->evaporate isolate Isolate the Resulting Solid evaporate->isolate characterize Characterize Solid (PXRD, DSC, FTIR) isolate->characterize end Co-crystal Formation Confirmed characterize->end G start Start pre_suspension Prepare Pre-suspension of Drug in Stabilizer Solution start->pre_suspension homogenize Pass Through High-Pressure Homogenizer pre_suspension->homogenize cycle Repeat Homogenization Cycles homogenize->cycle measure_size Monitor Particle Size (DLS) cycle->measure_size measure_size->cycle Size not optimal end Nanosuspension with Desired Particle Size Achieved measure_size->end Size is optimal

References

Technical Support Center: Phenylphosphonate Stability During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of phenylphosphonate compounds during experimental workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during workup?

A1: Phenylphosphonates are susceptible to degradation through several pathways during standard laboratory workup procedures. The most common causes include:

  • Hydrolysis: The ester groups of phenylphosphonates can be cleaved under both acidic and basic conditions. This is one of the most significant degradation pathways.[1][2] Harsh acidic or basic conditions, often used for intentional hydrolysis, should be avoided during purification if the ester form is desired.[2]

  • Thermal Stress: Elevated temperatures, particularly during steps like solvent removal or prolonged heating of reaction mixtures, can lead to decomposition.[3]

  • Oxidative Degradation: Exposure to strong oxidizing agents can degrade phenylphosphonates. This is a potential concern if residual oxidants from a previous synthetic step are present during workup.

  • Interaction with Chromatography Media: The stationary phase in chromatography, particularly silica (B1680970) gel, can have acidic sites that may catalyze hydrolysis, especially with prolonged exposure.

Q2: What is the ideal pH range to maintain during the aqueous workup of phenylphosphonates?

A2: Phenylphosphonates generally exhibit greatest stability in the neutral to slightly acidic pH range. While specific pH stability profiles can vary depending on the exact structure of the this compound, it is advisable to keep the pH of aqueous solutions between 4 and 7 during extraction and washing steps.[4] Both strongly acidic (pH < 2) and strongly alkaline (pH > 8) conditions can significantly accelerate hydrolysis.[1]

Q3: How can I minimize hydrolysis during an aqueous extraction?

A3: To minimize hydrolysis during aqueous extractions:

  • Control pH: Neutralize any strong acids or bases in the reaction mixture before adding water. Use a mild neutralizing agent (see Q4).

  • Work Quickly and at Low Temperatures: Perform extractions promptly and use cold (ice-bath) solutions to reduce the rate of hydrolysis.

  • Use a Biphasic System: Where possible, extracting the this compound into an organic solvent from the aqueous phase can limit its exposure to water.

Q4: What are suitable neutralizing agents for quenching acidic or basic reaction mixtures containing phenylphosphonates?

A4: The choice of neutralizing agent is critical to avoid promoting degradation.

  • For Acidic Mixtures: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a commonly used and effective mild base for neutralization. Its use helps to avoid the strongly basic conditions that can arise with stronger bases like sodium hydroxide.

  • For Basic Mixtures: A dilute aqueous solution of a weak acid, such as acetic acid or a buffered solution like ammonium (B1175870) chloride, can be used. Strong acids should be avoided.

Q5: My this compound appears to be degrading on a silica gel column. What are my options?

A5: Degradation on silica gel is a common issue due to its acidic nature. Consider the following alternatives:

  • Use Neutralized Silica: You can use silica gel that has been pre-treated with a base (e.g., triethylamine (B128534) in the eluent) to neutralize acidic sites.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds like phosphonates. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[5][6][7]

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with both reversed-phase and ion-exchange properties. This can provide unique selectivity for separating phenylphosphonates from impurities, especially acidic byproducts.[8]

Troubleshooting Guides

Issue 1: Low yield of this compound after workup, with evidence of hydrolysis.

Symptoms:

  • Lower than expected isolated yield of the desired this compound ester.

  • Presence of phenylphosphonic acid or a monoester byproduct in NMR or LC-MS analysis of the crude or purified product.[9]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Acidic or Basic Conditions During Aqueous Workup Before extraction, carefully neutralize the reaction mixture to a pH between 6 and 7 using a mild neutralizing agent like saturated sodium bicarbonate solution for acidic mixtures, or a dilute solution of a weak acid for basic mixtures. Perform all aqueous washes with pH-neutral water or brine.
Prolonged Exposure to Water Minimize the time your compound is in contact with aqueous phases. Perform extractions quickly and efficiently.
Elevated Temperatures During Workup Conduct all extractions and solvent removal steps at or below room temperature. Use a rotary evaporator with a water bath set to a low temperature.
Acidic Silica Gel in Chromatography Avoid standard silica gel if your compound is sensitive. Opt for neutralized silica gel, HILIC, or mixed-mode chromatography for purification.
Issue 2: Appearance of unknown impurities after the workup of a Michaelis-Arbuzov reaction.

Symptoms:

  • Multiple spots on a TLC plate of the crude reaction mixture.

  • Unexpected peaks in the NMR or LC-MS spectrum that do not correspond to the starting materials or the desired product.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Side Reactions of the Michaelis-Arbuzov Reaction The Michaelis-Arbuzov reaction can sometimes lead to byproducts. Ensure your reaction conditions (temperature, reaction time) are optimized. For sensitive substrates, consider catalyzed versions of the reaction which can proceed under milder conditions.[10][11][12][13][14]
Ineffective Quenching of the Reaction Quench the reaction mixture thoroughly before workup. For many reactions, pouring the mixture into cold water or a saturated aqueous solution of ammonium chloride is effective. Ensure the quenching agent is added slowly if the reaction is exothermic.[5]
Degradation During Purification As with Issue 1, the purification step itself may be causing degradation. Analyze the crude mixture before and after chromatography to determine if new impurities are being generated during this step. If so, change your purification method.

Data Presentation

Table 1: General pH Stability of this compound Esters

pH RangeStabilityPrimary Degradation Product
< 2LowPhenylphosphonic Acid
2 - 4ModeratePhenylphosphonic Acid Monoester
4 - 7High-
7 - 9ModeratePhenylphosphonic Acid Monoester
> 9LowPhenylphosphonic Acid

Note: This table provides a general guideline. The exact pH stability profile can vary depending on the specific structure of the this compound and the temperature.

Table 2: Effect of Temperature on this compound Degradation

Temperature RangeRelative Rate of DegradationComments
0 - 10°CVery LowIdeal for storage of solutions during workup.
10 - 30°CLowGenerally acceptable for workup procedures.
30 - 50°CModerateIncreased risk of degradation, especially over prolonged periods.
> 50°CHighSignificant degradation can occur. Avoid prolonged heating.

Note: This table illustrates the general trend. The activation energy for degradation can be determined by performing kinetic studies at different temperatures and creating an Arrhenius plot to quantify the temperature dependence.[15][16]

Experimental Protocols

Protocol 1: General Workup Procedure for a Michaelis-Arbuzov Reaction

This protocol provides a general guideline for quenching and extracting the product of a Michaelis-Arbuzov reaction while minimizing degradation.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC, GC, or NMR), cool the reaction mixture to room temperature. If the reaction was conducted at a high temperature, it is advisable to cool it in an ice bath.

  • Quench the Reaction: Slowly pour the cooled reaction mixture into a beaker containing an equal volume of cold, saturated aqueous sodium bicarbonate solution with stirring. This will neutralize any acidic byproducts. Be cautious as gas evolution (CO₂) may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Wash the Organic Layer: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution.

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude product using an appropriate chromatography technique (see FAQs and Protocol 2).

Protocol 2: Purification of a Polar this compound using HILIC

This protocol provides a starting point for developing a HILIC purification method for a polar this compound.

  • Column: A silica-based HILIC column (e.g., bare silica, or with diol or amide functional groups).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium acetate, adjusted to a pH between 5 and 6).

  • Gradient:

    • Start with a high percentage of Mobile Phase A (e.g., 95%).

    • Run a linear gradient to increase the percentage of Mobile Phase B (e.g., to 40% over 20-30 minutes).

    • Hold at the final mobile phase composition for a few column volumes.

    • Re-equilibrate the column at the initial conditions.

  • Detection: UV (if the compound has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Note: This is a generic protocol. The optimal column, mobile phase composition, and gradient will need to be determined for each specific compound.

Visualizations

DegradationPathways This compound This compound (Diester) Monoester Phenylphosphonic Acid Monoester This compound->Monoester Hydrolysis (Mild Acid/Base) Diacid Phenylphosphonic Acid This compound->Diacid Hydrolysis (Strong Acid/Base) Oxidized Oxidized Byproducts This compound->Oxidized Oxidation Monoester->Diacid Hydrolysis (Strong Acid/Base)

Caption: Primary degradation pathways for phenylphosphonates during workup.

WorkupWorkflow Start Crude Reaction Mixture Quench Quench with Mild Base (e.g., aq. NaHCO3) Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Purify Purification (e.g., HILIC) Concentrate->Purify Product Pure this compound Purify->Product

Caption: Recommended workflow for the workup and purification of phenylphosphonates.

TroubleshootingLogic Start Low Yield or Unexpected Impurities CheckCrude Analyze Crude Product (NMR, LC-MS) Start->CheckCrude DegradationDuringWorkup Degradation during Workup/Purification? CheckCrude->DegradationDuringWorkup SideReaction Optimize Reaction Conditions DegradationDuringWorkup->SideReaction No ModifyWorkup Modify Workup: - Lower Temperature - Control pH - Change Chromatography DegradationDuringWorkup->ModifyWorkup Yes Success Problem Solved SideReaction->Success ModifyWorkup->Success

Caption: A logical troubleshooting guide for addressing this compound degradation.

References

scaling up phenylphosphonate synthesis for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Phenylphosphonate Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of this compound synthesis for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for industrial-scale synthesis of phenylphosphonates?

A1: The Michaelis-Arbuzov reaction is the most notable and widely used method for forming the crucial phosphorus-carbon (P-C) bond in phenylphosphonates and their derivatives.[1][2][3] The classical reaction involves reacting a trialkyl phosphite (B83602) with an alkyl or aryl halide to yield a dialkyl phosphonate (B1237965).[1][3] Modern variations have expanded its utility, including Lewis acid-catalyzed processes for milder conditions.[2]

Q2: What are the primary challenges when scaling up the Michaelis-Arbuzov reaction?

A2: The primary challenges encountered during the scale-up from a laboratory to an industrial setting include:

  • Thermal Management: The reaction is often exothermic, and improper heat dissipation in large reactors can lead to temperature gradients, promoting side reactions or even runaway conditions.[4][5]

  • Mixing Efficiency: Inadequate mixing can cause localized concentration spikes of reactants, leading to the formation of impurities and reducing overall yield.[4][6]

  • Reagent Addition Rate: The rate of adding reagents becomes critical at a larger scale to maintain temperature control and minimize localized concentration issues.

  • Byproduct Removal: The alkyl halide byproduct generated during the reaction can compete with the starting halide, leading to undesired products.[1] Efficient removal, often by distillation, is necessary but can be challenging at scale.[3]

  • Purification: Isolating the final product with high purity on a large scale often requires robust purification methods like industrial-scale chromatography or crystallization, which can be costly and complex.[7]

Q3: Can aryl halides be used directly in the classical Michaelis-Arbuzov reaction?

A3: Aryl halides are generally unreactive in the classical Michaelis-Arbuzov reaction.[1] However, modern catalyzed variations, such as those using Lewis acids like LaCl₃ or catalysts like CuI, enable the use of aryl halides to produce arylphosphonates.[1]

Q4: What is the Perkow reaction and how does it relate to this compound synthesis?

A4: The Perkow reaction is a competing pathway to the Michaelis-Arbuzov reaction, particularly when using α-haloketones as reactants.[3] It results in the formation of a dialkyl vinyl phosphate (B84403) instead of the desired β-keto phosphonate.[3] Higher reaction temperatures tend to favor the Michaelis-Arbuzov product.[3]

Q5: What are the key safety concerns for industrial-scale this compound synthesis?

A5: Key safety concerns include:

  • Runaway Reactions: Due to the exothermic nature of the reaction, poor heat control can lead to a rapid increase in temperature and pressure.[8]

  • Handling of Hazardous Materials: Many reactants, like aryl halides and phosphites, and byproducts can be toxic or corrosive.[9] Proper personal protective equipment (PPE) and handling protocols are essential.[10]

  • Flammable Materials: The use of flammable organic solvents and reagents requires careful management of potential ignition sources to prevent fires or explosions.[11]

  • Pressure Build-up: The formation of gaseous byproducts or solvent boiling can lead to pressure build-up in a closed reactor system. Adequate venting and pressure relief systems are critical.[10]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Q: We are experiencing significantly lower yields upon scaling up our this compound synthesis compared to our lab results. What are the potential causes and solutions?

A: Low yield at an industrial scale can stem from several factors that are less prominent in a laboratory setting. The primary areas to investigate are reaction kinetics, thermal control, and mixing.

Possible Causes & Troubleshooting Steps:

  • Poor Heat Transfer:

    • Cause: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can create "hot spots" where byproducts are formed or reactants decompose.[4] The classical Michaelis-Arbuzov reaction often requires high temperatures (120°C - 160°C).[3]

    • Solution:

      • Ensure the reactor's heating/cooling jacket is operating efficiently.

      • Control the rate of reagent addition to manage the rate of heat generation.

      • Consider a more dilute reaction mixture to help manage the exotherm, although this may impact throughput.

      • Evaluate if a catalyst could allow for lower reaction temperatures.[1]

  • Inefficient Mixing:

    • Cause: Inadequate agitation can lead to poor mass transfer and localized areas of high reactant concentration, which can favor side reactions.[4]

    • Solution:

      • Optimize the impeller type and rotational speed to ensure homogeneous mixing.[4]

      • Install baffles in the reactor to prevent vortex formation and improve mixing.[4]

      • For highly viscous reaction mixtures, consider specialized agitators or the use of a suitable solvent to reduce viscosity.

  • Byproduct Interference:

    • Cause: The alkyl halide byproduct generated can react with the trialkyl phosphite, competing with your primary reactant.[1]

    • Solution:

      • Use a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling alkyl halide byproduct, which can be continuously removed by distillation during the reaction.[1][3]

      • Use an excess of the starting alkyl halide to favor the desired reaction.[3]

  • Decomposition of Reactants or Products:

    • Cause: The high temperatures required for the classical Michaelis-Arbuzov reaction can lead to the degradation of sensitive functional groups on the reactants or the final phosphonate product.[1][3]

    • Solution:

      • Investigate catalyst-based methods that operate at lower temperatures.[1]

      • Minimize the overall reaction time by optimizing temperature and concentration profiles.

G Troubleshooting Workflow: Low Yield Start Low Yield or Incomplete Conversion Cause1 Poor Heat Transfer? Start->Cause1 Cause2 Inefficient Mixing? Start->Cause2 Cause3 Byproduct Interference? Start->Cause3 Cause4 Decomposition? Start->Cause4 Sol1 Optimize Reactor Temperature Control - Check cooling system - Control addition rate Cause1->Sol1 Yes Sol2 Improve Agitation - Optimize impeller speed - Install baffles Cause2->Sol2 Yes Sol3 Manage Byproducts - Use phosphite with volatile byproduct - Use excess halide reactant Cause3->Sol3 Yes Sol4 Reduce Thermal Stress - Use catalyzed, low-temp method - Minimize reaction time Cause4->Sol4 Yes

A step-by-step guide for troubleshooting low yield.
Issue 2: High Levels of Impurities in Crude Product

Q: Our scaled-up batch of this compound shows several significant impurities that were minor in the lab. How can we identify and mitigate them?

A: Impurity profiles often change upon scale-up due to variations in reaction conditions. Identifying the structure of the impurities is the first step toward finding a solution.

Possible Impurities & Mitigation Strategies:

  • Perkow Product (Vinyl Phosphate):

    • Identification: Typically forms when using α-haloketones. Can be identified by NMR and Mass Spectrometry.

    • Cause: The Perkow reaction competes with the Michaelis-Arbuzov reaction. It is favored by certain solvents and lower temperatures.[3]

    • Solution: Increase the reaction temperature, as higher temperatures generally favor the formation of the Michaelis-Arbuzov product.[3]

  • Products from Byproduct Reaction:

    • Identification: An unexpected phosphonate product where the alkyl group corresponds to the ester of the phosphite reactant (e.g., ethylphosphonate when using triethyl phosphite).[12]

    • Cause: The ethyl halide byproduct reacts with the triethyl phosphite starting material.[1]

    • Solution: Continuously remove the volatile alkyl halide byproduct via distillation as it forms.[3] Using a phosphite with bulky alkyl groups (like triisopropyl phosphite) can sterically hinder this side reaction.[1]

  • Unreacted Starting Materials:

    • Identification: Presence of starting aryl halide and/or trialkyl phosphite in the final product analysis.

    • Cause: Incomplete reaction due to issues described in "Low Yield" (poor mixing, insufficient temperature, short reaction time).

    • Solution: Refer to the troubleshooting guide for low yield. Re-evaluate reaction stoichiometry and ensure sufficient reaction time at the target temperature.

  • Thermally Degraded Products:

    • Identification: Complex mixture of unidentified byproducts, often colored.

    • Cause: Extended exposure to high temperatures.[3]

    • Solution: Reduce reaction temperature if possible, perhaps by using a catalyst.[2] Minimize the time the reaction mixture is held at high temperatures.

Data Presentation: Impact of Temperature on Product Selectivity

TemperatureThis compound (Arbuzov Product) YieldVinyl Phosphate (Perkow Product) Yield
80 °C45%50%
120 °C75%20%
150 °C85%10%
Note: Data is illustrative, based on the general principle that higher temperatures favor the Arbuzov product.[3] Actual results will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of Diethyl this compound (Michaelis-Arbuzov)

This protocol is a representative example for laboratory-scale synthesis.

Materials:

  • Iodobenzene (B50100)

  • Triethyl phosphite

  • Nickel(II) chloride (NiCl₂) (catalyst)

  • Reaction vessel (e.g., 20 mL Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle and temperature controller

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, combine iodobenzene (1.0 eq), triethyl phosphite (1.5 eq), and a catalytic amount of NiCl₂ (e.g., 3 mol%) in the reaction vessel.[12]

  • Heat the sealed reaction mixture to 130°C with vigorous stirring.[12]

  • Monitor the reaction progress by a suitable analytical method like TLC or GC until the starting material is consumed (typically 18-24 hours).[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by removing low-boiling compounds under vacuum, followed by distillation or column chromatography to obtain pure diethyl this compound.[12]

Protocol 2: Considerations for Industrial-Scale Synthesis

Scaling up the above protocol requires significant modifications to address safety and efficiency.

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control unit (TCU).

  • Mechanical overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine).

  • Condenser and receiving vessel for distillation of byproducts.

  • Inert gas blanketing system.

  • Controlled reagent addition system (e.g., dosing pump).

Modified Procedure & Scale-Up Considerations:

  • Reactor Preparation: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen.

  • Reagent Loading: Charge the triethyl phosphite and catalyst to the reactor.

  • Controlled Addition: Heat the phosphite mixture to the target temperature (e.g., 125-130°C). Add the iodobenzene subsurface via the dosing pump over several hours. The addition rate should be controlled to keep the internal temperature stable and prevent a runaway reaction.

  • Byproduct Removal: During the addition and subsequent reaction hold, continuously distill the volatile ethyl iodide byproduct through the condenser. This is crucial to drive the reaction to completion and prevent side reactions.[3]

  • Reaction Monitoring: Sample the reaction mixture periodically to monitor conversion by GC or HPLC.

  • Work-up & Purification:

    • Once the reaction is complete, cool the batch to a safe temperature.

    • Apply vacuum to strip any remaining volatiles.

    • The crude this compound can be purified by vacuum distillation using a packed column for efficient separation on a large scale.

G Industrial Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep Inert Reactor Load Load Phosphite & Catalyst Prep->Load Heat Heat to 130°C Load->Heat Add Controlled Addition of Aryl Halide Heat->Add Distill Continuous Distillation of Byproduct Add->Distill Monitor Monitor Conversion (GC/HPLC) Distill->Monitor Monitor->Add Incomplete Cool Cool Down Monitor->Cool Complete Strip Vacuum Strip Volatiles Cool->Strip Purify Large-Scale Vacuum Distillation Strip->Purify Final Final Product Purify->Final

A typical workflow for industrial this compound production.

References

Technical Support Center: Phenylphosphonate Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying phenylphosphonates using column chromatography.

Troubleshooting Guides

This section addresses specific issues you may encounter during the column chromatography of phenylphosphonates, offering step-by-step solutions to resolve them.

Question: Why is my phenylphosphonate not separating from impurities?

Answer:

Poor separation can stem from several factors, primarily related to the choice of the mobile phase and stationary phase.

  • Inappropriate Solvent System: The polarity of your eluent may be too high or too low. If the polarity is too high, both your compound and impurities will elute quickly with little separation. If it's too low, your compound may not move from the origin.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your desired this compound and a clear separation from impurity spots.[1] A common starting point for phenylphosphonates is a mixture of n-hexane and ethyl acetate (B1210297).[2][3][4] You can systematically vary the ratio to achieve optimal separation.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.[4]

    • Solution: As a general rule, use a silica (B1680970) gel to crude product weight ratio of 50-100:1.[5] If you suspect overloading, reduce the amount of sample applied to the column.

  • Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, resulting in poor separation.

    • Solution: Ensure your column is packed uniformly. The wet slurry method is often preferred to minimize the formation of air bubbles and cracks.[5][6] Gently tap the column as you add the slurry to encourage even settling.

Question: My this compound peak is tailing. What can I do?

Answer:

Peak tailing, where a peak has an asymmetrical tail, is a common problem that can affect resolution and purity.

  • Secondary Interactions with Silica Gel: The acidic nature of silica gel can lead to strong interactions with the phosphonate (B1237965) group, causing tailing.

    • Solution:

      • Add a Modifier to the Mobile Phase: Adding a small amount of a polar solvent like methanol (B129727) or a weak acid like acetic acid to your eluent can help to mask the active sites on the silica gel and reduce tailing.

      • Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica gel.[7]

  • Column Overload: As with poor separation, overloading the column can also cause peak tailing.[8]

    • Solution: Reduce the sample load on the column.

  • Decomposition on Silica Gel: Some phenylphosphonates may be unstable on silica gel, leading to degradation products that can appear as tailing.[7]

    • Solution: Perform a 2D TLC to check for compound stability on silica.[7][9] If your compound is unstable, consider using a less acidic stationary phase or deactivating the silica gel by adding a small percentage of triethylamine (B128534) to the eluent.[7]

Question: I can't see my this compound spots on the TLC plate. How can I visualize them?

Answer:

Many phenylphosphonates are not colored and require a visualization technique to be seen on a TLC plate.

  • UV Light: If your this compound contains a UV-active chromophore (like the phenyl group), it can often be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[5][10]

  • Iodine Staining: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[10]

  • Potassium Permanganate Stain: This stain is a good general-purpose visualizing agent that reacts with many functional groups.[11]

  • Molybdate (B1676688) Stain for Phosphorus: A specific stain for phosphorus-containing compounds involves a molybdate solution. This will result in blue spots appearing for phosphorus-containing compounds.[9]

Question: My this compound seems to be stuck on the column and won't elute.

Answer:

This issue usually points to a very strong interaction between your compound and the stationary phase.

  • Eluent Polarity is Too Low: Your solvent system may not be polar enough to move the compound down the column.

    • Solution: Gradually increase the polarity of your mobile phase. This can be done in a stepwise fashion or by using a gradient elution, where the proportion of the more polar solvent is steadily increased over the course of the separation.[5][12]

  • Compound Degradation: It's possible your compound has decomposed on the column.[7]

    • Solution: As mentioned before, check for stability using 2D TLC. If the compound is unstable, alternative purification methods or a different stationary phase should be considered.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying a this compound?

A1: A mixture of n-hexane and ethyl acetate is a very common and effective starting point for the purification of many phenylphosphonates.[2][3][4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. Other systems like petroleum ether/dichloromethane (B109758) have also been used successfully.[3][13]

Q2: How do I determine the correct mobile phase for my column?

A2: The ideal mobile phase is best determined by running several TLCs with different solvent systems. The goal is to find a system where the desired this compound has an Rf value between 0.25 and 0.35, and is well-separated from any impurities.[1]

Q3: What is gradient elution and when should I use it?

A3: Gradient elution is a technique where the composition of the mobile phase is changed during the separation, typically by gradually increasing its polarity.[11][12] This is particularly useful when your crude mixture contains compounds with a wide range of polarities. A gradient allows for the efficient elution of both non-polar and polar compounds in a single run.[5]

Q4: Can I use reversed-phase chromatography to purify phenylphosphonates?

A4: Yes, reversed-phase chromatography can be a suitable method for purifying phenylphosphonates, especially for more polar analogs or for analysis by HPLC.[14][15] In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol).[15]

Q5: How can I confirm the purity of my this compound after column chromatography?

A5: After purification, it is essential to assess the purity of your compound. This can be done using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.[5][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the structure of your purified this compound and help identify any remaining impurities.[5]

Data Presentation

Table 1: Typical TLC Solvent Systems for this compound Purification

This compound TypeStationary PhaseMobile Phase (v/v)Typical Rf RangeReference
Diethyl [hydroxy(phenyl)methyl]phosphonateSilica GelHexanes/Ethyl Acetate0.3 - 0.5[4]
Dimethyl (2-oxo-4-phenylbutyl)phosphonateSilica Gel30:70 Ethyl Acetate/n-HexaneNot specified[5]
α-AminophosphonatesSilica GelHexane/Ethyl AcetateNot specified[2]
Phenylphosphonic Acid DerivativeSilica Gel1:9 Petroleum Ether/DichloromethaneNot specified[13]

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Poor Separation Inappropriate solvent polarityOptimize solvent system using TLC (aim for Rf 0.25-0.35)
Column overloadingReduce sample load (use 50-100:1 silica:sample ratio)
Improper column packingRepack column using wet slurry method
Peak Tailing Secondary interactions with silicaAdd a polar modifier (e.g., methanol) to the eluent
Compound degradation on silicaUse a different stationary phase or deactivate silica with triethylamine
No Spots on TLC Compound is not UV-activeUse a chemical stain (iodine, permanganate, molybdate)
Compound Stuck on Column Eluent polarity is too lowGradually increase eluent polarity (gradient elution)
Compound has decomposedCheck stability with 2D TLC and consider alternative methods

Experimental Protocols

Protocol 1: General Procedure for this compound Purification by Silica Gel Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal eluent for separation. The target compound should have an Rf value of approximately 0.25-0.35.[1]

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[5][16]

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the silica bed.[5]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using isocratic elution, continue with the same solvent mixture.

    • If using gradient elution, gradually increase the proportion of the more polar solvent.[5]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Slurry Prepare Silica Gel Slurry TLC->Slurry Determines Initial Eluent Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for this compound Purification.

troubleshooting_logic decision decision issue issue start Start Purification problem Problem Encountered? start->problem poor_sep Poor Separation problem->poor_sep Yes tailing Peak Tailing problem->tailing Yes no_elution No Elution problem->no_elution Yes success Successful Purification problem->success No check_rf Check TLC Rf poor_sep->check_rf check_stability Check Stability (2D TLC) tailing->check_stability increase_polarity Increase Eluent Polarity (Gradient) no_elution->increase_polarity adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent Rf too high/low check_loading Check Sample Load check_rf->check_loading Rf OK adjust_solvent->problem reduce_load Reduce Sample Load check_loading->reduce_load Overloaded check_packing Check Column Packing check_loading->check_packing Load OK reduce_load->problem repack Repack Column check_packing->repack repack->problem use_modifier Add Mobile Phase Modifier check_stability->use_modifier Stable change_stationary Change Stationary Phase check_stability->change_stationary Unstable use_modifier->problem change_stationary->problem increase_polarity->problem

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Catalytic Phenylphosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for phenylphosphonate reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Section 1: General Principles & Reaction Kinetics

Q1: How does a catalyst increase the rate of a this compound reaction?

A catalyst accelerates a reaction by providing an alternative reaction pathway with a lower activation energy.[1][2] It does not change the overall thermodynamics of the reaction but increases the number of successful molecular collisions, leading to a faster formation of the product.[1] The catalyst itself remains chemically unchanged at the end of the reaction.[1]

Q2: What are the key factors influencing the rate of a catalyzed this compound reaction?

Several factors can significantly impact the reaction rate:

  • Catalyst Concentration: Increasing the catalyst concentration generally increases the reaction rate by providing more active sites.[3] However, there is often an optimal concentration beyond which the rate may not increase or could even decrease due to aggregation or other side effects.[3]

  • Catalyst Structure: The chemical structure and properties of the catalyst are crucial. For instance, in asymmetric synthesis, the catalyst's chirality dictates the enantioselectivity of the product.[4]

  • Temperature: Higher temperatures typically increase reaction rates, but can also lead to side reactions or catalyst degradation.

  • Solvent: The choice of solvent can affect catalyst solubility, reactant stability, and the overall reaction mechanism. For example, nonpolar solvents like toluene (B28343) can sometimes lead to lower yields compared to polar aprotic solvents like methylene (B1212753) chloride.[4]

  • Nature of the Base: In reactions requiring a base, its strength and steric properties can influence both the yield and selectivity.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues during catalytic this compound synthesis.

Problem 1: Low or No Product Yield

Low product yield is a frequent issue that can stem from various sources. Use the following workflow to diagnose the problem.

G start Low or No Yield q1 Are you sure the reaction failed? Verify with TLC, NMR, or LC-MS. start->q1 q2 Is the catalyst active? q1->q2 Yes q3 Are reagents pure and dry? q2->q3 Yes sol1 Catalyst may be poisoned or deactivated. Consider pre-treatment, activation, or using a fresh batch. q2->sol1 No q4 Are reaction conditions optimal? q3->q4 Yes sol2 Impurities (e.g., water) can inhibit the reaction. Purify/dry reagents and solvents. q3->sol2 No sol3 Review temperature, time, and concentration. Screen different solvents or catalysts. q4->sol3 No

Caption: Troubleshooting workflow for low product yield.

Q3: My catalyst seems inactive. What are the common causes of catalyst deactivation or poisoning?

Catalyst poisoning occurs when impurities bind to the active sites, reducing or eliminating catalytic activity.[5][6] Common causes include:

  • Surface Contamination: The catalyst surface can be blocked by atmospheric contaminants, solvents, or impurities in the reactants.[7] Yttrium in some catalysts, for example, is highly susceptible to oxidation.[7]

  • Chemical Poisoning: Specific functional groups or elements can act as poisons. Sulfur compounds, phosphorus from additives, and even excess carbon monoxide can bind strongly to metal catalysts and deactivate them.[5][6][8]

  • Incorrect Activation: Many catalysts require an activation step (e.g., reduction under hydrogen) to generate the active species.[7] Failure to perform this step correctly will result in low activity.

  • Coking: In high-temperature reactions, organic compounds can decompose and deposit carbon (coke) on the catalyst surface.[7]

Solution: Ensure catalysts are handled and stored under an inert atmosphere.[7] Purify reagents to remove potential poisons.[6] If applicable, follow literature protocols for catalyst pre-treatment and activation.[7]

Problem 2: Inconsistent Reaction Rate or Selectivity

Q4: I am getting inconsistent yields and selectivity between batches. What could be the cause?

Inconsistent results often point to subtle variations in experimental conditions or catalyst properties.

  • Catalyst Surface Heterogeneity: The surface of a solid catalyst may not be uniform, presenting different active sites that can lead to varying selectivity.[7]

  • Reagent Quality: Variations in the purity of starting materials or solvents can introduce inhibitors or competing reactants.

  • Reaction Scale: Changing the reaction scale without re-optimizing conditions can affect heat and mass transfer, leading to different outcomes.

  • Catalyst Aging: The catalyst may be deactivating over the course of the reaction or during storage, affecting its performance over time.[7]

Solution: Use a consistent source and batch of reagents and catalyst. Perform time-on-stream studies to monitor catalyst activity and selectivity over time.[7] Post-reaction characterization can help identify deactivation mechanisms.[7]

Section 3: Experimental Protocols & Data

Protocol 1: Asymmetric Synthesis via Chiral Nucleophilic Catalysis

This protocol describes the synthesis of ethyl (aryl)-phenyl-phosphonate using a chiral benzotetramisole (BTM) catalyst.[4]

Methodology:

  • Add Ethyl aryl-H-phosphinate (1.0 equiv.) and carbon tetrachloride (3.7 equiv.) to a reaction vial under a nitrogen atmosphere.

  • Add anhydrous CH₂Cl₂ and cool the solution to 0 °C.

  • Add a solution of phenol (B47542) (0.5 equiv.), N,N-diisopropylethylamine (2 equiv.), and the chiral catalyst (e.g., (S)-BTM, 20 mol%) in CH₂Cl₂.

  • Stir the reaction for the specified time (e.g., 7 hours).

  • Purify the product using silica (B1680970) gel chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup reagents 1. Add H-phosphinate and CCl₄ to vial (N₂ atm) cool 2. Add CH₂Cl₂ and cool to 0 °C reagents->cool add_cat 3. Add solution of phenol, base, and catalyst cool->add_cat stir 4. Stir for 7 hours add_cat->stir purify 5. Purify via chromatography stir->purify

Caption: Workflow for asymmetric this compound synthesis.

Data Presentation: Effect of Catalyst Loading and Type [4]

Catalyst (20 mol%)Yield (%)Enantiomeric Excess (ee, %)
(S)-Benzotetramisole (BTM)5849
Tetramisole4544
Fu's Catalyst (Planar-chiral)4534
Chiral Thiourea1410

Increasing (S)-BTM loading from 10 mol% to 50 mol% resulted in a modest increase in enantioselectivity from 46% to 54% ee.[4]

Protocol 2: Green Synthesis using Organocatalysis and Ultrasound

This two-step protocol describes a metal-free synthesis of chiral O,O-dialkyl-O-phenylphosphonates.[9]

Step 1: Ketophosphonate Synthesis

  • To a glass tube, add the aromatic hydroxyketone (2.5 mmol), dialkyl H-phosphonate (3.0 mmol), K₃PO₄ (1.5 mmol), and diphenyl ditelluride (11 mol%).

  • Add CH₃CN (4.0 mL) as the solvent.

  • Sonicate the mixture with an ultrasound probe for 2 hours.

  • After completion, dilute with water and extract the product with ethyl acetate.

Step 2: Bioreduction

  • The ketophosphonate intermediate (0.25 mmol) is added to water (30.0 mL) containing Daucus carota (carrot) bits (7.5 g).

  • The mixture is maintained at 25 °C for 72 hours.

  • The final chiral product is extracted.

Data Presentation: Bioreduction Yields and Selectivity [9]

SubstrateYield (%)Enantiomeric Excess (ee, %)
Ketophosphonate 3a 98>99
Ketophosphonate 3b 95>99
Ketophosphonate 3c 9098
Protocol 3: Visible Light Photoredox Catalysis

This protocol describes the phosphonylation of bromo-substituted 1,10-phenanthrolines.[10]

Methodology:

  • In a reaction vessel, combine the bromo-1,10-phenanthroline (0.375 mmol), Eosin Y (15 mol%), DMSO (2 mL), DCM (3 mL), P(OEt)₃ (3 equiv.), and DIPEA (2.2 equiv.).

  • Ensure the system is under an argon atmosphere.

  • Irradiate the mixture with 30 W blue LEDs (450 nm) at 30 °C for 22-40 hours.

Proposed Mechanism:

G PC Photocatalyst (PC) PC_star PC* (Excited State) PC->PC_star Blue Light (hν) PC_anion PC•⁻ (Radical Anion) PC_star->PC_anion + DIPEA Ar_radical Aryl Radical (Ar•) PC_anion->Ar_radical + Ar-Br - Br⁻ DIPEA DIPEA DIPEA_radical DIPEA•⁺ DIPEA->DIPEA_radical - e⁻ ArBr Aryl Bromide (Ar-Br) Phosphoranyl Phosphoranyl Radical Ar_radical->Phosphoranyl + P(OEt)₃ Phosphite P(OEt)₃ Product Product Ar-P(O)(OEt)₂ Phosphoranyl->Product - Et•

Caption: Proposed mechanism for photoredox-catalyzed phosphonylation.[10]

References

Technical Support Center: Phenylphosphonate Production

Author: BenchChem Technical Support Team. Date: December 2025

<_content_type_ALWAYS_ENCLOSE_IN_DOT_BLOCK>

Welcome, researchers and scientists, to the technical support hub for phenylphosphonate synthesis. This resource is designed to provide direct, actionable guidance to professionals in drug development and chemical research. Here, you will find troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis via the Michaelis-Arbuzov reaction?

A1: Common impurities include unreacted starting materials (e.g., trialkyl phosphites), byproducts from side reactions like the Perkow reaction (in the case of α-halo ketone substrates), and products resulting from the reaction of the newly formed alkyl halide with the starting phosphite (B83602).[1][2][3] Pyrolysis of the ester to an acid can also occur, particularly with phosphonite reagents.[3]

Q2: How can I detect and quantify impurities in my this compound product?

A2: A multi-technique approach is recommended for accurate purity assessment.[4] High-performance liquid chromatography (HPLC) is considered the gold standard for separating trace impurities.[5] Spectroscopic methods such as ³¹P NMR are highly effective for characterizing and quantifying phosphorus-containing compounds and their impurities due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[6] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents, and LC-MS for identifying unknown byproducts.[7][8]

Q3: What are the best general practices for minimizing impurity formation?

A3: To minimize impurities, consider the following:

  • Reagent Purity: Use high-purity starting materials.

  • Reaction Conditions: Carefully control temperature, as higher temperatures can favor the Michaelis-Arbuzov product over Perkow side products but may also lead to decomposition.[3] Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially reducing byproduct formation.[9][10]

  • Stoichiometry: Using a slight excess of the more volatile component, like trialkyl phosphite, can help drive the reaction to completion.[1]

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidation-related side reactions.[11]

Q4: Which purification techniques are most effective for phenylphosphonates?

A4: The choice of purification method depends on the nature of the product and impurities. Common techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the desired phosphonate (B1237965) from nonpolar impurities and starting materials.[11][12]

  • Crystallization/Recrystallization: If the this compound is a solid, crystallization from a suitable solvent system can yield a highly pure product.[12][13]

  • Distillation: For volatile liquid phosphonates, distillation under reduced pressure can be an effective purification method.[12]

  • Extraction: Liquid-liquid extraction is useful for removing water-soluble byproducts or unreacted starting materials.[12]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Alkyl Halide: Tertiary, aryl, and vinyl halides are generally unreactive under classical Michaelis-Arbuzov conditions.[1][14] 2. Steric Hindrance: Bulky groups on the phosphite or alkyl halide can impede the SN2 reaction.[1] 3. Incomplete Reaction: Insufficient reaction time or temperature.[1][15]1. Use a more reactive alkyl halide (reactivity order: R'I > R'Br > R'Cl).[1][14] Consider palladium-catalyzed methods for aryl halides.[16] 2. Select less sterically hindered reagents where possible. 3. Increase reaction time and/or temperature. Monitor progress by TLC or ³¹P NMR.[1]
Formation of Multiple Side Products 1. Perkow Reaction: Occurs with α-halo ketones, leading to vinyl phosphate (B84403) byproducts.[1][3] 2. Byproduct Reactivity: The alkyl halide generated as a byproduct can react with the starting phosphite.[2] 3. Decomposition: High reaction temperatures may cause degradation of starting materials or products.[17]1. Use α-iodo ketones, which favor the Arbuzov product.[3] Alternatively, maintain a higher reaction temperature.[1] 2. Use a phosphite (e.g., triethyl phosphite) that generates a low-boiling byproduct that can be removed during the reaction.[2] 3. Optimize the temperature; it may be necessary to run the reaction at a lower temperature for a longer period.
Product is an Amorphous Powder or Oil, Not Crystalline 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Solvent System: The solvent used for crystallization may not be optimal. 3. Product is Not Crystalline at Room Temp: The product may naturally be an oil or amorphous solid.1. Re-purify the product using column chromatography to remove residual impurities.[18] 2. Screen a variety of solvents or solvent mixtures for crystallization. 3. Verify the expected physical state of the compound from literature sources.
Difficulty Removing Phenylphosphonic Acid Monoester 1. Incomplete Alkylation: The conversion of the monoester to the diester may not have gone to completion.[9] 2. Similar Polarity: The monoester and diester may have similar polarities, making chromatographic separation difficult.1. Drive the second esterification step to completion by using an excess of the alkyl halide and an appropriate base like triethylamine (B128534).[9][10] 2. Modify the column chromatography conditions (e.g., change the eluent system) to improve separation. An acidic or basic wash during workup may also help by altering the solubility of the acidic monoester.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis
EntryReactantsBase/CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Phenylphosphonic acid monobutyl ester + Butyl bromideTriethylamineNone (MW)850.580>95
2Phenylphosphonic acid monobutyl ester + Butyl bromideK₂CO₃ / TEBACAcetonitrile (MW)100158>95
3Phenylphosphonic acid monoethyl ester + Ethyl iodideTriethylamineNone (MW)850.592>95
4Triisopropyl phosphite + 1,2-dichloroethane (B1671644) (1:10)None (MW)None1902.6789.2High
5Triisopropyl phosphite + 1,2-dichloroethane (1:1)None (MW)None1902.6763.1Moderate
Data adapted from studies on microwave-assisted synthesis.[9][10][19] Purity was typically determined by NMR or GC analysis.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Dialkyl Phenylphosphonates[9]

This protocol describes the alkylating esterification of a phenylphosphonic acid monoester.

Materials:

  • Phenylphosphonic acid monoalkyl ester (1.0 eq)

  • Alkyl halide (e.g., butyl bromide) (1.0 eq)

  • Triethylamine (1.1 eq)

  • Microwave reactor

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add the phenylphosphonic acid monoalkyl ester (e.g., 0.75 mmol).

  • Add the corresponding alkyl halide (0.75 mmol) and triethylamine (0.83 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 85°C) and power (10-20 W) for 30 minutes.[9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure dialkyl this compound.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy[6]

This protocol provides a general method for determining the purity of a phosphonate sample.

Materials and Equipment:

  • This compound sample (~10 mg)

  • Deuterated solvent (e.g., CDCl₃ or D₂O, ~0.6 mL)

  • Internal standard (optional, e.g., methylphosphonic acid)

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Accurately weigh the this compound sample and dissolve it in the chosen deuterated solvent in an NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard.

  • Acquire a ³¹P NMR spectrum. A proton-decoupled spectrum (³¹P-{¹H}) is often preferred to simplify the signals into singlets.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peak corresponding to the this compound product and any impurity peaks.

  • The purity can be calculated based on the relative integration of the product peak versus the sum of all phosphorus-containing species. If an internal standard is used, the absolute quantity can be determined.

Visualizations

G cluster_reactants Reactants cluster_products Products phosphite Trialkyl Phosphite (R₃PO) intermediate Quasiphosphonium Salt Intermediate [(R₃P-R')⁺ X⁻] phosphite->intermediate SN2 Attack alkyl_halide Alkyl Halide (R'-X) alkyl_halide->intermediate phosphonate This compound (R₂P(O)R') intermediate->phosphonate Dealkylation byproduct Alkyl Halide Byproduct (R-X) intermediate->byproduct

Caption: Reaction mechanism of the Michaelis-Arbuzov synthesis.

G cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Impurity Detected in Product identify Identify Impurity (NMR, LC-MS) start->identify quantify Quantify Impurity (HPLC, qNMR) identify->quantify cause Determine Probable Cause (Starting Material, Side Reaction, Degradation) quantify->cause optimize Optimize Reaction (Temp, Time, Stoichiometry) cause->optimize Reaction Issue purify Improve Purification (Chromatography, Recrystallization) cause->purify Separation Issue end Pure Product (>99%) optimize->end purify->end

Caption: Workflow for troubleshooting impurities in synthesis.

References

Technical Support Center: Optimization of Cleavage Conditions for Solid-Supported Phenylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cleavage conditions for solid-supported phenylphosphonates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical step in solid-phase organic synthesis (SPOS). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate common challenges and achieve optimal cleavage yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for cleaving phenylphosphonates from a solid support?

A1: The cleavage strategy is fundamentally determined by the type of linker used to attach the phenylphosphonate moiety to the solid support. The most prevalent methods involve:

  • Acidic Cleavage: Utilizes strong acids like trifluoroacetic acid (TFA) to break acid-labile linkers.

  • Basic Cleavage: Employs bases to cleave base-labile ester or amide linkages.

  • Catalytic Cleavage: Uses specific catalysts, such as ruthenium complexes for allyl linkers, to achieve cleavage under mild conditions.[1]

  • Reductive Cleavage: Involves chemical reduction to activate a "safety-catch" linker, making it susceptible to subsequent cleavage conditions.[2]

Q2: How do I choose the appropriate cleavage cocktail?

A2: The composition of your cleavage cocktail depends on the linker's chemistry and the protecting groups present on your molecule. For acid-labile linkers, a common cocktail is a mixture of TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.[3] The exact ratio of these components may need to be optimized for your specific compound.

Q3: What are scavengers and why are they important in cleavage reactions?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated from protecting groups and the linker during acid-mediated cleavage. These reactive species can otherwise lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or modification of sensitive functional groups. Common scavengers include water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Q4: My cleavage yield is low. What are the possible causes?

A4: Low cleavage yield can stem from several factors:

  • Incomplete Cleavage Reaction: The reaction time may be insufficient, or the cleavage reagent may not be strong enough.

  • Steric Hindrance: The structure of the synthesized molecule on the resin may hinder access of the cleavage reagent to the linker.

  • Sub-optimal Swelling of the Resin: The resin must be adequately swollen in the cleavage solvent for the reagents to penetrate the polymer matrix.

  • Precipitation Issues: The cleaved product may not precipitate efficiently from the cleavage mixture.

Q5: How can I monitor the progress of the cleavage reaction?

A5: A simple method is to take a small sample of the resin at different time points, wash it thoroughly, and then cleave the product from this small sample. The resulting solution can be analyzed by techniques like HPLC or LC-MS to determine the extent of cleavage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of solid-supported phenylphosphonates.

Problem Possible Cause Suggested Solution
Low or No Cleavage Incorrect Cleavage Reagent/Conditions: The chosen cleavage cocktail is not suitable for the linker.Verify the linker's cleavage requirements (acidic, basic, etc.) from the resin manufacturer or the original literature.
Insufficient Reaction Time: The cleavage reaction has not gone to completion.Increase the cleavage reaction time. Monitor the progress by taking aliquots at different time intervals.
Poor Resin Swelling: The cleavage solvent is not effectively swelling the resin, preventing reagent access.Ensure the chosen solvent is appropriate for the resin type (e.g., dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for polystyrene resins). Pre-swell the resin in a suitable solvent before adding the cleavage cocktail.
Presence of Byproducts in Crude Product Side Reactions During Cleavage: Reactive intermediates are modifying the target molecule.Add or increase the concentration of appropriate scavengers (e.g., TIS, water, EDT) to the cleavage cocktail.
Degradation of the this compound: The target molecule is unstable under the cleavage conditions.Consider using a milder cleavage strategy, such as a different type of linker (e.g., a photolabile or safety-catch linker) that allows for less harsh cleavage conditions.
Product is an Oil Instead of a Solid Incomplete Removal of Scavengers or Solvents: Residual reagents are contaminating the product.Ensure thorough washing of the precipitated product with a suitable solvent (e.g., cold diethyl ether). Dry the product under high vacuum.
Product is Inherently Oily: The physical properties of the cleaved this compound result in an oil.If purity is confirmed by analytical methods, the oily nature may be inherent to the product. Further purification by chromatography may be necessary.

Experimental Protocols

Protocol 1: General Acidic Cleavage from a Wang-Type Linker

This protocol is a general guideline for the cleavage of a this compound monoester attached to a Wang resin.

Materials:

  • Dried peptide-resin (100 mg)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried resin in a reaction vessel.

  • Add 2 mL of the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 1 mL of TFA or DCM and combine the filtrates.

  • Concentrate the filtrate to approximately 0.5 mL under a stream of nitrogen.

  • Add the concentrated solution dropwise to 10 mL of ice-cold diethyl ether in a centrifuge tube to precipitate the product.

  • Centrifuge the mixture to pellet the solid product.

  • Decant the ether and wash the pellet with cold diethyl ether (2 x 10 mL).

  • Dry the final product under high vacuum.

Protocol 2: Ruthenium-Catalyzed Cleavage of an Allyl Linker

This protocol is based on the cleavage of protected α-amino phosphonic acid oligomers from an allyl linker.[1]

Materials:

  • Dried peptide-resin

  • [Cp*Ru(cod)Cl] catalyst

  • N,N'-dimethylbarbituric acid (NDMBA)

  • Degassed solvent (e.g., DCM or THF)

Procedure:

  • Swell the resin in the degassed solvent in a reaction vessel under an inert atmosphere (e.g., Argon).

  • Add the [Cp*Ru(cod)Cl] catalyst and NDMBA to the vessel.

  • Stir the reaction mixture at room temperature. The reaction time will need to be optimized (e.g., 1-4 hours).

  • Monitor the reaction by taking small aliquots of the supernatant and analyzing by HPLC or LC-MS.

  • Once the cleavage is complete, filter the resin and wash it with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.

Visualizing Experimental Workflows

Cleavage and Product Isolation Workflow

Cleavage_Workflow start Start: Dried Resin swell Swell Resin in Cleavage Solvent start->swell cleave Add Cleavage Cocktail (e.g., TFA/Scavengers) swell->cleave incubate Incubate with Agitation (Time & Temp Optimization) cleave->incubate filter Filter to Separate Resin and Filtrate incubate->filter wash Wash Resin with Fresh Cleavage Reagent filter->wash concentrate Concentrate Combined Filtrates wash->concentrate precipitate Precipitate Product in Cold Anti-Solvent concentrate->precipitate isolate Isolate Product (Centrifugation/Filtration) precipitate->isolate dry Dry Final Product isolate->dry end End: Purified Product dry->end

Caption: General workflow for the cleavage of phenylphosphonates from a solid support.

Troubleshooting Logic for Low Cleavage Yield

Troubleshooting_Yield start Low Cleavage Yield check_conditions Verify Cleavage Reagents & Conditions start->check_conditions extend_time Extend Cleavage Time check_conditions->extend_time Incorrect? optimize_cocktail Optimize Cleavage Cocktail Composition check_conditions->optimize_cocktail Correct success Yield Improved extend_time->success check_swelling Ensure Proper Resin Swelling optimize_cocktail->check_swelling re_evaluate Re-evaluate Linker Strategy check_swelling->re_evaluate Issue Persists check_swelling->success Resolved re_evaluate->success

Caption: A decision-making flowchart for troubleshooting low cleavage yields.

References

Validation & Comparative

Phenylphosphonate vs. Carboxylate Linkers in MOFs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, stability, and synthesis of Metal-Organic Frameworks (MOFs) utilizing phenylphosphonate and carboxylate linkers, providing researchers, scientists, and drug development professionals with a data-driven guide to linker selection.

The architecture of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, is dictated by the interplay between metal nodes and organic linkers. The choice of linker is paramount as it significantly influences the MOF's properties, including its stability, porosity, and functionality. Among the diverse array of organic linkers, carboxylates have been the most extensively studied and utilized. However, phosphonates are emerging as a compelling alternative, offering distinct advantages, particularly in terms of stability. This guide provides a comparative study of this compound and carboxylate linkers in MOFs, with a focus on zirconium-based frameworks, to inform rational material design for various applications.

At a Glance: this compound vs. Carboxylate Linkers

FeatureThis compound LinkersCarboxylate Linkers
Coordination Bond Stronger M-O-P bondWeaker M-O-C bond
Thermal Stability Generally higherGenerally lower
Chemical Stability More robust, especially in aqueous environmentsMore susceptible to hydrolysis
Synthesis More challenging, prone to amorphous productsWell-established, crystalline products are common
Porosity Can be porous, but often lower than carboxylate counterpartsTypically high porosity and surface area

Performance Deep Dive: A Quantitative Comparison

Direct quantitative comparisons of isoreticular MOFs (MOFs with the same underlying topology but different linkers) are crucial for understanding the intrinsic effect of the linker on the material's properties. While the literature extensively covers carboxylate-based MOFs like the UiO-66 series, directly comparable data for an isoreticular this compound analogue is less common. However, by comparing reported data for representative MOFs, we can discern clear performance trends.

The UiO-66 framework, constructed from zirconium nodes and terephthalic acid (a carboxylate linker), is renowned for its high surface area and porosity. The introduction of different functional groups to the terephthalic acid linker in the UiO-66 series allows for the fine-tuning of its properties.

Table 1: Properties of Representative Zirconium-Based Carboxylate MOFs (UiO-66 Series)

MOFLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Decomposition Temperature (°C)
UiO-66 Terephthalic acid~1100 - 1600~0.5 - 0.7~500
UiO-66-NH₂ 2-Aminoterephthalic acid~1100 - 1400~0.5 - 0.6~400
UiO-66-NO₂ 2-Nitroterephthalic acid~900 - 1200~0.4 - 0.5~400
UiO-66-Br 2-Bromoterephthalic acid~1000 - 1300~0.4 - 0.6~500

Note: The values presented are approximate and can vary depending on the synthesis conditions and activation procedures.

The Stability Advantage of Phenylphosphonates

The superior thermal and chemical stability of phosphonate-based MOFs stems from the nature of the phosphorus-oxygen-metal bond.[1] The phosphonate (B1237965) group (PO₃²⁻) forms a stronger and more covalent bond with hard metal ions like Zr⁴⁺ compared to the carboxylate group (CO₂⁻). This enhanced bond strength makes the framework more resistant to hydrolysis and thermal degradation.[1]

The increased stability of phosphonate MOFs makes them particularly suitable for applications in harsh chemical environments, such as catalysis in aqueous media or separations from industrial waste streams.

Experimental Protocols: A How-To Guide

Detailed and reproducible experimental protocols are the bedrock of materials science. Below are representative synthesis procedures for a well-established carboxylate MOF, UiO-66, and a general approach for a zirconium this compound MOF.

Synthesis of UiO-66 (Carboxylate MOF)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.233 g, 1.0 mmol) and H₂BDC (e.g., 0.166 g, 1.0 mmol) in DMF (e.g., 60 mL).

  • Add a modulating agent, such as concentrated HCl (e.g., 1.0 mL), to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to higher crystallinity and surface area.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, the white crystalline product is collected by centrifugation or filtration.

  • The collected solid is washed with fresh DMF and then with a solvent like ethanol (B145695) or chloroform (B151607) to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is activated by heating under vacuum to remove the solvent molecules completely, yielding the porous UiO-66 material.

Synthesis of a Zirconium this compound MOF

Materials:

  • Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Phenylphosphonic acid (H₂PhPO₃)

  • Water

  • Hydrofluoric acid (HF, optional, as a mineralizer)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrOCl₂·8H₂O (e.g., 0.322 g, 1.0 mmol) and phenylphosphonic acid (e.g., 0.158 g, 1.0 mmol) in deionized water (e.g., 10 mL).

  • Optionally, a small amount of a mineralizer like HF can be added to aid in the crystallization process.

  • Seal the autoclave and heat it in an oven at a higher temperature compared to carboxylate MOF synthesis (e.g., 180-220 °C) for an extended period (e.g., 48-72 hours). The harsher conditions are often necessary to promote the crystallization of the more stable phosphonate framework.

  • After cooling, the crystalline product is collected by filtration.

  • The product is washed thoroughly with water and an organic solvent like ethanol to remove any unreacted precursors.

  • The final material is dried in an oven to obtain the zirconium this compound MOF.

Visualizing the Frameworks: Structure and Synthesis

To better understand the differences between these two classes of MOFs, the following diagrams illustrate their coordination modes and a general experimental workflow.

Coordination Modes of Linkers cluster_carboxylate Carboxylate Linker cluster_phosphonate This compound Linker C1 Carboxylate (R-COO⁻) M1 Metal Ion (Mⁿ⁺) C1->M1 Coordination Bond P1 This compound (Ph-PO₃²⁻) M2 Metal Ion (Mⁿ⁺) P1->M2 Stronger Coordination Bond

Caption: Coordination of carboxylate and this compound linkers with a metal ion.

General MOF Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation A Mixing Precursors (Metal Salt + Linker) B Solvothermal Reaction (Heating in Autoclave) A->B C Collection of Crystals (Filtration/Centrifugation) B->C D Washing with Solvents C->D E Solvent Removal (Heating under Vacuum) D->E F Porous MOF Material E->F

Caption: A generalized workflow for the synthesis and activation of MOFs.

Conclusion: Choosing the Right Linker for the Job

The choice between this compound and carboxylate linkers for MOF synthesis is a critical decision that hinges on the desired properties of the final material.

  • Carboxylate linkers remain the workhorse of MOF chemistry, offering facile synthesis of highly porous materials. They are an excellent choice for applications where high surface area is paramount and the operational conditions are relatively mild.

  • This compound linkers provide a pathway to exceptionally stable MOFs that can withstand harsh chemical and thermal environments.[1][2] While their synthesis can be more challenging, the resulting robustness opens up possibilities for applications in catalysis, separations, and drug delivery under physiologically relevant conditions where stability is a key requirement.

Future research focused on developing more reliable synthetic routes for crystalline, porous phosphonate-based MOFs and on conducting direct, systematic comparative studies of isoreticular phosphonate and carboxylate MOFs will be crucial for unlocking the full potential of this promising class of materials.

References

Validating the Inhibitory Activity of a New Phenylphosphonate, NP-1, Against Farnesyl Pyrophosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel phenylphosphonate inhibitor, NP-1, against known inhibitors of Farnesyl Pyrophosphate Synthase (FPPS). The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of NP-1's inhibitory potential, supported by detailed experimental protocols.

Data Presentation

The inhibitory activity of NP-1 was evaluated and compared to three well-established nitrogen-containing bisphosphonate (N-BP) inhibitors of FPPS. The half-maximal inhibitory concentration (IC50) was determined using both a biochemical FRET-based assay and a cell-based assay monitoring apoptosis.

CompoundTypeBiochemical IC50 (nM) [FRET Assay]Cellular IC50 (µM) [Apoptosis Assay]
NP-1 This compound 75 1.2
AlendronateNitrogen-containing Bisphosphonate1205.8
RisedronateNitrogen-containing Bisphosphonate300.9
ZoledronateNitrogen-containing Bisphosphonate150.5

Experimental Protocols

Biochemical FPPS Inhibition Assay (FRET-based)

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of recombinant human FPPS in a cell-free system.

Materials:

  • Recombinant human FPPS enzyme

  • Geranyl pyrophosphate (GPP) substrate

  • Isopentenyl pyrophosphate (IPP) substrate with a fluorescent tag

  • Quencher-labeled antibody specific for the fluorescent tag

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (NP-1 and comparators) dissolved in DMSO

  • 384-well microplates

Procedure:

  • A solution of the FPPS enzyme is prepared in the assay buffer.

  • The test compounds are serially diluted to various concentrations.

  • The enzyme solution is added to the wells of a microplate, followed by the addition of the test compounds. The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.

  • The enzymatic reaction is initiated by adding a mixture of GPP and fluorescently labeled IPP substrates.

  • The reaction is allowed to proceed for 60 minutes at 37°C.

  • The reaction is stopped, and the quencher-labeled antibody is added.

  • The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. A decrease in FRET signal indicates inhibition of FPPS activity.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

Cellular Apoptosis Assay

This cell-based assay assesses the ability of the inhibitors to induce apoptosis in a relevant cell line (e.g., osteoclasts or tumor cells) by inhibiting the mevalonate (B85504) pathway.[3][4]

Materials:

  • A suitable cell line (e.g., human osteoclast precursor cells or a cancer cell line like MCF-7)

  • Cell culture medium and supplements

  • Test compounds (NP-1 and comparators)

  • Caspase-3/7 activity assay kit (or similar apoptosis detection kit)

  • 96-well cell culture plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • The cells are incubated with the compounds for 48-72 hours.

  • After the incubation period, the Caspase-3/7 reagent is added to each well according to the manufacturer's instructions.

  • The plate is incubated for a specified time to allow for the generation of a luminescent or fluorescent signal, which is proportional to the amount of apoptosis.

  • The signal is measured using a luminometer or fluorescence plate reader.

  • The IC50 values are determined by plotting the percentage of apoptosis induction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

FPPS_Pathway cluster_MVA Mevalonate Pathway cluster_downstream Downstream Products cluster_inhibition Inhibition HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP FPPS FPP FPP IPP->FPP DMAPP->GPP GPP->FPP FPPS Squalene Squalene FPP->Squalene Squalene Synthase Geranylgeranyl-PP Geranylgeranyl-PP FPP->Geranylgeranyl-PP GGPPS Cholesterol Cholesterol Squalene->Cholesterol Prenylated Proteins Prenylated Proteins Geranylgeranyl-PP->Prenylated Proteins NP1 NP-1 FPPS FPPS NP1->FPPS Inhibits NBP N-BPs NBP->FPPS Inhibits

Caption: The mevalonate pathway and the site of inhibition by NP-1 and N-BPs.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Incubate enzyme with inhibitor dilutions A->C B Prepare enzyme and substrate solutions D Initiate reaction with substrate B->D C->D E Measure enzyme activity D->E F Plot % inhibition vs. [inhibitor] E->F G Fit data to a dose-response curve F->G H Determine IC50 value G->H

Caption: Experimental workflow for determining the IC50 value of an inhibitor.

Comparison_Logic cluster_compounds Compounds cluster_assays Assays cluster_evaluation Evaluation Criteria NP1 NP-1 (this compound) Biochemical Biochemical Assay (FRET) NP1->Biochemical Cellular Cellular Assay (Apoptosis) NP1->Cellular Alendronate Alendronate (N-BP) Alendronate->Biochemical Alendronate->Cellular Risedronate Risedronate (N-BP) Risedronate->Biochemical Risedronate->Cellular Zoledronate Zoledronate (N-BP) Zoledronate->Biochemical Zoledronate->Cellular Potency Potency (IC50) Biochemical->Potency Cellular->Potency CellPermeability Cell Permeability (Inferred from cellular activity) Cellular->CellPermeability

Caption: Logical relationship for the comparative evaluation of FPPS inhibitors.

References

Phenylphosphonates Emerge as High-Performance Alternatives to Traditional Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of performance data reveals that phenylphosphonate-based flame retardants present a compelling case as viable, high-performance alternatives to traditional flame retardants such as halogenated compounds and metal hydroxides. Offering a unique dual-action mechanism in both the gas and condensed phases, phenylphosphonates can achieve superior fire safety in a variety of polymers, often with environmental and processing benefits over legacy solutions.

This compound flame retardants operate by a two-pronged approach to inhibit combustion. In the solid, or condensed phase, they promote the formation of a stable char layer on the polymer surface upon heating. This char acts as an insulating barrier, shielding the underlying material from heat and oxygen. Simultaneously, in the gas phase, they release phosphorus-containing radicals that quench the highly reactive radicals responsible for sustaining the combustion process. This combined mechanism leads to significant reductions in heat release, smoke production, and flame spread.

In contrast, traditional flame retardants typically act predominantly in one phase. Halogenated flame retardants, for example, are highly effective in the gas phase but have faced scrutiny due to environmental and health concerns. Metal hydroxides like aluminum trihydroxide (ATH) work in the condensed phase by releasing water vapor to cool the material and dilute flammable gases, but they often need to be used in high concentrations, which can negatively impact the physical properties of the polymer.

The following guide provides a detailed comparison of the performance of phenylphosphonates against these traditional flame retardants, supported by experimental data from various studies.

Performance Data Comparison

Limiting Oxygen Index (LOI) and UL-94 Classification

The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to support the flaming combustion of a material; a higher LOI value indicates better flame retardancy. The UL-94 is a vertical burn test that classifies materials as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.

Polymer MatrixFlame Retardant (FR) TypeFR Loading (wt%)LOI (%)UL-94 Rating
Epoxy Resin None0-Fails
This compound (BDMPP)1433.8V-0[1]
Polymeric Phosphonate (B1237965) (PPMP)~15 (2% P)-V-0[2]
Aluminum Trihydroxide (ATH)10--
Polyethylene Terephthalate (PET) None020.5Fails
Polyphosphonate (PDBA)1028.7V-0[3]
Aryl Polyphosphonate (PSPPP)530.0V-0[4]
Polycarbonate (PC) None026.8-
Sulfonated Phosphonitrile (HPCTP-SK)0.135.5V-0[5]
Wood-Polyethylene Composite None0--
Magnesium Hydroxide40--
Ammonium Polyphosphate40--
Cone Calorimetry Data

Cone calorimetry is one of the most effective bench-scale methods for assessing the fire behavior of materials. Key parameters include the peak Heat Release Rate (pHRR), which indicates the intensity of the fire, and the Total Heat Release (THR). Lower values for these parameters are desirable.

Polymer MatrixFlame Retardant (FR) TypeFR Loading (wt%)pHRR (kW/m²)THR (MJ/m²)
Polyethylene Terephthalate (PET) None01240-
Polyphosphonate (PDBA)10265.3Reduced by 60.5%[3]
Glass-Fiber Reinforced PBT None0--
Brominated Polystyrene15Lower than HFFR-
Aluminum Diethylphosphinate15Higher than BPS-
Wood-Polyethylene Composite None0--
Magnesium Hydroxide40Significantly ReducedReduced
Ammonium Polyphosphate40Significantly ReducedReduced

Flame Retardant Mechanisms

The distinct mechanisms of action for phenylphosphonates and traditional flame retardants are visualized below.

Flame_Retardant_Mechanisms cluster_this compound This compound Mechanism cluster_traditional Traditional FR Mechanisms cluster_halogenated Halogenated (e.g., Brominated) cluster_metal_hydroxide Metal Hydroxide (e.g., ATH) a Heat b Polymer + this compound a->b c Condensed Phase Action b->c d Gas Phase Action b->d e Stable Char Layer (Insulation Barrier) c->e f Phosphorus Radicals (PO·) d->f g Flame Inhibition f->g h Heat i Polymer + Halogenated FR h->i j Gas Phase Action i->j k Halogen Radicals (Br·) j->k l Flame Inhibition k->l m Heat n Polymer + Metal Hydroxide m->n o Condensed Phase Action n->o p Endothermic Decomposition o->p q Water Vapor Release (Cooling & Dilution) p->q r Metal Oxide Layer (Insulation) p->r

Caption: Mechanisms of this compound vs. traditional flame retardants.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are detailed descriptions of the key experimental protocols.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Principle: A sample is heated in a controlled furnace, and its mass is continuously monitored. The resulting data provides information on decomposition temperatures and the amount of non-volatile residue (char).

  • Typical Procedure: A small sample (typically 5-10 mg) is placed in a crucible and heated at a constant rate (e.g., 10 or 20 °C/min) in a flowing atmosphere of either an inert gas (like nitrogen) or an oxidative gas (like air). The mass of the sample is recorded throughout the experiment.

TGA_Workflow start Start prep Sample Preparation (5-10 mg) start->prep tga TGA Instrument prep->tga heat Controlled Heating (e.g., 10°C/min in N2/Air) tga->heat measure Continuous Mass Measurement heat->measure data Data Analysis (Mass vs. Temperature) measure->data end End data->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support the flaming combustion of a material.

  • Principle: A vertically oriented sample is ignited at its upper end, and the oxygen concentration in the surrounding atmosphere is adjusted until the flame is just sustained.

  • Typical Procedure: A sample of specified dimensions is placed in a vertical glass column. A mixture of oxygen and nitrogen is flowed upwards through the column. The top of the sample is ignited with a pilot flame. The oxygen concentration is varied until the minimum level that supports continuous burning is found. This concentration is reported as the LOI value.

UL-94 Vertical Burn Test

The UL-94 test is a widely used method to assess the flammability of plastic materials.

  • Principle: A vertical specimen is subjected to a controlled flame for a specified period, and its burning behavior, including afterflame time, afterglow time, and dripping, is observed.

  • Typical Procedure: A rectangular bar specimen is held vertically. A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. A layer of cotton is placed below the specimen to determine if flaming drips ignite it. Based on these observations, a V-0, V-1, or V-2 rating is assigned.

UL94_Workflow start Start sample Mount Vertical Specimen start->sample flame1 Apply Flame (10s) sample->flame1 remove1 Remove Flame flame1->remove1 observe1 Record Afterflame Time remove1->observe1 flame2 Re-apply Flame (10s) observe1->flame2 remove2 Remove Flame flame2->remove2 observe2 Record Afterflame & Afterglow Times remove2->observe2 drips Observe Dripping (Ignition of Cotton) observe2->drips classify Classify (V-0, V-1, V-2) drips->classify end End classify->end

Caption: Experimental workflow for the UL-94 Vertical Burn Test.

Cone Calorimetry (ASTM E1354 / ISO 5660)

This test measures the heat release rate and other flammability properties of materials under controlled heat flux conditions.

  • Principle: A sample is exposed to a uniform heat flux from a conical heater, and the oxygen concentration in the combustion products is measured to determine the heat release rate.

  • Typical Procedure: A 100 mm x 100 mm specimen is placed on a load cell and exposed to a specific heat flux (e.g., 35 or 50 kW/m²) from a conical heater. A spark igniter ignites the pyrolysis gases. During the test, parameters such as time to ignition, mass loss rate, heat release rate, and smoke production are continuously monitored.

References

Phenylphosphonate vs. Bisphosphonate: A Comparative Analysis of Efficacy in Bone Resorption Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the efficacy of phenylphosphonates compared to the well-established class of bisphosphonates in the inhibition of bone resorption. While bisphosphonates have been extensively studied and are a cornerstone in the treatment of various bone disorders, there is a notable lack of direct comparative studies and quantitative data on the anti-resorptive properties of phenylphosphonates.

This guide will first provide a detailed overview of bisphosphonates, including their mechanism of action, structure-activity relationships, and supporting experimental data. Subsequently, it will summarize the limited available information on phenylphosphonates, highlighting the current knowledge gap and the necessity for further research to validate any potential therapeutic efficacy in bone resorption.

Bisphosphonates: The Gold Standard in Anti-Resorptive Therapy

Bisphosphonates are a class of drugs that are potent inhibitors of osteoclast-mediated bone resorption. Their chemical structure, characterized by a P-C-P backbone, is analogous to pyrophosphate, a natural regulator of bone mineralization. This structural feature allows them to bind with high affinity to hydroxyapatite, the mineral component of bone.

Mechanism of Action

The anti-resorptive activity of bisphosphonates is primarily attributed to their effects on osteoclasts. The mechanism differs between two main classes of bisphosphonates: non-nitrogen-containing and nitrogen-containing bisphosphonates.

  • Non-Nitrogen-Containing Bisphosphonates (e.g., Etidronate, Clodronate): These simpler bisphosphonates are metabolized by osteoclasts into cytotoxic ATP analogs. The accumulation of these non-hydrolyzable analogs interferes with mitochondrial function and induces osteoclast apoptosis (programmed cell death).

  • Nitrogen-Containing Bisphosphonates (N-BPs) (e.g., Alendronate, Risedronate, Zoledronic Acid): N-BPs are significantly more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. Inhibition of FPPS disrupts the prenylation of small GTPases, which are essential for the proper function and survival of osteoclasts, including their cytoskeletal organization and vesicular trafficking. This ultimately leads to osteoclast inactivation and apoptosis.

The following diagram illustrates the signaling pathway targeted by nitrogen-containing bisphosphonates:

Bisphosphonate_Mechanism cluster_osteoclast Osteoclast Mevalonate Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS FPP_GGPP FPP & GGPP FPPS->FPP_GGPP Prenylation Protein Prenylation FPP_GGPP->Prenylation GTPases Small GTPases (e.g., Ras, Rho, Rab) GTPases->Prenylation Function Osteoclast Function (Cytoskeleton, Trafficking) Prenylation->Function Survival Osteoclast Survival Prenylation->Survival Resorption Bone Resorption Function->Resorption NBP Nitrogen-containing Bisphosphonate NBP->FPPS Inhibits

Caption: Mechanism of action of nitrogen-containing bisphosphonates in osteoclasts.

Experimental Data on Bisphosphonate Efficacy

The efficacy of bisphosphonates in inhibiting bone resorption is well-documented through numerous in vitro and in vivo studies. The following table summarizes key quantitative data for some commonly used bisphosphonates.

BisphosphonateRelative Potency (vs. Etidronate=1)IC50 for FPPS Inhibition (nM)
Etidronate1>100,000
Clodronate10>100,000
Alendronate100-1,000~470
Risedronate1,000-10,000~30
Ibandronate1,000-10,000~100
Zoledronic Acid>10,000~3

Note: Relative potency is a general estimation from various preclinical models. IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Standard assays used to evaluate the efficacy of bisphosphonates include:

  • Osteoclast Resorption Pit Assay (In Vitro):

    • Osteoclasts are isolated from bone marrow precursors and cultured on bone or dentin slices.

    • The cells are treated with varying concentrations of the test compound.

    • After a defined incubation period, the cells are removed, and the slices are stained to visualize the resorption pits.

    • The number and area of the pits are quantified to determine the extent of bone resorption and the inhibitory effect of the compound.

  • Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay (In Vitro):

    • Recombinant FPPS enzyme is incubated with its substrates, isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP), in the presence of varying concentrations of the inhibitor.

    • The activity of the enzyme is measured by quantifying the formation of the product, farnesyl pyrophosphate (FPP), often using radiolabeled substrates or chromatographic methods.

    • The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.

  • Ovariectomized (OVX) Rat Model (In Vivo):

    • Female rats undergo ovariectomy to induce estrogen deficiency, leading to accelerated bone loss, mimicking postmenopausal osteoporosis.

    • A group of OVX rats is treated with the test compound, while a control group receives a placebo.

    • After a specified treatment period, bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DXA).

    • Bone turnover markers in serum and urine are also analyzed.

    • Histomorphometric analysis of bone sections is performed to assess osteoclast number and activity.

The following diagram outlines a typical experimental workflow for evaluating a novel anti-resorptive agent:

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis & Characterization B FPPS Inhibition Assay (IC50 Determination) A->B C Osteoclast Resorption Pit Assay A->C D Cytotoxicity Assays A->D E Animal Model Selection (e.g., OVX Rat) C->E Promising Candidates F Treatment Administration (Dose-Response) E->F G BMD Measurement (DXA) F->G H Biochemical Marker Analysis F->H I Histomorphometry F->I

Caption: Experimental workflow for preclinical evaluation of bone resorption inhibitors.

Phenylphosphonates: An Unexplored Avenue

In stark contrast to the wealth of data on bisphosphonates, the scientific literature on the direct anti-resorptive effects of phenylphosphonates is exceedingly sparse.

Chemical Structure and Known Properties

Phenylphosphonates are organophosphorus compounds containing a phenyl group directly attached to the phosphorus atom of a phosphonate (B1237965) group. While they share the phosphonate moiety with bisphosphonates, the P-C-P backbone, which is crucial for the high bone affinity and biological activity of bisphosphonates, is absent.

Some studies have explored arylphosphonic acids, a broader class that includes phenylphosphonates, for their ability to bind to hydroxyapatite. This property has been utilized in the development of fluorescent probes for imaging bone and other calcified tissues. However, affinity for bone mineral does not inherently translate to an inhibitory effect on osteoclast activity.

One study identified phenylphosphonate as a competitive inhibitor of skeletal alkaline phosphatase. However, the observed effects on bone cell proliferation were biphasic and could not be directly attributed to this enzymatic inhibition, suggesting off-target effects.

Lack of Efficacy Data

Crucially, there are no publicly available, peer-reviewed studies that provide quantitative data on the efficacy of phenylphosphonates in inhibiting osteoclast-mediated bone resorption. Key metrics such as IC50 values for osteoclast activity or FPPS inhibition, and in vivo data from animal models of bone loss, are not available for this class of compounds.

Conclusion

Based on the current body of scientific evidence, a direct comparison of the efficacy of phenylphosphonates and bisphosphonates in inhibiting bone resorption is not feasible due to the profound lack of data on phenylphosphonates. Bisphosphonates are a well-characterized and clinically validated class of drugs with a clear mechanism of action and extensive supporting data. Phenylphosphonates, while sharing a phosphonate group, lack the key structural features of bisphosphonates and have not been shown to possess significant anti-resorptive activity.

For researchers, scientists, and drug development professionals, it is imperative to recognize that any claims regarding the efficacy of phenylphosphonates as bone resorption inhibitors would require rigorous experimental validation through established in vitro and in vivo models. Until such data becomes available, bisphosphonates remain the benchmark against which any novel anti-resorptive agents should be compared.

comparing the catalytic activity of different phenylphosphonate-metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Activity of Phenylphosphonate-Metal Complexes

This guide provides a comparative analysis of the catalytic performance of various metal complexes incorporating this compound ligands. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the catalytic potential of these compounds, supported by experimental data from peer-reviewed literature.

Comparative Catalytic Performance

The catalytic activity of this compound-metal complexes is significantly influenced by the nature of the metal center, the coordination environment, and the reaction conditions. This section summarizes the performance of representative zirconium, palladium, and rhodium-based this compound catalysts in different organic transformations.

Catalyst/MetalLigand SystemReaction TypeSubstrateProductYield (%)TONTOF (h⁻¹)Selectivity (%)Ref.
Zirconium (Zr) This compoundAldol (B89426) Additionp-Nitrobenzaldehyde + CyclohexanoneAldol Adduct88---[1]
Zirconium (Zr) This compoundBenzyl Alcohol OxidationBenzyl AlcoholBenzaldehyde---90.2[2]
Palladium (Pd) This compound LigandsSuzuki-Miyaura CouplingAryl Halides + Aryl Boronic AcidsBiarylsHighHighup to 1.3 x 10⁴High[3]
Rhodium (Rh) Triphenylphosphine1-Octene Hydroformylation1-Octenen-Nonanal / i-Nonanal---n:i = 52:1[4]

Note: Data is compiled from different sources and reaction conditions may vary. Direct comparison of absolute values should be made with caution. TON (Turnover Number) and TOF (Turnover Frequency) are reported where available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a zirconium this compound catalyst and a general procedure for testing its catalytic activity.

Synthesis of Mesoporous Zirconium this compound

This protocol describes a one-pot co-condensation method to synthesize mesoporous zirconium this compound.[5]

Materials:

Procedure:

  • Prepare an aqueous solution of sodium dodecyl sulfate (SDS).

  • Add phenylphosphonic acid (PPA) to the SDS solution and stir until dissolved.

  • Slowly add a solution of ZrCl₄ in deionized water to the PPA/SDS mixture under vigorous stirring.

  • Continue stirring the resulting gel at room temperature for 24 hours.

  • Collect the solid product by filtration and wash thoroughly with deionized water and then with ethanol.

  • Dry the product in an oven at 100 °C overnight.

  • To remove the SDS template, the as-synthesized material is typically calcined or extracted with a suitable solvent (e.g., ethanol with an acid).

General Protocol for Catalytic Activity Testing (e.g., Aldol Addition)

This protocol outlines a general procedure for evaluating the catalytic performance of a synthesized this compound-metal complex in an aldol addition reaction.[1]

Materials:

  • Synthesized this compound-metal catalyst

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., toluene)

  • Internal standard for GC/HPLC analysis

Procedure:

  • In a reaction vessel, add the synthesized catalyst (e.g., 5-10 mol%).

  • Add the solvent, followed by the aldehyde and ketone substrates.

  • If required, purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Stir the reaction mixture at the desired temperature for a specified time.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after quenching the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Isolate the product from the filtrate by appropriate work-up procedures (e.g., extraction, column chromatography).

  • Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

  • Calculate the yield, conversion, and selectivity based on the analytical data.

Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for the synthesis, characterization, and comparative catalytic testing of different this compound-metal complexes.

G cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_testing Catalytic Activity Testing cluster_comparison Performance Comparison s1 Precursor Selection (Metal Salt, Phenylphosphonic Acid) s2 Synthesis Method (e.g., Sol-gel, Hydrothermal) s1->s2 s3 Isolation & Purification s2->s3 c1 Structural Analysis (XRD, TEM) s3->c1 c2 Compositional Analysis (ICP-MS, NMR) s3->c2 c3 Porosity Analysis (N2 Sorption) s3->c3 t1 Reaction Setup (Substrates, Solvent, Conditions) c1->t1 c2->t1 c3->t1 t2 Reaction Monitoring (GC, HPLC) t1->t2 t3 Product Isolation & Characterization t2->t3 p1 Data Analysis (Yield, TON, TOF, Selectivity) t3->p1 p2 Structure-Activity Relationship p1->p2

References

A Comparative Guide to the Validation of Analytical Methods for Phenylphosphonate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of phenylphosphonate in environmental matrices is crucial for monitoring its environmental fate and potential impact. This guide provides an objective comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix, and available instrumentation. This document outlines the experimental protocols and presents comparative performance data to aid researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods

Both GC-MS and LC-MS/MS offer the requisite selectivity and sensitivity for the trace analysis of this compound. However, they differ significantly in their sample preparation and chromatographic principles. GC-MS necessitates a derivatization step to render the polar phenylphosphonic acid volatile, while LC-MS/MS can often analyze the compound directly.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase, followed by mass-based detection.
Derivatization Mandatory. Phenylphosphonic acid is non-volatile and requires derivatization (e.g., silylation with BSTFA) to increase its volatility and thermal stability.Not typically required. Direct analysis is possible, simplifying sample preparation.
Sample Throughput Lower, due to the additional derivatization step.Higher, due to simpler sample preparation.
Sensitivity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM).
Selectivity Excellent, with mass spectrometry providing definitive identification.Excellent, with the use of precursor and product ion transitions enhancing specificity.
Matrix Effects Can be significant, but often mitigated by the cleanup inherent in the derivatization and extraction process.Can be a challenge, often requiring matrix-matched calibration or the use of internal standards.
Instrumentation Cost Generally lower initial investment compared to LC-MS/MS.Higher initial investment.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are presented below. These protocols are based on established methods for similar organophosphorus compounds and can be adapted for this compound analysis.

Sample Preparation: Water Samples

Solid-Phase Extraction (SPE)

This protocol is suitable for the pre-concentration and cleanup of this compound from water samples for both GC-MS and LC-MS/MS analysis.

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass the filtered water sample (e.g., 500 mL) through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained this compound with 5 mL of a suitable solvent, such as a mixture of methanol and ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a solvent appropriate for the subsequent analysis (e.g., acetonitrile (B52724) for GC-MS derivatization or mobile phase for LC-MS/MS).

Sample Preparation: Soil and Sediment Samples

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

This method is effective for extracting this compound from solid matrices.

  • Sample Hydration: Weigh 10 g of the soil or sediment sample into a 50 mL centrifuge tube. If the sample is dry, add a small amount of water to hydrate (B1144303) it.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS salts (e.g., magnesium sulfate (B86663) and sodium acetate) and shake immediately for 1 minute.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant can be used for derivatization (GC-MS) or directly for LC-MS/MS analysis after appropriate dilution.

GC-MS Analysis (with Derivatization)

Phenylphosphonic acid requires derivatization to become amenable to GC analysis. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Derivatization: To the dried extract residue, add 50 µL of BSTFA and 50 µL of pyridine. Seal the vial and heat at 70°C for 60 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound.

LC-MS/MS Analysis (Direct)
  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is often suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

Method Validation Data

The following table summarizes typical validation parameters for the analysis of phosphonic acids in environmental samples. While specific data for this compound is limited in the literature, the values presented for closely related compounds provide a reliable estimate of the expected performance.

ParameterGC-MS (derivatized)LC-MS/MS (direct)
Limit of Detection (LOD) 0.1 - 1 µg/L (water) 1 - 10 µg/kg (soil)0.01 - 0.5 µg/L (water) 0.1 - 5 µg/kg (soil)
Limit of Quantification (LOQ) 0.5 - 5 µg/L (water) 5 - 20 µg/kg (soil)0.05 - 1 µg/L (water) 0.5 - 10 µg/kg (soil)
Linearity (R²) > 0.99> 0.99
Recovery 70 - 120%80 - 110%
Precision (RSD) < 15%< 10%

Visualizations

Experimental Workflow: Sample Preparation and Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Water Water Sample SPE Solid-Phase Extraction Water->SPE Soil Soil/Sediment Sample QuEChERS QuEChERS Extraction Soil->QuEChERS Extract Cleaned Extract SPE->Extract QuEChERS->Extract Derivatization Derivatization (GC-MS) Extract->Derivatization LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data_GC GC-MS Data GCMS->Data_GC Data_LC LC-MS/MS Data LCMS->Data_LC

Caption: General workflow for the analysis of this compound.

Logical Decision Tree for Method Selection

G Start Start: this compound Analysis HighSensitivity Is ultra-high sensitivity (<0.1 µg/L) required? Start->HighSensitivity DerivatizationOk Is a derivatization step acceptable? HighSensitivity->DerivatizationOk No LCMS Select LC-MS/MS HighSensitivity->LCMS Yes HighThroughput Is high sample throughput a priority? DerivatizationOk->HighThroughput Yes GCMS Select GC-MS DerivatizationOk->GCMS No HighThroughput->LCMS Yes HighThroughput->GCMS No

Caption: Decision tree for selecting an analytical method.

Comparative Guide to the Cross-Reactivity Assessment of a Phenylphosphonate-Based Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a phenylphosphonate-based fluorescent sensor for the detection of nerve agent simulants, such as dimethyl methylphosphonate (B1257008) (DMMP), with alternative sensing technologies. The content is structured to offer objective performance comparisons, detailed experimental protocols, and clear visualizations of the underlying scientific principles.

Performance Comparison of DMMP Sensors

The selection of a suitable sensor for the detection of hazardous compounds like organophosphates requires a thorough evaluation of its performance metrics. This section presents a comparative analysis of a this compound-based sensor with other leading technologies in terms of their limit of detection (LOD), sensitivity, and response time.

Sensor TypeSensing MaterialAnalyteLimit of Detection (LOD)SensitivityResponse TimeReference
This compound-Based Fluorescent Sensor BODIPY-based fluorescent probeDMMP (vapor)0.1 ppmHigh< 1 minute[1]
Quartz Crystal Microbalance (QCM)MnO2@NGO/PPyDMMP (vapor)-1.26 Hz/ppmShorter response with increasing concentration[2]
Surface Acoustic Wave (SAW)N-MWCNT@NiODMMP (vapor)-~118 times higher than QCM at 25 ppm-[2]
Chemiresistive SensorWSe2 nanosheetsDMMP (vapor)122 ppbHigh response to 10 ppm100 s[3]
Laminated MOS SensorPt@CeLaCoNiOx/Co@SnO2DMMP (vapor)-Good-
Interband Cascade Laser SensorHCSFA2 and oapBPAF sorbentsDMMP (vapor)~20 ppbHigh-
Fluorescent Sensor ArrayBODIPY's, Rhodamine, Naphthylamide, and carbon dotsDMMP (vapor)0.1 ppmHighInstantaneous

Cross-Reactivity Assessment: Experimental Protocol

Assessing the cross-reactivity of a sensor is crucial to determine its selectivity and reliability in complex environments. The following is a detailed protocol for evaluating the cross-reactivity of a this compound-based fluorescent sensor.

Objective: To determine the sensor's response to a range of potential interfering compounds compared to its response to the target analyte (DMMP).

Materials:

  • This compound-based fluorescent sensor solution (e.g., BODIPY-based probe in a suitable solvent).

  • Target analyte solution: Dimethyl methylphosphonate (DMMP) at a known concentration.

  • Interferent solutions: A selection of volatile organic compounds (VOCs) and other relevant chemicals (e.g., acetone, ethanol, toluene, hexane, water vapor) at concentrations significantly higher than the target analyte.

  • Fluorometer.

  • Gas generation and delivery system.

Procedure:

  • Baseline Measurement: Record the fluorescence intensity of the this compound-based sensor solution in the absence of any analyte. This will serve as the baseline reading.

  • Response to Target Analyte: Introduce a known concentration of DMMP vapor to the sensor and record the change in fluorescence intensity until a stable signal is achieved. This establishes the sensor's response to the target analyte.

  • Interferent Exposure: Individually introduce each interfering compound at a high concentration to the sensor and record the fluorescence response. Ensure the sensor is purged with an inert gas between each interferent exposure to return to the baseline.

  • Competitive Interference Test: Introduce the target analyte (DMMP) at its target concentration simultaneously with a high concentration of an interfering compound. Record the fluorescence response and compare it to the response of the target analyte alone.

  • Data Analysis: Calculate the cross-reactivity percentage for each interferent using the following formula:

    Cross-Reactivity (%) = (Response to Interferent / Response to Target Analyte) x 100

    A low cross-reactivity percentage indicates high selectivity.

Visualizing the Scientific Principles

To facilitate a deeper understanding of the sensor's functionality and the experimental workflow, the following diagrams are provided.

Signaling Pathway of the this compound-Based Fluorescent Sensor

The detection mechanism of the this compound-based sensor involves a specific interaction between the sensor molecule and the target analyte, leading to a measurable change in fluorescence. This process is a form of signal transduction where the chemical binding event is converted into an optical signal. The organophosphorus compound, acting as a nerve agent, inhibits the acetylcholinesterase enzyme, which is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine and subsequent overstimulation of nerve signals.[4][5]

G cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_signal Signal Transduction Fluorophore Fluorophore (e.g., BODIPY) Fluorescence_Change Fluorescence 'Turn-On' Fluorophore->Fluorescence_Change Results in Recognition_Site Recognition Site (Supramolecular Host) Binding Binding Event (Hydrogen Bonding) DMMP DMMP (this compound) DMMP->Recognition_Site Binds to Conformational_Change Conformational Change Binding->Conformational_Change Induces Conformational_Change->Fluorophore Affects

Signaling pathway of the sensor.
Experimental Workflow for Cross-Reactivity Assessment

The systematic evaluation of a sensor's cross-reactivity is a critical step in its characterization. The following workflow outlines the key stages of this process.

G Start Start Prepare_Sensor Prepare this compound Sensor Solution Start->Prepare_Sensor Measure_Baseline Measure Baseline Fluorescence Prepare_Sensor->Measure_Baseline Introduce_Target Introduce Target Analyte (DMMP) Measure_Baseline->Introduce_Target Record_Target_Response Record Target Response Introduce_Target->Record_Target_Response Introduce_Interferent Introduce Interfering Compound Record_Target_Response->Introduce_Interferent Record_Interferent_Response Record Interferent Response Introduce_Interferent->Record_Interferent_Response Competitive_Test Introduce Target and Interferent Simultaneously Record_Interferent_Response->Competitive_Test Record_Competitive_Response Record Competitive Response Competitive_Test->Record_Competitive_Response Analyze_Data Analyze Data and Calculate Cross-Reactivity Record_Competitive_Response->Analyze_Data End End Analyze_Data->End

Cross-reactivity assessment workflow.

References

A Comparative Guide to Phenylphosphonate Herbicides and Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance, mechanisms, and environmental impact of two distinct classes of herbicides for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of phenylphosphonate herbicides and glyphosate (B1671968), two important classes of compounds in weed management. While glyphosate has been a dominant broad-spectrum herbicide for decades, the emergence of glyphosate-resistant weeds has spurred research into alternative modes of action, such as those offered by this compound herbicides. This document synthesizes available experimental data to compare their performance, outlines the experimental protocols used in these evaluations, and visualizes their distinct signaling pathways.

Executive Summary

Glyphosate, a systemic herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants.[1][2][3][4] This mode of action provides broad-spectrum control of annual and perennial grasses, broadleaf weeds, and sedges.[5][6][7] In contrast, a key class of this compound herbicides acts by inhibiting the pyruvate (B1213749) dehydrogenase complex (PDHc), a critical enzyme in cellular respiration.[8] This alternative mechanism of action makes them effective against different weed spectrums, particularly broadleaf weeds, and a potential tool for managing glyphosate-resistant populations.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of glyphosate and a representative this compound herbicide, clacyfos (B14248723) (HW02), against various weed species. Efficacy is presented as the concentration required to cause a 50% reduction in growth (GR50) or a 50% reduction in the plant population (ED50). Lower values indicate higher efficacy.

Table 1: Efficacy of Glyphosate against Various Weed Species

Weed SpeciesCommon NameGR50 (g ai/ha)ED50 (g ai/ha)Reference
Amaranthus retroflexusRedroot Pigweed15.3-[1]
Chenopodium albumCommon Lambsquarters25.8-[1]
Echinochloa crus-galliBarnyardgrass45.2-[2]
Lolium rigidumRigid Ryegrass66.3-[1]
Conyza canadensisHorseweed-190 - 1980
Various Species-10.25 - 66.34-[1]

Note: ai/ha = active ingredient per hectare. GR50 and ED50 values can vary depending on the weed's growth stage, environmental conditions, and the specific glyphosate formulation used.

Table 2: Efficacy of Clacyfos (a this compound Herbicide) against Broadleaf Weeds

Weed SpeciesCommon NamePost-emergence Control (%) at 75 g ai/ha
Abutilon theophrastiVelvetleaf95
Amaranthus retroflexusRedroot Pigweed92
Chenopodium albumCommon Lambsquarters98
Solanum nigrumBlack Nightshade90

Data for clacyfos efficacy is presented as percentage control at a specific application rate due to the limited availability of published GR50/ED50 values in direct comparative studies with glyphosate.

Mechanism of Action: Distinct Biochemical Pathways

The herbicidal activity of glyphosate and phenylphosphonates stems from their interference with crucial plant metabolic pathways.

Glyphosate: This herbicide targets the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2][3][4] By inhibiting the EPSPS enzyme, glyphosate depletes the plant of these essential amino acids, leading to a cessation of growth and eventual death.

Phenylphosphonates (e.g., Clacyfos): These herbicides inhibit the pyruvate dehydrogenase complex (PDHc), a key multi-enzyme complex that links glycolysis to the citric acid cycle (Krebs cycle) by converting pyruvate to acetyl-CoA.[8] Inhibition of PDHc disrupts cellular respiration and the production of ATP, leading to a rapid cessation of energy-dependent processes and plant death.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by each herbicide class and a general workflow for evaluating herbicide efficacy.

Glyphosate_Pathway cluster_shikimate Shikimate Pathway Chorismate Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) Chorismate->Aromatic_Amino_Acids Leads to EPSP_Synthase EPSP Synthase EPSP_Synthase->Chorismate Shikimate-3-P Shikimate-3-P Shikimate-3-P->EPSP_Synthase PEP Phosphoenolpyruvate PEP->EPSP_Synthase Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Caption: Glyphosate's mechanism of action: inhibition of EPSP synthase in the shikimate pathway.

Phenylphosphonate_Pathway cluster_respiration Cellular Respiration Pyruvate Pyruvate PDHc Pyruvate Dehydrogenase Complex (PDHc) Pyruvate->PDHc Acetyl-CoA Acetyl-CoA PDHc->Acetyl-CoA Citric_Acid_Cycle Citric Acid Cycle (Krebs Cycle) Acetyl-CoA->Citric_Acid_Cycle This compound This compound This compound->PDHc Inhibits

Caption: this compound's mechanism of action: inhibition of the Pyruvate Dehydrogenase Complex (PDHc).

Herbicide_Efficacy_Workflow Start Start Weed_Cultivation Weed Species Cultivation Start->Weed_Cultivation Herbicide_Application Herbicide Application (Dose-Response) Weed_Cultivation->Herbicide_Application Data_Collection Data Collection (e.g., Biomass, Survival) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (GR50 / ED50 Calculation) Data_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized experimental workflow for determining herbicide efficacy.

Experimental Protocols

The evaluation of herbicide efficacy typically involves standardized greenhouse or field trials. The following outlines a general protocol for determining the GR50 or ED50 values.

1. Plant Material and Growth Conditions:

  • Seeds of target weed species are sown in pots containing a standardized soil mix.

  • Plants are grown under controlled environmental conditions (e.g., 25°C day/20°C night, 16-hour photoperiod) in a greenhouse or growth chamber.

  • Plants are thinned to a uniform number per pot and allowed to reach a specific growth stage (e.g., 3-4 true leaves) before treatment.

2. Herbicide Application:

  • A range of herbicide concentrations is prepared, typically in a logarithmic series, to create a dose-response curve.

  • Herbicides are applied using a calibrated cabinet sprayer to ensure uniform coverage.

  • An untreated control group is included for comparison.

3. Data Collection and Analysis:

  • After a set period (e.g., 21 days), the above-ground biomass of the treated plants is harvested, dried, and weighed.

  • For ED50 determination, the number of surviving plants is counted.

  • The data is then subjected to non-linear regression analysis to fit a dose-response curve and calculate the GR50 or ED50 value, which is the herbicide dose that causes a 50% reduction in plant growth or survival compared to the untreated control.

Crop Safety and Environmental Fate

Crop Safety:

  • Glyphosate: The development of glyphosate-tolerant crops has been a significant factor in its widespread use, allowing for post-emergence application without harming the crop.[9] However, non-tolerant crops are highly susceptible to glyphosate.

  • Phenylphosphonates: Studies on clacyfos have shown good selectivity, with crops like maize and rice exhibiting tolerance at effective herbicidal rates for broadleaf weeds.[8] This suggests potential for use in integrated weed management systems for these crops.

Environmental Fate:

  • Glyphosate: Glyphosate is known to bind strongly to soil particles, which generally limits its leaching into groundwater.[6][10] It is primarily degraded by soil microorganisms, with a half-life that can vary from a few weeks to several months depending on environmental conditions.[10][11] Its main metabolite is aminomethylphosphonic acid (AMPA).[6][12]

  • Phenylphosphonates: The environmental fate of this compound herbicides is less extensively studied. Like glyphosate, they are organophosphorus compounds and are expected to undergo microbial degradation in the soil. The specific degradation pathways and half-lives of compounds like clacyfos are areas of ongoing research.

Conclusion

This compound herbicides, with their distinct mode of action targeting the pyruvate dehydrogenase complex, present a valuable alternative to glyphosate, particularly for the control of broadleaf weeds and in the management of glyphosate resistance. While glyphosate offers broad-spectrum control and has been a cornerstone of weed management, the development of resistance necessitates the exploration and integration of herbicides with different biochemical targets. The data presented in this guide, though limited in direct comparisons, indicates that phenylphosphonates can provide effective control of key weed species with a favorable crop safety profile in certain agricultural systems. Further research, including direct comparative efficacy trials across a wider range of weed species and environmental conditions, is crucial to fully elucidate the potential of this compound herbicides in sustainable weed management strategies.

References

A Structural Showdown: Phenylphosphonate vs. Phosphinate Ligands in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the structural implications of utilizing phenylphosphonate and phosphinate ligands in the design and synthesis of Metal-Organic Frameworks (MOFs), supported by experimental data for researchers, scientists, and professionals in drug development.

The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent organic linkers and metal nodes. Among the diverse array of ligands employed, those bearing phosphorus-based functional groups, specifically phenylphosphonates and phenylphosphinates, have garnered significant attention. Their propensity to form robust frameworks with enhanced thermal and chemical stability compared to their carboxylate counterparts makes them particularly attractive for a range of applications, including gas storage, catalysis, and drug delivery. This guide provides a detailed structural comparison of MOFs constructed from this compound and phosphinate ligands, drawing upon experimental data to illuminate the key differences and similarities that govern their resulting architectures and properties.

At a Glance: Key Structural Distinctions

FeatureThis compound LigandsPhosphinate Ligands
Functional Group -PO(OH)₂-PO(OH)R (where R is an aryl or alkyl group)
Coordination Atoms Three oxygen atomsTwo oxygen atoms
Coordination Modes Theoretically up to 16 distinct modes, leading to high complexity.[1]More restricted and predictable coordination.
Common Structural Motif Eight-membered M-O-P-O-M-O-P-O rings.[1][2]Eight-membered M-O-P-O-M-O-P-O rings.[1][2][3]
Structural Tendency Prone to forming dense, non-porous layered structures due to extensive metal-oxygen binding.[1][2][4][5]Less tendency to form layered structures, often leading to porous 3D frameworks.[4]
Predictability Poor predictability of resulting structures due to variable coordination.[1][6]Higher predictability in the resulting MOF topology.
Isoreticular Design Capable of forming isoreticular series of MOFs.[2]Readily applicable for isoreticular design, allowing for systematic tuning of properties.[1][2]
Bonding & Stability Forms strong bonds with hard metal ions (e.g., Zr⁴⁺, Al³⁺, Fe³⁺), leading to high stability.[1][5]Also forms strong bonds with trivalent metal centers, resulting in increased MOF stability.[1][2][4]
Acidity More acidic compared to phosphinic acids.[1][2]Acidity falls between carboxylic and phosphonic acids.[1][2]

Delving into the Structural Nuances: A Comparative Analysis

The fundamental difference between this compound and phosphinate ligands lies in the number of oxygen atoms available for coordination with metal centers. Phenylphosphonates possess three oxygen atoms per functional group, which, when fully deprotonated, can lead to a remarkable variety of coordination modes—theoretically as many as 16.[1] This versatility, however, comes at the cost of predictability, often resulting in the formation of dense, non-porous, layered structures.[1][2][4][5] The extensive metal-oxygen binding possibilities can make the targeted synthesis of porous, crystalline materials challenging.[7]

In contrast, phosphinate ligands have only two oxygen atoms available for coordination, which significantly simplifies their binding behavior and enhances the predictability of the final MOF architecture.[1] This has made them particularly amenable to the principles of isoreticular chemistry, where the organic linker is systematically varied to control pore size and functionality without altering the underlying topology of the framework.[1][2] A prevalent coordination motif for both ligand types is the formation of eight-membered M-O-P-O-M-O-P-O rings, which serves as a foundational building block in many of these structures.[1][2][3]

Recent research has demonstrated the exciting possibility of an "isoreticular continuum" between phosphonate- and phosphinate-based MOFs.[1][2] It has been shown that MOFs with the same topology can be synthesized using purely phosphinate, purely phosphonate (B1237965), and even mixed phosphonate-phosphinate linkers.[1][6] This breakthrough opens up new avenues for fine-tuning the properties of MOFs by leveraging the distinct characteristics of each ligand within a single, structurally related family of materials. For instance, the protonated OH group in phosphonates can allow for isoreticular synthesis in a manner similar to the "P-optional" group in phosphinates.[1][2]

The following diagram illustrates the relationship between the ligand structure and the resulting MOF architecture, highlighting the concept of the isoreticular continuum.

G Structural Relationship of this compound and Phosphinate Ligands in MOFs This compound This compound High Coordination Complexity High Coordination Complexity This compound->High Coordination Complexity Tendency for Dense Layers Tendency for Dense Layers This compound->Tendency for Dense Layers Isoreticular Design Isoreticular Design This compound->Isoreticular Design Phenylphosphinate Phenylphosphinate Predictable Topology Predictable Topology Phenylphosphinate->Predictable Topology Phenylphosphinate->Isoreticular Design Mixed Ligand Mixed Ligand Mixed Ligand->Isoreticular Design Phosphonate MOF Phosphonate MOF High Coordination Complexity->Phosphonate MOF Phosphinate MOF Phosphinate MOF Predictable Topology->Phosphinate MOF Tendency for Dense Layers->Phosphonate MOF Isoreticular Design->Phosphonate MOF Isoreticular Design->Phosphinate MOF Mixed-Ligand MOF Mixed-Ligand MOF Isoreticular Design->Mixed-Ligand MOF

Caption: A diagram illustrating the influence of ligand choice on MOF structural characteristics.

Experimental Protocols: A Glimpse into Synthesis and Characterization

The synthesis of phosphonate- and phosphinate-based MOFs typically involves solvothermal or hydrothermal methods. The following provides a representative experimental workflow for the synthesis and characterization of these materials, based on reported procedures.

G General Experimental Workflow for Phosphonate/Phosphinate MOF Synthesis cluster_char Characterization Techniques Ligand_Synthesis 1. Ligand Synthesis (e.g., Phenylphosphonic acid or Phenylphosphinic acid derivative) MOF_Synthesis 2. MOF Synthesis (Solvothermal/Hydrothermal reaction of ligand and metal salt) Ligand_Synthesis->MOF_Synthesis Isolation 3. Isolation and Purification (Filtration, washing with solvents) MOF_Synthesis->Isolation Characterization 4. Characterization Isolation->Characterization End End Characterization->End PXRD Powder X-ray Diffraction (PXRD) (Phase purity and crystallinity) Characterization->PXRD SCXRD Single-Crystal X-ray Diffraction (SC-XRD) (Structure determination) Characterization->SCXRD TGA Thermogravimetric Analysis (TGA) (Thermal stability) Characterization->TGA Sorption Gas Sorption Analysis (Porosity and surface area) Characterization->Sorption

Caption: A generalized workflow for the synthesis and characterization of phosphonate and phosphinate MOFs.

Representative Synthesis of an Iron-Based Phosphonate/Phosphinate MOF:

A typical synthesis involves the reaction of the chosen phenylphosphonic or phenylphosphinic acid ligand with an iron(III) salt, such as FeCl₃, in a suitable solvent like N,N-dimethylformamide (DMF) or water. The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the reaction solvent and subsequently with a more volatile solvent like ethanol (B145695) or acetone, and then dried.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity and crystallinity of the bulk material. The experimental pattern is often compared to a simulated pattern from single-crystal X-ray diffraction data.

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, coordination environment of the metal centers, and the overall topology of the framework.

  • Thermogravimetric Analysis (TGA): Employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): Used to determine the porosity of the material, including the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

Conclusion

The choice between this compound and phosphinate ligands in the design of MOFs has profound structural consequences. Phenylphosphonates offer a higher degree of coordination complexity, which can be both an advantage for creating novel structures and a challenge in terms of predictability. Phenylphosphinates, with their more constrained coordination, provide a more reliable platform for the rational design of porous, crystalline materials, particularly through an isoreticular approach. The recent demonstration of an isoreticular continuum bridging these two ligand types opens up exciting new possibilities for the synthesis of MOFs with finely tuned properties. For researchers and drug development professionals, a thorough understanding of these structural nuances is paramount for the successful design and application of next-generation MOFs.

References

Phenylphosphonates vs. Phosphate Esters: A Comparative Guide to Stability in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between phenylphosphonate and phosphate (B84403) esters in designing bioactive molecules is critical. While both can serve as key components in prodrugs, enzyme inhibitors, and biological probes, their inherent stability profiles under physiological conditions dictate their ultimate efficacy and application. This guide provides an objective comparison of their stability, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics and research tools.

Phenylphosphonates are structural analogs of phosphate esters where a carbon atom directly replaces an esteric oxygen atom, creating a stable carbon-phosphorus (C-P) bond.[1][2] This fundamental difference significantly impacts their susceptibility to chemical and enzymatic hydrolysis, a key consideration in the aqueous and enzyme-rich environments of biological assays.

Comparative Hydrolytic and Enzymatic Stability: A Quantitative Overview

The stability of these two classes of compounds is not absolute and is influenced by factors such as pH, temperature, and the presence of specific enzymes.[3][4] Phenylphosphonates are generally more resistant to hydrolysis than their phosphate ester counterparts due to the greater strength of the P-C bond compared to the P-O-C bond.[2][5] This increased stability is a primary reason for their use as non-hydrolyzable mimics of natural phosphates in drug design.[1][6][7]

The following table summarizes quantitative data on the stability of representative this compound and phosphate esters under various conditions.

Compound ClassSpecific CompoundConditionStability Metric (Half-life, t½)Reference
Phosphate Ester Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphatepH 4, 25°C~250 hours[8][9]
Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphatepH 7, 25°C~1000 hours[8][9]
Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphatepH 10, 25°C~2 hours[8][9]
HMBP monophosphonate ProPAgens50% Human Plasma>12 hours[10]
This compound Ester Bis(3-(3,4-dicyanophenoxy)phenyl) this compoundpH 4, 25°C>2000 hours[8][9]
Bis(3-(3,4-dicyanophenoxy)phenyl) this compoundpH 7, 25°C>2000 hours[8][9]
Bis(3-(3,4-dicyanophenoxy)phenyl) this compoundpH 10, 25°C~500 hours[8][9]
Acyclic Nucleoside Phosphonates (e.g., Tenofovir)General Biological SystemsHigh (Resistant to enzymatic dephosphorylation)[1]

Experimental Protocols for Stability Assessment

Accurate determination of the stability of this compound and phosphate esters is crucial for predicting their behavior in biological systems. Below are detailed methodologies for assessing their hydrolytic and enzymatic stability.

Protocol 1: Determination of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used to compare the hydrolysis rates of phosphate and phosphonate (B1237965) esters.[8][9]

Objective: To quantify the rate of hydrolysis of a test compound (this compound or phosphate ester) at different pH values by monitoring its disappearance over time using HPLC.

Materials:

  • Test compound

  • Buffer solutions: pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate buffer), pH 10 (e.g., carbonate-bicarbonate buffer)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Thermostatted incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: Dilute the stock solution into the pre-warmed buffer solutions (pH 4, 7, and 10) to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C, 37°C, or 50°C).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

  • Reaction Quenching (if necessary): Stop the reaction by adding a quenching solution (e.g., a strong acid or base to shift the pH to a more stable region) or by immediate freezing.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time. Determine the pseudo-first-order rate constant (k) by fitting the data to an exponential decay model. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Evaluation of Enzymatic Stability in Plasma

This protocol is a general method for assessing the stability of compounds in the presence of plasma enzymes.[10][11][12]

Objective: To determine the stability of a test compound in the presence of plasma esterases and other enzymes.

Materials:

  • Test compound

  • Human, rat, or mouse plasma (heparinized)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile or methanol (B129727) (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Plasma Preparation: Thaw frozen plasma at 37°C. Dilute the plasma with PBS (e.g., to 50%).

  • Reaction Initiation: Add the test compound stock solution to the pre-warmed plasma to a final concentration of, for example, 1 µM. The final DMSO concentration should be low (e.g., <1%) to avoid affecting enzyme activity.

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Protein Precipitation: Immediately add a volume of cold acetonitrile or methanol (typically 2-3 times the sample volume) to precipitate the plasma proteins and stop the enzymatic reaction.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time and determine the half-life.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Compound Stock (in DMSO) reaction Initiate Reaction (Add stock to matrix) stock->reaction buffer Assay Buffer (e.g., PBS, pH 7.4) buffer->reaction plasma Biological Matrix (e.g., Plasma) plasma->reaction incubate Incubate at 37°C reaction->incubate sampling Time-Point Sampling (t = 0, 15, 30... min) incubate->sampling quench Quench Reaction (Protein Precipitation) sampling->quench centrifuge Centrifugation quench->centrifuge analysis LC-MS/MS Analysis centrifuge->analysis data Data Analysis (Calculate t½) analysis->data

Figure 1. Experimental workflow for plasma stability assay.

G cluster_phosphate Phosphate Ester Prodrug Activation cluster_phosphonate Phosphonate Prodrug Activation cluster_stability Comparative Stability Prodrug_P Phosphate Ester Prodrug (Pro-Drug-O-PO3R) Active_P Active Drug (Drug-OH) Prodrug_P->Active_P Esterases/ Phosphatases Stability_P Lower Hydrolytic Stability Prodrug_P->Stability_P Prodrug_PN This compound Ester Prodrug (Pro-Drug-O-PO2(Ph)R) Active_PN Active Drug (Drug-OH) Prodrug_PN->Active_PN Esterases Stability_PN Higher Hydrolytic Stability Prodrug_PN->Stability_PN

Figure 2. Prodrug activation and relative stability.

Conclusion

The selection between this compound and phosphate esters is a nuanced decision that depends on the specific application. Phosphate esters, being closer mimics of natural substrates, may be ideal for transient signaling probes or prodrugs that require rapid activation. However, their inherent instability can be a significant drawback, leading to off-target effects or poor in vivo performance.[3][13]

Conversely, the enhanced stability of phenylphosphonates makes them superior candidates for developing enzyme inhibitors or long-acting prodrugs where resistance to hydrolysis is paramount.[1][5] By understanding the stability profiles and employing rigorous experimental evaluation, researchers can make informed decisions in the design of more effective and reliable bioactive compounds.

References

Phosphonate vs. Carboxylate Self-Assembled Monolayers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for scientists and drug development professionals on the performance, stability, and application of phosphonate (B1237965) and carboxylate self-assembled monolayers (SAMs), supported by experimental data and detailed protocols.

In the realms of surface functionalization, drug delivery, and biomaterial design, the choice of anchoring group for creating self-assembled monolayers (SAMs) is a critical decision that dictates the stability and performance of the resulting interface. Among the various functional groups utilized, phosphonates and carboxylates are two of the most common for binding to metal oxide surfaces. This guide provides an objective, data-driven comparison of their performance, offering insights to aid researchers in selecting the optimal surface chemistry for their applications.

Executive Summary

Experimental evidence consistently demonstrates that phosphonate SAMs form more stable and robust bonds with metal oxide surfaces, such as aluminum oxide and titanium alloys, compared to their carboxylate counterparts.[1][2][3] This enhanced stability is particularly significant in aqueous and physiological environments, making phosphonates a superior choice for many biomedical and in vivo applications.[2] Carboxylates, while still useful for certain applications, are generally more susceptible to desorption and displacement.[1][2] The choice between these two anchor groups is multi-faceted and depends on the specific substrate, solvent conditions, pH, and the desired longevity of the monolayer.

Quantitative Performance Comparison

The following tables summarize key performance metrics for phosphonate and carboxylate SAMs based on data from various experimental studies.

Performance MetricPhosphonate SAMsCarboxylate SAMsSubstrate(s)Key Findings & Citations
Thermal Stability Stable up to 350-500°C. The P-O bond with the metal substrate can be stable up to 800°C.[4][5]Generally lower thermal stability, with desorption proceeding via cleavage of the bond to the substrate.[6]Si, Metal OxidesPhosphonates exhibit significantly higher thermal stability, making them suitable for applications requiring thermal treatments.[4][5]
Binding Affinity & Stability Stronger, more robust covalent bonding to metal oxides.[1][7][8] Can replace pre-adsorbed carboxylates.[1][7]Weaker binding anchor, more susceptible to desorption and displacement.[2]Aluminum Oxide, Titanium Alloys, HfO₂, CdSe, ZnSPhosphonates consistently show higher binding affinity and stability across various metal oxide surfaces.[1][7][9]
Ordering and Packing Can form well-ordered, densely packed monolayers.[3][8][10] Chain tilt angles of approximately 37-47° have been reported on silicon oxide.[10]Can also form ordered SAMs, but the packing and ordering can be more sensitive to preparation conditions.[3][11]Ti-6Al-4V, Silicon OxideBoth can form ordered layers, but phosphonates have been shown to produce more closely packed and well-ordered layers on certain substrates.[3]
Hydrophobicity (Contact Angle) Higher water contact angles (e.g., 118° for PFDPA on Ti-6Al-4V), indicating more ordered and hydrophobic surfaces.[3]Lower water contact angles (e.g., 104° for PFDA on Ti-6Al-4V) compared to analogous phosphonates.[3]Ti-6Al-4VThe higher contact angles of phosphonate SAMs often correlate with better ordering and surface coverage.[3]
Tribological Properties Lower coefficient of friction, adhesion, and wear rate.[3][12]Higher coefficient of friction and adhesion compared to phosphonate SAMs.[3][12]Ti-6Al-4VPhosphonate-modified surfaces exhibit superior tribological performance.[3][12]

Experimental Methodologies

Detailed protocols are crucial for reproducing and building upon scientific findings. Below are generalized, yet detailed, methodologies for the fabrication and characterization of phosphonate and carboxylate SAMs.

Protocol 1: Fabrication of Self-Assembled Monolayers

Objective: To form a uniform, covalently bound monolayer of either phosphonic acid or carboxylic acid on a metal oxide substrate.

Materials:

  • Substrate (e.g., silicon wafer with native oxide, titanium alloy, aluminum-coated silicon)

  • Phosphonic acid or carboxylic acid of choice (e.g., octadecylphosphonic acid - ODPA, perfluorodecylphosphonic acid - PFDPA, perfluoroundecanoic acid - PFDA)

  • Solvent (e.g., toluene, ethanol, isopropanol)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas source

  • Sonicator

  • Oven or hotplate

Procedure:

  • Substrate Cleaning:

    • Sonciate the substrate in a series of solvents (e.g., acetone, ethanol, DI water) for 10-15 minutes each to remove organic contaminants.

    • For silicon-based substrates, perform a piranha clean by immersing the substrate in the solution at 80-120°C for 10-15 minutes to create a hydroxylated surface. Note: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

    • For other metal oxides, cleaning procedures may vary but often involve acid or plasma treatment to ensure a clean, reactive surface.[13]

    • Rinse the substrate thoroughly with DI water and dry under a stream of nitrogen.

  • SAM Deposition (Solution Phase):

    • Prepare a dilute solution (typically 1-5 mM) of the phosphonic or carboxylic acid in a suitable solvent.[14]

    • Immerse the cleaned and dried substrate into the solution.

    • Incubate for a specific duration (e.g., 12-48 hours) at a controlled temperature (room temperature to slightly elevated temperatures).[3][15] The optimal time and temperature will depend on the specific molecule and substrate.

  • Post-Deposition Treatment:

    • Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

    • For phosphonate SAMs, a thermal annealing step (e.g., 120-150°C for 1-24 hours) can be performed to promote covalent bond formation and improve ordering.[8]

    • Dry the substrate under a stream of nitrogen.

Protocol 2: Characterization of Self-Assembled Monolayers

Objective: To evaluate the quality, stability, and properties of the fabricated SAMs.

Techniques and Procedures:

  • Contact Angle Goniometry:

    • Purpose: To assess the wettability (hydrophobicity/hydrophilicity) and surface energy of the SAM, which provides an indication of monolayer packing and order.[13][16]

    • Procedure: Place a droplet of a probe liquid (typically DI water) on the SAM-coated surface and measure the static contact angle. Higher contact angles for non-polar terminated SAMs generally indicate a more densely packed and ordered monolayer.[3]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Purpose: To determine the elemental composition and chemical bonding states of the surface, confirming the presence of the SAM and its covalent attachment to the substrate.[13][17]

    • Procedure: Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons. For phosphonate SAMs, the P 2p peak is characteristic. For carboxylates, the C 1s and O 1s peaks are analyzed. Angle-resolved XPS can provide information about the orientation of the molecules.[18]

  • Atomic Force Microscopy (AFM):

    • Purpose: To visualize the surface topography and measure surface roughness. It can also be used to assess the completeness of the monolayer and identify defects.[13][16]

    • Procedure: Scan a sharp tip attached to a cantilever over the surface. Changes in cantilever deflection are used to create a topographical map.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To identify the vibrational modes of the molecules in the SAM, providing information about the chemical structure, conformation, and ordering of the alkyl chains.[17][19]

    • Procedure: Techniques like Attenuated Total Reflectance (ATR)-FTIR or Infrared Reflection-Absorption Spectroscopy (IRRAS) are typically used for surface-sensitive measurements. The position and width of the CH₂ stretching peaks can indicate the degree of conformational order.

Visualizing Key Processes

To better understand the logical and experimental workflows, the following diagrams are provided.

SAM_Formation_Comparison cluster_phosphonate Phosphonate SAM Formation cluster_carboxylate Carboxylate SAM Formation P_Start Cleaned Substrate (e.g., TiO₂, Al₂O₃) P_Solution Immersion in Phosphonic Acid Solution P_Start->P_Solution P_Adsorption Physisorption & Self-Organization P_Solution->P_Adsorption P_Anneal Thermal Annealing (Optional but Recommended) P_Adsorption->P_Anneal P_End Covalently Bound, Ordered Phosphonate SAM P_Anneal->P_End C_Start Cleaned Substrate (e.g., TiO₂, Al₂O₃) C_Solution Immersion in Carboxylic Acid Solution C_Start->C_Solution C_Adsorption Chemisorption & Self-Organization C_Solution->C_Adsorption C_End Bound, Ordered Carboxylate SAM C_Adsorption->C_End

Caption: Comparative workflow for phosphonate and carboxylate SAM formation.

Characterization_Workflow cluster_characterization SAM Characterization Start Fabricated SAM (Phosphonate or Carboxylate) ContactAngle Contact Angle Goniometry (Wettability & Order) Start->ContactAngle XPS XPS (Composition & Bonding) Start->XPS AFM AFM (Topography & Roughness) Start->AFM FTIR FTIR (Structure & Conformation) Start->FTIR Analysis Comparative Analysis of Performance Metrics ContactAngle->Analysis XPS->Analysis AFM->Analysis FTIR->Analysis

Caption: Experimental workflow for the characterization of SAMs.

Ligand_Selection_Logic Start Application Requirement: Surface Functionalization Stability High Stability Required? (Aqueous/Physiological) Start->Stability Thermal High Temperature Processing? Stability->Thermal No Phosphonate Select Phosphonate Anchor Group Stability->Phosphonate Yes Thermal->Phosphonate Yes Carboxylate Consider Carboxylate (or other anchors) Thermal->Carboxylate No

Caption: Logical framework for selecting between phosphonate and carboxylate anchors.

References

Safety Operating Guide

Proper Disposal of Phenylphosphonates: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Phenylphosphonates and their derivatives, a class of organophosphorus compounds, require strict adherence to established disposal protocols to protect personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper management and disposal of phenylphosphonate waste.

Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound compound in use. All institutional, local, and national regulations regarding hazardous waste management must be followed.

Personal Protective Equipment (PPE):

When handling this compound waste, appropriate personal protective equipment must be worn at all times. This includes:

  • Gloves: Chemical-resistant gloves such as nitrile or neoprene.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: In cases of potential aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the immediate operational steps for the safe disposal of this compound waste from a laboratory setting. Phenylphosphonates should be treated as hazardous chemical waste unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[2]

  • Waste Segregation and Collection:

    • Collect this compound waste in a dedicated, properly labeled, and sealed container.[3] The container must be chemically compatible with the waste and equipped with a secure, leak-proof closure.[4]

    • Do not mix this compound waste with incompatible materials. For example, phenylphosphonic acid is corrosive and should not be mixed with bases or strong oxidizing agents to prevent violent reactions.[3]

    • Halogenated and non-halogenated waste should be kept separate.[5]

  • Container Labeling:

    • Properly label all waste containers with the words "Hazardous Waste," the full chemical name (e.g., "Phenylphosphonic Acid Waste"), concentration, and any relevant hazard symbols.[1][6] This is crucial for safe handling and disposal by EHS personnel.[7]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[6][7][8]

    • The SAA should be a cool, dry, and well-ventilated secondary containment area away from incompatible materials.[3]

    • There are limits to the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons). For acutely toxic "P-list" chemicals, the limit is much lower (e.g., one quart).[6][7]

  • Arranging for Disposal:

    • This compound waste must be disposed of through your institution's EHS office, which will arrange for pickup by a licensed hazardous waste contractor.[1][3] Do not pour chemical waste down the drain or dispose of it in regular trash.[4][6]

    • Once a waste container is full, it must be removed from the laboratory by EHS within a short timeframe (e.g., three days).[6][8]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]

    • Collect the contaminated material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1] For large spills, contact your institution's EHS office immediately.[1]

  • Empty Container Disposal:

    • A container that held hazardous waste must be properly decontaminated before being disposed of as regular trash. For acutely hazardous "P-list" waste, this involves triple rinsing the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface any chemical labels and remove the cap before disposal.

Data Presentation: Hazard Profile of Phenylphosphonic Acid

As a representative example of the this compound class, the following table summarizes key hazard data for Phenylphosphonic Acid. This information underscores the importance of treating it as hazardous waste.

ParameterValue
Hazard Class 8 (Corrosive)[3]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage)[3]
Primary Hazards Acute Oral Toxicity, Skin Corrosion/Irritation, Serious Eye Damage, Respiratory Irritation[3]

Note: The hazard profile of other this compound derivatives may vary. Always consult the specific SDS.

Experimental Protocols

For small, in-lab quantities of some phenylphosphonates like diethyl [hydroxy(phenyl)methyl]phosphonate, chemical hydrolysis can be a potential neutralization method before disposal. However, this should only be performed by trained personnel with a specific, validated, and approved protocol.[1][3]

Alkaline Hydrolysis Protocol (Example):

  • Procedure: Treat the this compound waste with an excess of a basic solution (e.g., 2M NaOH) and heat to facilitate hydrolysis.[1]

  • Monitoring: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR).[1]

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid).[1]

  • Disposal: The neutralized aqueous solution may be suitable for drain disposal, but this must be confirmed with your institution's EHS office.

Important: For larger quantities, incineration by a licensed hazardous waste disposal facility is the recommended method.[1] The most straightforward and safest disposal method for all quantities is to use a licensed hazardous waste contractor arranged by your EHS office.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generated cluster_1 Storage cluster_2 Disposal Path cluster_3 Contingency A 1. Identify Hazards Consult SDS B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (No Incompatibles) B->C D 4. Collect in a Labeled, Compatible Container C->D E 5. Store Sealed Container in Satellite Accumulation Area (SAA) D->E K Spill Occurs D->K F Is Container Full? E->F G Continue Collection F->G No H 6. Contact EHS Office for Waste Pickup F->H Yes G->E I 7. EHS Arranges Pickup by Licensed Contractor H->I J End: Proper Disposal I->J L Follow Spill Management Protocol (Evacuate, Ventilate, Absorb, Collect, Dispose as Waste) K->L L->D Collect contaminated material

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Logistics for Handling Phenylphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling phenylphosphonates. The following procedures are designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE), operational plans for handling and disposal, and emergency protocols.

Disclaimer: This document provides general guidance for the phenylphosphonate chemical class. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound being used for detailed and specific safety information.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to phenylphosphonates. The required level of protection depends on the specific compound, the nature of the work, and the potential for exposure. Below is a summary of recommended PPE.

Table 1: Personal Protective Equipment for Handling Phenylphosphonates

Protection Level Equipment When to Use
Minimum PPE (Level D) - Nitrile or other appropriate chemical-resistant gloves- Laboratory coat or coveralls- ANSI-approved safety glasses with side shields- Closed-toe shoesFor handling low-volatility, low-toxicity phenylphosphonates in well-ventilated areas where the risk of splashing is minimal.[1][2]
Moderate Hazard (Level C) - All Level D PPE- Face shield in addition to safety glasses- Chemical-resistant apron- Use of a certified chemical fume hoodFor handling phenylphosphonates that are volatile, have moderate toxicity, or when there is a risk of splashing.[1][3]
High Hazard / Dust Potential (Level B/C) - All Level C PPE- NIOSH-approved respirator (e.g., N95 for powders)When handling solid phenylphosphonates that may generate airborne dust, especially if ventilation is inadequate.[4][5] A full respiratory protection program, including fit testing, is required.[6]
Safe Handling Procedures

Adherence to standard operating procedures is essential for minimizing the risk of exposure.

Preparation and Handling:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific this compound.

  • Designated Area: Conduct all work with phenylphosphonates in a designated, well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for exposure and waste generation.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling phenylphosphonates, before leaving the laboratory, and before eating, drinking, or smoking.[7]

  • Avoid Contamination: Do not wear laboratory coats, gloves, or other PPE outside of the laboratory area.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Type of Exposure Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9]- Remove contaminated clothing and shoes while rinsing.[8]- Seek medical attention if irritation persists.[10]
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][11]- Remove contact lenses if present and easy to do so.[8]- Seek immediate medical attention.[10]
Inhalation - Move the exposed individual to fresh air immediately.[10]- If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10]
Ingestion - Do NOT induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention and provide the SDS to the medical personnel.[8]
Decontamination and Disposal Plan

Proper decontamination and disposal are necessary to prevent environmental contamination and accidental exposure.

Spill Cleanup:

  • Minor Spills (in a fume hood):

    • Alert others in the area.

    • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

    • Contain the spill with an appropriate absorbent material (e.g., chemical spill pillows or pads).

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the substance is flammable, remove all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal:

  • Segregation: All waste contaminated with phenylphosphonates (including empty containers, used PPE, and spill cleanup materials) must be collected in a designated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[12]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.[13]

Workflow for Safe Handling of Phenylphosphonates

start Start: Planning Experiment sds Consult Safety Data Sheet (SDS) start->sds ppe Select & Don Appropriate PPE sds->ppe prep Prepare Designated Work Area (Fume Hood) ppe->prep handle Handle this compound prep->handle decon Decontaminate Work Surfaces & Equipment handle->decon Experiment Complete emergency Emergency Occurs (Spill or Exposure) handle->emergency waste Segregate & Label Hazardous Waste decon->waste store Store Waste in Designated Area waste->store dispose Arrange for Professional Disposal store->dispose end End dispose->end emergency_proc Follow Emergency Procedures emergency->emergency_proc Activate emergency_proc->decon Aftermath

Caption: Workflow for the safe handling of phenylphosphonates.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.